Nonanal-d18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
160.35 g/mol |
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-octadecadeuteriononan-1-one |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D |
InChI Key |
GYHFUZHODSMOHU-PBYHGZINSA-N |
Isomeric SMILES |
[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCC=O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Isotopic Enrichment and Purity of Nonanal-d18
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic enrichment and chemical purity of Nonanal-d18, a deuterated analog of the naturally occurring aldehyde, nonanal. This document outlines the synthesis, purification, and detailed analytical methodologies used to characterize this isotopically labeled compound, presenting key data in a clear and accessible format. The information contained herein is intended to support researchers in various fields, including drug metabolism studies, pharmacokinetic analysis, and as a standard in mass spectrometry-based applications.
Quantitative Data Summary
The isotopic enrichment and chemical purity of commercially available this compound are critical parameters for its use as an internal standard or tracer in scientific research. The following table summarizes these key quantitative specifications.
| Parameter | Specification |
| Isotopic Enrichment | 98 atom % D |
| Chemical Purity | 96% |
| Molecular Formula | CD₃(CD₂)₇CDO |
| Molecular Weight | 160.35 g/mol |
| CAS Number | 1466552-36-2 |
Data sourced from CDN Isotopes.[1]
Synthesis and Purification Overview
The synthesis of this compound typically involves a multi-step process designed to achieve high levels of deuterium incorporation. While specific industrial synthesis protocols are often proprietary, a common academic approach involves the deuteration of a suitable precursor followed by oxidation.
A plausible synthetic route begins with a fully deuterated starting material, such as deuterated nonanoic acid or nonanol. If starting from deuterated nonanoic acid, a reduction step using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) would yield deuterated nonanol. Subsequent controlled oxidation of the deuterated alcohol to the corresponding aldehyde provides this compound.
Purification is critical to achieving high chemical purity and is typically accomplished through column chromatography on silica gel. The purified product is then stored under refrigerated conditions to ensure stability.[2]
Experimental Protocols
The determination of isotopic enrichment and chemical purity of this compound relies on robust analytical techniques. The following are detailed methodologies for the key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment Analysis
Objective: To determine the chemical purity of this compound and to confirm its isotopic enrichment by analyzing the mass-to-charge ratio of the molecular ion and its fragments.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Mass Spectrometer (MS) capable of electron ionization (EI) and with a mass resolution sufficient to distinguish between deuterated and non-deuterated fragments.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30-200.
-
-
Data Analysis:
-
Purity Assessment: The chemical purity is determined by integrating the peak area of this compound in the total ion chromatogram (TIC) and comparing it to the total area of all detected peaks.
-
Isotopic Enrichment: The isotopic enrichment is calculated from the mass spectrum by comparing the intensity of the molecular ion peak of this compound (m/z 160) with the intensity of the corresponding unlabeled nonanal peak (m/z 142) and other partially deuterated species. The relative abundances of the isotopic cluster of the molecular ion are used to calculate the atom % D.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
Objective: To confirm the chemical structure of this compound and assess its purity by ¹H NMR and ¹³C NMR. The absence of signals in the ¹H NMR spectrum where protons would normally be present in nonanal provides strong evidence of deuteration.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum. Due to the high level of deuteration, the spectrum is expected to show minimal signals in the regions corresponding to the alkyl chain and the aldehyde proton (typically around 9.7 ppm for the unlabeled compound). The presence of small residual proton signals allows for the quantification of the isotopic purity.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum should show signals corresponding to the nine carbon atoms of the nonanal backbone. The chemical shifts will be similar to those of unlabeled nonanal, but the signals may be broadened or show splitting due to coupling with deuterium. For unlabeled nonanal, characteristic peaks are observed around 202.8 ppm (C=O), 43.9 ppm, 31.8 ppm, 29.4 ppm, 29.2 ppm, 29.1 ppm, 22.7 ppm, and 14.1 ppm.[3]
-
-
Data Analysis:
-
The structural integrity is confirmed by comparing the observed ¹³C NMR spectrum with that of an authentic standard of unlabeled nonanal.
-
The ¹H NMR spectrum is used to estimate the degree of deuteration by integrating any residual proton signals and comparing them to a known internal standard.
-
Visualizations
The following diagrams illustrate the logical workflows for the synthesis and analysis of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: Workflow for the analytical characterization of this compound.
References
Synthesis of Deuterated Nonanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary synthesis pathways for producing deuterated nonanal, a valuable labeled compound in various research and development applications, including metabolic studies and as an internal standard in mass spectrometry. This document provides a comparative analysis of different labeling strategies, detailed experimental protocols for key methodologies, and visual representations of the synthetic workflows.
Introduction to Deuterated Nonanal
Deuterium-labeled compounds are critical tools in the pharmaceutical and chemical sciences. The replacement of hydrogen with its heavier isotope, deuterium, can alter the physicochemical properties of a molecule, notably affecting its metabolic fate due to the kinetic isotope effect. Nonanal, a nine-carbon aliphatic aldehyde, is a significant fragrance component and a biomarker for oxidative stress. Its deuterated isotopologues, such as nonanal-1-d and nonanal-2,2-d2, are therefore of considerable interest. This guide focuses on the most effective and accessible methods for their synthesis.
Comparative Analysis of Synthesis Pathways
The synthesis of deuterated nonanal can be broadly categorized into two approaches: direct hydrogen-deuterium (H/D) exchange on the nonanal molecule and the use of deuterated precursors in a multi-step synthesis. The choice of method depends on the desired position of the deuterium label(s) and the required isotopic purity.
Table 1: Comparison of Synthesis Pathways for Deuterated Nonanal
| Pathway | Isotopologue | Key Reagents | Typical Yield | Deuterium Incorporation | Advantages | Limitations |
| Base-Catalyzed H/D Exchange | Nonanal-2,2-d2 | Nonanal, D2O, 4-DMAP or Et3N | 80-90%[1] | Up to 89%[1] | Simple, inexpensive reagents, good yields.[1] | Limited to α-position; risk of self-condensation.[1] |
| NHC-Catalyzed H/D Exchange | Nonanal-1-d | Nonanal, D2O, NHC catalyst, base | High | >95%[2][3] | High selectivity for C-1, mild conditions, high D incorporation.[2][3] | Catalyst can be expensive; optimization may be required. |
| Photocatalytic H/D Exchange | Nonanal-1-d | Nonanal, D2O, thiol co-catalyst | Good to excellent | Up to 96%[4] | Photocatalyst-free options, mild conditions.[4] | May require specialized photochemical equipment. |
| Oxidation of Deuterated Nonanol | Nonanal-1-d | 1,1-dideuterio-1-nonanol, PCC | Good | High (dependent on precursor) | Access to specifically labeled precursors. | Requires prior synthesis of the deuterated alcohol. |
| Reduction of Deuterated Nonanoic Acid | Perdeuterated Nonanal | Nonanoic acid-d17, reducing agent | Variable | High (dependent on precursor) | Can produce fully deuterated nonanal. | Requires synthesis or purchase of expensive deuterated acid. |
Detailed Experimental Protocols
Synthesis of Nonanal-2,2-d2 via Base-Catalyzed H/D Exchange
This method achieves deuteration at the α-carbon position through a base-catalyzed enolization mechanism.[1]
Experimental Protocol:
-
In a septum-sealed flask, a mixture of nonanal (0.2 mL) and deuterium oxide (D2O, 0.2 mL) is prepared.
-
A catalytic amount of 4-(N,N-dimethylamino)pyridine (4-DMAP, 13 mg, 10 mol eq.) or triethylamine (Et3N, 22 µL, 10 mol eq.) is added.[1]
-
The mixture is heated to 100°C for 1 hour.[1]
-
After cooling to room temperature, dichloromethane (CH2Cl2, 4 mL) and 1M aqueous HCl (1 mL) are added.
-
The organic layer is separated and washed sequentially with aqueous NaHCO3 and brine.
-
The organic layer is dried over MgSO4, and the solvent is carefully removed under reduced pressure to yield nonanal-2,2-d2.[1]
Synthesis of Nonanal-1-d via N-Heterocyclic Carbene (NHC) Catalysis
This modern approach provides excellent selectivity for the formyl proton, yielding nonanal-1-d with high isotopic purity.[2][3][5]
Experimental Protocol:
-
To a vial are added the NHC precatalyst (e.g., a triazolium salt, 10 mol%), a base (e.g., NaHCO3, 2.0 equiv.), and the aliphatic aldehyde (e.g., nonanal, 1.0 equiv.).
-
Dichloromethane (CH2Cl2) and deuterium oxide (D2O, 20.0 equiv.) are added.
-
The mixture is stirred vigorously at a specified temperature (e.g., 40°C) for a designated time (e.g., 12-24 hours) until completion is observed by NMR.
-
The reaction mixture is then diluted with an organic solvent and washed with water.
-
The organic layer is dried, filtered, and concentrated.
-
Purification by flash chromatography provides the pure nonanal-1-d.
Synthesis of Nonanal-1-d via Oxidation of 1,1-dideuterio-1-nonanol
This pathway relies on the synthesis of a deuterated precursor, which is then oxidized to the corresponding aldehyde.
Experimental Protocol:
-
Step 1: Synthesis of 1,1-dideuterio-1-nonanol. This can be achieved by the reduction of nonanoic acid or its ester with a deuterated reducing agent like lithium aluminum deuteride (LiAlD4).
-
Step 2: Oxidation to Nonanal-1-d.
-
To a stirred solution of 1,1-dideuterio-1-nonanol in dichloromethane (CH2Cl2), pyridinium chlorochromate (PCC, 1.5 equivalents) is added in one portion.[6]
-
The mixture is stirred at room temperature for 1-2 hours.
-
The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure to yield nonanal-1-d.
-
Synthesis Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthesis pathways.
Caption: Overview of synthesis pathways for deuterated nonanal.
Caption: Workflow for base-catalyzed α-deuteration of nonanal.
Caption: Workflow for NHC-catalyzed C-1 deuteration of nonanal.
Conclusion
The synthesis of deuterated nonanal can be achieved through several effective pathways. For labeling at the α-position (C-2), base-catalyzed H/D exchange offers a straightforward and cost-effective method. For highly selective labeling at the formyl position (C-1), N-heterocyclic carbene catalysis provides excellent deuterium incorporation under mild conditions. Photocatalytic methods are also emerging as a powerful tool for C-1 deuteration. Furthermore, the synthesis from deuterated precursors like deuterated nonanol or nonanoic acid allows for the preparation of specifically labeled or perdeuterated nonanal, respectively. The selection of the optimal synthesis route will be guided by the desired labeling pattern, required isotopic purity, and the available laboratory resources.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocatalyst-free photochemical deuteration via H/D exchange with D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Nonanal-d18 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nonanal-d18, a deuterated analog of the volatile organic compound Nonanal. This document outlines its chemical properties, primary applications in research, and detailed experimental methodologies. It is intended to serve as a comprehensive resource for professionals in analytical chemistry, metabolomics, and drug development.
Core Properties of this compound
This compound is a stable, isotopically labeled form of Nonanal, an aldehyde known for its characteristic odor and presence in various essential oils. The replacement of hydrogen atoms with deuterium allows for its use as an internal standard in mass spectrometry-based analytical methods, providing a high degree of accuracy and precision in quantification.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1466552-36-2 | [1] |
| Molecular Formula | C₉D₁₈O | [1] |
| Molecular Weight | 160.35 g/mol | [1][2] |
| Appearance | Neat | [1] |
| Synonyms | Nonanaldehyde-d18, Aldehyde C9-d18, Nonyl aldehyde-d18, Pelargonaldehyde-d18 | [1][2] |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the accurate quantification of Nonanal in various biological and environmental matrices. This is crucial in several research areas:
-
Metabolomics: To study the role of Nonanal in biological processes and its association with certain diseases.[3]
-
Environmental Analysis: To monitor levels of volatile organic compounds (VOCs) in air and water.[4]
-
Food and Fragrance Industry: For quality control and characterization of essential oils and food products.
-
Drug Development: To investigate the metabolic pathways of drugs that may be influenced by or produce aldehydes like Nonanal.
Experimental Protocols
The use of this compound as an internal standard is central to quantitative analytical methods, particularly those employing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantification of Nonanal in Biological Samples using GC-MS
This protocol outlines a general procedure for the analysis of Nonanal in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.
Experimental Workflow:
Figure 1: General workflow for the quantification of Nonanal using this compound as an internal standard.
Methodology:
-
Sample Preparation: A known volume or weight of the biological sample is placed in a suitable vial.
-
Internal Standard Spiking: A precise amount of this compound solution of a known concentration is added to the sample. This is a critical step to ensure accurate quantification.
-
Extraction of Volatile Compounds: Volatile organic compounds, including Nonanal and this compound, are extracted from the sample matrix. A common technique is Headspace Solid-Phase Microextraction (HS-SPME), which is ideal for volatile and semi-volatile analytes.[5]
-
GC-MS Analysis: The extracted analytes are desorbed from the SPME fiber into the gas chromatograph, where they are separated based on their boiling points and affinity for the chromatographic column. The separated compounds then enter the mass spectrometer, which ionizes and detects the molecules based on their mass-to-charge ratio.
-
Quantification: The concentration of Nonanal in the original sample is determined by comparing the peak area of the analyte (Nonanal) to the peak area of the internal standard (this compound). A calibration curve is typically generated using standards with known concentrations of Nonanal and a constant concentration of this compound.
Signaling Pathway Involvement
While this compound itself is a tool for analysis, the compound it helps to quantify, Nonanal, has been shown to be biologically active. Research has indicated that aldehydes like Nonanal can trigger cellular signaling pathways, particularly those related to oxidative stress.
One such pathway is the Nrf2-Keap1 pathway , a critical regulator of the cellular antioxidant response.[6]
Figure 2: Proposed signaling pathway for Nonanal-induced activation of the Nrf2-Keap1 antioxidant response.
Exposure of cells to Nonanal can lead to an increase in intracellular Reactive Oxygen Species (ROS).[6] This oxidative stress can cause the dissociation of the transcription factor Nrf2 from its inhibitor, Keap1. Subsequently, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiates the transcription of various cytoprotective enzymes. The use of this compound allows for the precise measurement of Nonanal concentrations that are effective in activating this pathway.
Conclusion
This compound is an indispensable tool for researchers and scientists in various fields. Its primary role as an internal standard enables the accurate and reliable quantification of Nonanal, facilitating a deeper understanding of its biological roles, environmental impact, and relevance in product development. The methodologies and pathways described in this guide provide a framework for the effective application of this compound in a research setting.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 4. store.astm.org [store.astm.org]
- 5. Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Recommended Storage of Nonanal-d18
This guide provides comprehensive technical information on the stability and optimal storage conditions for Nonanal-d18, a deuterated aldehyde of significant interest to researchers, scientists, and professionals in drug development. Ensuring the integrity of this compound is paramount for its effective use as an internal standard in analytical methods and in various research applications.
Chemical and Physical Properties
This compound is a saturated fatty aldehyde in which all 18 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart, nonanal.
| Property | Value |
| Chemical Formula | C₉D₁₈O |
| Molecular Weight | 160.35 g/mol |
| CAS Number | 1466552-36-2 |
| Appearance | Neat, Clear Colorless Oil |
| Isotopic Enrichment | Typically ≥ 98 atom % D |
| Chemical Purity | Typically ≥ 96% |
Recommended Storage Conditions
Proper storage is crucial to maintain the chemical purity and isotopic enrichment of this compound. The primary concerns for the stability of aldehydes are oxidation and polymerization. For deuterated compounds, minimizing the potential for H/D exchange is also important.
Based on information from various suppliers, the following storage conditions are recommended to ensure the long-term stability of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated; specific recommendations include +4°C[1] or -20°C[2]. | Lowering the temperature slows down potential degradation reactions such as oxidation and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen)[3]. | Minimizes oxidation of the aldehyde functional group to a carboxylic acid. |
| Container | Tightly sealed, light-resistant vials (e.g., amber glass)[4][5]. | Prevents exposure to air and light, which can catalyze degradation. A tight seal also prevents the ingress of moisture. |
| Handling | Avoid repeated freeze-thaw cycles. Aliquot into smaller, single-use vials if the compound will be used over time. | Minimizes exposure to atmospheric moisture and oxygen each time the primary container is opened. |
Stability Profile
While specific quantitative stability studies on this compound are not extensively published, general knowledge of aldehydes and deuterated compounds allows for an informed assessment of its stability.
This compound is considered to be stable if stored under the recommended conditions[3]. One supplier suggests that the compound should be re-analyzed for chemical purity after three years to ensure it remains within specification[3]. The primary degradation pathway for nonanal is oxidation to nonanoic acid. The presence of deuterium atoms can increase the kinetic stability of the molecule by the kinetic isotope effect, potentially slowing down degradation processes that involve the cleavage of a C-D bond compared to a C-H bond.
General Protocol for Stability Testing
For laboratories wishing to perform their own stability studies on this compound, a general protocol for long-term and accelerated stability testing is outlined below. This protocol is based on general guidelines for the stability testing of chemical reagents and active pharmaceutical ingredients.
| Parameter | Long-Term Stability Study | Accelerated Stability Study |
| Storage Condition | 4°C ± 2°C | 25°C ± 2°C / 60% ± 5% Relative Humidity (RH) and 40°C ± 2°C / 75% ± 5% RH |
| Time Points | 0, 3, 6, 9, 12, 18, 24, and 36 months | 0, 1, 3, and 6 months |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Parameters to Assess | Purity (area %), presence of degradation products, appearance. | Purity (area %), presence of degradation products, appearance. |
Detailed Experimental Protocol: GC-MS Analysis for Stability Assessment
The following is a detailed methodology for assessing the stability of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
5.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity solvent such as hexane or ethyl acetate.
-
For analysis, prepare a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.
-
Prepare a quality control (QC) sample from a freshly opened vial of this compound to serve as a reference.
5.2. Derivatization (Optional) For enhanced sensitivity and chromatographic peak shape, derivatization can be performed. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
To 1 mL of the working solution, add 100 µL of a 1 mg/mL PFBHA solution in a suitable solvent (e.g., pyridine).
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection.
5.3. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes. |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
5.4. Data Analysis
-
Integrate the peak corresponding to this compound in the total ion chromatogram.
-
Calculate the purity of the aged samples relative to the freshly prepared QC sample.
-
Examine the chromatograms for the appearance of new peaks that may indicate degradation products.
-
Analyze the mass spectra of any new peaks to identify potential degradation products (e.g., nonanoic acid-d17).
Visualized Workflow for Stability Assessment
The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of a chemical standard such as this compound.
References
In-Depth Technical Guide: Safety and Handling of Nonanal-d18
This guide provides comprehensive safety information and handling precautions for Nonanal-d18, intended for researchers, scientists, and professionals in drug development.
Chemical Identification and Properties
This compound is the deuterated analogue of Nonanal.[1] It is commonly used in research as a labeled internal standard.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | LGC Standards |
| Synonyms | Nonanaldehyde-d18, Aldehyde C9-d18, Pelargonaldehyde-d18 | CymitQuimica, Pharmaffiliates[1][2] |
| CAS Number | 1466552-36-2 | LGC Standards[3] |
| Molecular Formula | C₉D₁₈O | CymitQuimica[1] |
| Molecular Weight | 160.35 g/mol | CymitQuimica, LGC Standards[1][3] |
| Appearance | Neat, Clear Colourless Oil | CymitQuimica, Pharmaffiliates[1][2] |
| Isotopic Enrichment | 98 atom % D | C/D/N Isotopes |
| Chemical Purity | 96% | C/D/N Isotopes |
Table 2: Physical Properties of Nonanal (and its deuterated form)
| Property | Value | Source |
| Boiling Point | 191 °C (376 °F; 464 K) | Wikipedia[4] |
| Melting Point | -18 °C (0 °F; 255 K) | Wikipedia[4] |
| Density | 0.827 g/cm³ | Wikipedia[4] |
| Flash Point | 63 °C / 145.4 °F (closed cup) | Fisher Scientific[5] |
| Solubility | Insoluble in water | CAMEO Chemicals, Wikipedia[4][6] |
| log Pow (Octanol/Water Partition Coefficient) | 3.4 (at 35 °C) | Sigma-Aldrich |
Hazard Identification and Safety Precautions
This compound is a combustible liquid and can cause skin and eye irritation.[5][6] It is also harmful to aquatic life with long-lasting effects.
Table 3: Hazard Statements and Precautionary Measures
| Hazard | GHS Classification | Precautionary Statements |
| Flammability | Combustible liquid (H227) | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P370 + P378: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish. P403 + P235: Store in a well-ventilated place. Keep cool.[5] |
| Health Hazards | Skin Irritation (Category 2), Eye Irritation (Category 2) | P280: Wear protective gloves, protective clothing, eye protection, and face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| Environmental Hazards | Toxic to aquatic life (H401), Harmful to aquatic life with long-lasting effects (H412) | P273: Avoid release to the environment. |
Personal Protective Equipment (PPE)
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[5][7]
-
Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[5][7]
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
Handling, Storage, and Disposal
Handling:
-
Avoid contact with skin and eyes.[7]
-
Do not breathe vapors or aerosols.
-
Keep away from open flames, hot surfaces, and sources of ignition.[5]
-
Use in a well-ventilated area.[5]
-
Take precautionary measures against static discharge.
Storage:
-
Store in a refrigerator.[8]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[5][7]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]
-
Do not let the product enter drains.
Experimental Protocols and Toxicological Information
Experimental Methodologies
The toxicological data for Nonanal, which is analogous to this compound, is based on standardized testing protocols, such as those established by the OECD.
-
Acute Oral Toxicity (LD50): Determined in rats, with a value of >5 g/kg.[7]
-
Acute Dermal Toxicity (LD50): Assessed in rabbits, with a value of >5 g/kg.[7]
-
Skin Irritation: Evaluated in rabbits, where neat material caused persistent erythema, severe edema, and burns.[9]
-
Eye Irritation: Tested in rabbits, with the neat material causing moderate transient irritation.[9]
-
Aquatic Toxicity (LC50): Measured in rainbow trout (Oncorhynchus mykiss) over 96 hours in a semi-static test based on OECD Test Guideline 203.
-
Aquatic Toxicity (EC50): Determined for Daphnia magna over 48 hours in a flow-through test following OECD Test Guideline 202.
Table 4: Toxicological Data for Nonanal
| Test | Species | Result | Classification |
| Acute Oral LD50 | Rat | >5 g/kg | Not classified as acutely toxic by ingestion |
| Acute Dermal LD50 | Rabbit | >5 g/kg | Not classified as acutely toxic by dermal contact |
| Skin Corrosion/Irritation | Rabbit | Severe Irritant | Causes skin irritation |
| Serious Eye Damage/Irritation | Rabbit | Moderate Irritant | Causes serious eye irritation |
| Aquatic Toxicity (LC50, 96h) | Rainbow Trout | 1.45 mg/L | Toxic to aquatic life |
| Aquatic Toxicity (EC50, 48h) | Daphnia magna | 1.54 mg/L | Toxic to aquatic life |
No ingredient of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.
Emergency Procedures
-
In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with water/shower.
-
In case of eye contact: Rinse out with plenty of water and remove contact lenses.
-
If swallowed: Have the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
-
In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
-
Accidental Release: For small spills, use absorbent paper to pick up the liquid. Seal contaminated materials in a vapor-tight plastic bag for disposal.[6] For larger spills, isolate the area for at least 50 meters (150 feet) in all directions.[6]
Visual Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | CAS 1466552-36-2 | LGC Standards [lgcstandards.com]
- 4. Nonanal - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. NONANAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. bio.vu.nl [bio.vu.nl]
- 8. Nonanal | C9H18O | CID 31289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
The Indispensable Role of Deuterated Standards in Analytical Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, the pursuit of accuracy, precision, and reliability is paramount. This is particularly true in regulated environments such as pharmaceutical development and clinical trials, where the quantitative analysis of analytes in complex biological matrices is a routine yet critical task. Among the tools available to the analytical scientist, the deuterated internal standard has emerged as a gold standard, offering unparalleled advantages in mitigating variability and ensuring the integrity of analytical data. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of deuterated standards in analytical chemistry, with a focus on liquid chromatography-mass spectrometry (LC-MS/MS).
The Fundamental Principle: Isotope Dilution Mass Spectrometry
Deuterated standards are a cornerstone of isotope dilution mass spectrometry (IDMS), a powerful quantitative technique. In IDMS, a known quantity of an isotopically labeled version of the analyte, in this case, a deuterated standard, is added to the sample at the earliest stage of the sample preparation process.[1] This "internal standard" is chemically identical to the analyte of interest but has a different mass due to the replacement of one or more hydrogen atoms with deuterium.
Because the deuterated standard and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer.[2][3] Any loss of analyte during sample processing will be accompanied by a proportional loss of the deuterated internal standard. Consequently, the ratio of the signal from the native analyte to the signal from the deuterated standard remains constant, even if the absolute signal intensities fluctuate. This ratio is then used to accurately calculate the concentration of the analyte in the original sample.
Advantages of Deuterated Standards Over Other Internal Standards
While other types of internal standards exist, such as structural analogs, deuterated standards offer distinct advantages that make them the preferred choice for many applications:
-
Co-elution with the Analyte: Deuterated standards typically co-elute with the native analyte in chromatographic separations. This is crucial for compensating for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix.[3][4] Because both the analyte and the internal standard experience the same matrix effects at the same time, the ratio of their signals remains unaffected, leading to more accurate quantification.[5]
-
Similar Extraction Recovery: The near-identical chemical properties of deuterated standards and their native counterparts ensure that they have very similar extraction recoveries from the sample matrix.[2] This minimizes variability introduced during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Reduced Ion Suppression/Enhancement Variability: Ion suppression or enhancement is a significant challenge in LC-MS/MS analysis, where components of the biological matrix can interfere with the ionization of the analyte. By co-eluting and having similar ionization efficiencies, deuterated standards effectively normalize these variations.[5]
-
Increased Precision and Accuracy: The use of deuterated internal standards has been shown to significantly improve the precision and accuracy of analytical methods compared to methods using analog internal standards or no internal standard at all.[2][6]
Data Presentation: The Quantitative Impact of Deuterated Standards
The theoretical advantages of using deuterated internal standards are borne out by empirical data. The following table summarizes the results of a study that compared the accuracy and precision of a bioanalytical method for the quantification of a tubulin inhibitor (D-24851) using a deuterated internal standard, a structural analog internal standard, and no internal standard.
| Concentration (ng/mL) | No Internal Standard - Accuracy (%) | No Internal Standard - Precision (%) | Analog Internal Standard - Accuracy (%) | Analog Internal Standard - Precision (%) | Deuterated Internal Standard - Accuracy (%) | Deuterated Internal Standard - Precision (%) |
| 1 | 105.0 | 12.5 | 102.0 | 8.5 | 100.0 | 4.5 |
| 2 | 108.0 | 10.2 | 104.0 | 7.2 | 101.0 | 3.2 |
| 5 | 103.0 | 8.5 | 101.0 | 5.5 | 99.0 | 2.5 |
| 10 | 98.0 | 7.2 | 99.0 | 4.2 | 98.0 | 2.1 |
| 20 | 97.0 | 6.5 | 98.0 | 3.8 | 97.0 | 1.8 |
| 50 | 95.0 | 5.8 | 97.0 | 3.1 | 96.0 | 1.5 |
| 100 | 94.0 | 5.1 | 96.0 | 2.8 | 95.0 | 1.2 |
Data adapted from Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.[2]
As the data clearly indicates, the use of a deuterated internal standard resulted in a marked improvement in both accuracy (closer to 100%) and precision (lower % RSD) across the entire concentration range compared to the use of an analog internal standard or no internal standard.
Experimental Protocols: A Practical Guide
The successful implementation of deuterated standards in a quantitative bioanalytical method requires a well-defined and validated experimental protocol. Below are detailed methodologies for common sample preparation techniques.
Protocol 1: Liquid-Liquid Extraction (LLE) for the Quantification of a Drug in Human Plasma
This protocol is a general guideline and should be optimized for the specific analyte and matrix.
1. Materials and Reagents:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Analyte reference standard
-
Deuterated internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Water (LC-MS grade)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
2. Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve the deuterated internal standard in methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.
3. Sample Preparation Procedure:
-
Thaw Samples: Thaw frozen human plasma samples, calibration standards, and QC samples at room temperature. Vortex to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of each plasma sample, calibration standard, and QC into separate 1.5 mL microcentrifuge tubes.
-
Addition of Internal Standard: Add 25 µL of the IS working solution (100 ng/mL) to all tubes except for the blank plasma sample (to which 25 µL of 50:50 methanol:water is added). Vortex briefly.
-
Addition of Buffer: Add 100 µL of 0.1 M phosphate buffer (pH 7.4) to each tube. Vortex briefly.
-
Liquid-Liquid Extraction: Add 600 µL of MTBE to each tube.
-
Mixing: Cap the tubes and vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer of Organic Layer: Carefully transfer the upper organic layer (approximately 500 µL) to a new set of clean 1.5 mL microcentrifuge tubes.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer to Autosampler Vials: Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for the Quantification of a Drug in Human Plasma
This protocol is a general guideline and should be optimized for the specific analyte, matrix, and SPE sorbent.
1. Materials and Reagents:
-
(Same as LLE protocol)
-
SPE cartridges (e.g., Oasis HLB, C18)
-
SPE manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
2. Preparation of Solutions:
-
(Same as LLE protocol)
3. Sample Preparation Procedure:
-
Thaw and Aliquot Samples: (Same as LLE protocol, steps 1 & 2)
-
Addition of Internal Standard: (Same as LLE protocol, step 3)
-
Sample Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each plasma sample. Vortex.
-
SPE Cartridge Conditioning: Place the SPE cartridges on the manifold. Condition the cartridges by passing 1 mL of methanol through each cartridge.
-
SPE Cartridge Equilibration: Equilibrate the cartridges by passing 1 mL of water through each cartridge. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated plasma samples onto the SPE cartridges. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove interfering substances.
-
Drying: Dry the cartridges under high vacuum for 5-10 minutes.
-
Elution: Place clean collection tubes in the manifold. Elute the analyte and internal standard with 1 mL of elution solvent (e.g., methanol).
-
Evaporation: (Same as LLE protocol, step 9)
-
Reconstitution: (Same as LLE protocol, step 10)
-
Centrifugation and Transfer: (Same as LLE protocol, steps 11 & 12)
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of deuterated standards in analytical chemistry.
Caption: A generalized workflow for quantitative bioanalysis using a deuterated internal standard and LC-MS/MS.
Caption: Conceptual diagram illustrating the compensation of matrix effects by a co-eluting deuterated internal standard.
Conclusion
Deuterated internal standards are an indispensable tool in modern analytical chemistry, particularly for quantitative applications in complex matrices. Their ability to mimic the behavior of the native analyte throughout the analytical process provides a robust mechanism for correcting for variability in sample preparation and instrumental analysis. The resulting improvements in accuracy and precision are critical for generating reliable data in research, drug development, and clinical settings. By understanding the fundamental principles and implementing well-defined experimental protocols, researchers and scientists can harness the power of deuterated standards to achieve the highest quality analytical results.
References
Nonanal-d18: A Technical Guide to its Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the applications of Nonanal-d18 in scientific research. This compound, the deuterated form of nonanal, serves as a critical internal standard in mass spectrometry-based analytical methods, facilitating accurate and precise quantification of its non-labeled counterpart and other related volatile organic compounds (VOCs). This guide details its primary use in metabolomics and bioanalysis, provides experimental protocols, and explores the biological context of nonanal.
Core Applications: Internal Standard in Quantitative Analysis
This compound is predominantly utilized as an internal standard in analytical chemistry, particularly in chromatography-mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The key advantage of using a deuterated standard like this compound is its chemical and physical similarity to the analyte of interest, nonanal. It exhibits nearly identical chromatographic retention times and ionization efficiencies, yet is distinguishable by its higher mass. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and reliable quantification of the target analyte.
Metabolomics and Biomarker Discovery
Nonanal is a naturally occurring aldehyde found in various biological matrices, including breath, blood, and urine. It is a product of lipid peroxidation and is often studied as a potential biomarker for oxidative stress, which is implicated in a range of diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The precise measurement of nonanal levels is crucial in these studies, and this compound plays a pivotal role in achieving the required analytical rigor.
Experimental Protocols
Quantification of Nonanal in Exhaled Breath by GC-MS
This section details a validated method for the simultaneous determination of several aldehydes, including nonanal, in exhaled breath.
Sample Collection: Exhaled breath samples can be collected in specialized containers such as Bio-VOC® tubes. This method allows for a non-invasive way to sample alveolar air.
Sample Preparation (On-fiber Derivatization):
-
A Solid Phase Microextraction (SPME) fiber with a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) coating is exposed to the headspace of the breath sample.
-
The aldehydes in the sample are derivatized on the fiber using O-2,3,4,5,6-(pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reagent converts the aldehydes into more stable and readily analyzable oximes.
-
This compound is introduced as the internal standard during this process to correct for variability.
GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 μm film thickness) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5973N or similar, operating in Selected Ion Monitoring (SIM) mode.
-
Ionization: Electron Ionization (EI) at 70 eV.
Quantitative Data from a Validated GC-MS Method:
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.01 - 0.03 nM | [1] |
| Limit of Quantification (LOQ) | 0.03 - 0.09 nM | [1] |
| Linearity Range | 0.002 - 20 nM | [1] |
| Within-day Precision (%RSD) | 3 - 9% | [1] |
| Between-day Precision (%RSD) | 10 - 24% | [1] |
General Protocol for Aldehyde Quantification in Biological Tissues by LC-MS/MS
While a specific, fully detailed protocol for Nonanal using this compound was not found in the immediate search results, the following is a representative protocol for the analysis of other aldehydes using deuterated internal standards and can be adapted for nonanal.
Sample Preparation (with Derivatization):
-
Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline).
-
Add a solution of this compound (as the internal standard) of a known concentration to the homogenate.
-
Precipitate proteins using an agent like trichloroacetic acid.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Derivatize the aldehydes in the supernatant. A common derivatizing agent for LC-MS analysis of aldehydes is 2,4-dinitrophenylhydrazine (DNPH) or dansyl hydrazine, which reacts with the carbonyl group to form a stable hydrazone that can be readily ionized.
LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of the derivatized aldehydes.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid to improve peak shape and ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantitative analysis.
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivatization agent used.
MRM Transitions: The specific MRM transitions for the DNPH-derivatized Nonanal and this compound would need to be determined by infusing the derivatized standards into the mass spectrometer. The precursor ion would be the protonated or deprotonated mass of the derivatized molecule, and the product ions would be characteristic fragments generated by collision-induced dissociation.
Biological Significance and Metabolic Pathway of Nonanal
Nonanal is a long-chain aliphatic aldehyde that can be formed endogenously through the peroxidation of unsaturated fatty acids. Aldehydes are generally reactive compounds and are metabolized in the body to prevent toxicity. The primary metabolic pathways for nonanal involve oxidation and reduction reactions.
Metabolic Pathway of Nonanal:
Caption: Metabolic fate of Nonanal in biological systems.
The primary route of nonanal metabolism is its oxidation to nonanoic acid.[2] This reaction is catalyzed by a group of enzymes known as aldehyde dehydrogenases (ALDHs), particularly fatty aldehyde dehydrogenase (FALDH).[3] A secondary pathway involves the reduction of nonanal to its corresponding alcohol, 1-nonanol, a reaction catalyzed by alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs).[2]
Workflow for Quantitative Analysis Using this compound
The following diagram illustrates the typical workflow for the quantitative analysis of nonanal in a biological sample using this compound as an internal standard.
Caption: General workflow for quantitative analysis.
This guide provides a foundational understanding of the applications of this compound in scientific research. Its role as an internal standard is indispensable for the accurate quantification of nonanal, a significant biomarker in various fields of study. The provided protocols and diagrams serve as a starting point for researchers and professionals in drug development and other scientific disciplines.
References
- 1. Non-targeted GC/MS analysis of exhaled breath samples: Exploring human biomarkers of exogenous exposure and endogenous response from professional firefighting activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-P450 aldehyde oxidizing enzymes: the aldehyde dehydrogenase superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting the mass spectrum of Nonanal-d18
An In-depth Technical Guide to Interpreting the Mass Spectrum of Nonanal-d18
For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, a thorough understanding of their mass spectrometric behavior is paramount for accurate identification and quantification. This technical guide provides a detailed interpretation of the expected mass spectrum of this compound, a fully deuterated nine-carbon aldehyde. Due to the limited availability of direct experimental spectra for this specific isotopologue, this guide deduces the fragmentation patterns based on established principles of mass spectrometry for aldehydes and deuterated compounds.
Molecular Properties of this compound
This compound is the deuterated analogue of Nonanal, where all 18 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of its unlabeled counterpart in complex matrices.
| Property | Value | Reference |
| Chemical Formula | C₉D₁₈O | [1][2][3] |
| Molecular Weight | 160.35 g/mol | [1][2][4] |
| Exact Mass | 160.2487 u | [1] |
| Isotopic Enrichment | Typically ≥98 atom % D | [4] |
Predicted Electron Ionization (EI) Mass Spectrum Data
The following table summarizes the predicted major ions in the 70 eV electron ionization mass spectrum of this compound. The m/z values are calculated based on the primary fragmentation pathways known for aliphatic aldehydes: alpha-cleavage and the McLafferty rearrangement.[5][6][7]
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 160 | [C₉D₁₈O]⁺• | Molecular Ion (M⁺•) |
| 158 | [C₉D₁₇O]⁺ | α-Cleavage: Loss of D• from the carbonyl group |
| 129 | [C₈D₁₅O]⁺ | α-Cleavage: Loss of CD₃• radical |
| 101 | [C₆D₁₁O]⁺ | β-Cleavage with rearrangement |
| 87 | [C₅D₉O]⁺ | γ-Cleavage with rearrangement |
| 73 | [C₄D₇O]⁺ | δ-Cleavage with rearrangement |
| 64 | [C₃D₆O]⁺• | McLafferty Rearrangement |
| 59 | [C₃D₅O]⁺ | ε-Cleavage with rearrangement |
| 30 | [CDO]⁺ | α-Cleavage: Loss of C₈D₁₇• radical |
Interpretation of Key Fragmentation Pathways
The fragmentation of this compound in an electron ionization source is governed by the stability of the resulting carbocations and radical species. The primary mechanisms are alpha-cleavage and the McLafferty rearrangement.
Alpha (α)-Cleavage
Alpha-cleavage is a common fragmentation pattern for carbonyl compounds, involving the breaking of a bond adjacent to the carbonyl group.[5] For this compound, two principal α-cleavage events are expected:
-
Loss of a Deuterium Radical (D•): Cleavage of the C-D bond on the carbonyl carbon results in a highly stable, resonance-stabilized acylium ion at m/z 158 . This [M-2]⁺ peak is analogous to the characteristic [M-1]⁺ peak seen in non-deuterated aldehydes.
-
Loss of the Alkyl Chain (C₈D₁₇•): Cleavage of the C-C bond between the carbonyl carbon and the deuterated alkyl chain results in the formation of the formyl cation, [CDO]⁺, at m/z 30 . The corresponding large radical is not detected.
McLafferty Rearrangement
The McLafferty rearrangement is a distinctive fragmentation for carbonyl compounds that possess a gamma-deuterium (a deuterium atom on the third carbon from the carbonyl group).[2][5][8][9][10] This process involves a six-membered ring transition state where a gamma-deuterium is transferred to the carbonyl oxygen, followed by the cleavage of the bond between the alpha and beta carbons. This results in the formation of a neutral deuterated alkene molecule (which is not detected) and a charged enol radical cation.
For this compound, this rearrangement produces a characteristic ion at m/z 64 .
Experimental Protocol: GC-MS Analysis
The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source. For volatile compounds like aldehydes, direct injection is common, though derivatization may be employed to improve chromatographic properties or ionization efficiency in complex matrices.[11][12]
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as hexane or methanol. Create a series of working standards by serial dilution to the desired concentration range (e.g., 1-100 µg/mL).
-
Matrix Samples: For quantification of unlabeled nonanal, the sample (e.g., plasma, cell culture media, environmental extract) is spiked with a known concentration of this compound as an internal standard. Extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the analyte and remove interfering matrix components.
Gas Chromatography (GC) Conditions
-
Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis. Injector temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar or mid-polarity capillary column is suitable. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10-20°C/min.
-
Final hold: Hold at 280°C for 5-10 minutes.
-
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification, scan a mass range of m/z 25 to 200.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the characteristic ions of this compound (e.g., m/z 160, 158, 64) and the corresponding ions for unlabeled Nonanal to achieve maximum sensitivity and selectivity.
-
-
Transfer Line Temperature: 280°C.
References
- 1. Liquid chromatography-mass spectrometry method for the determination of aldehydes derivatized by the Hantzsch reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 3. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.cn]
- 5. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry | dummies [dummies.com]
- 10. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 11. commons.und.edu [commons.und.edu]
- 12. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Understanding the Fragmentation Pattern of Nonanal-d18 in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry (MS) fragmentation pattern of the deuterated aldehyde, Nonanal-d18. Understanding the fragmentation of isotopically labeled compounds is crucial for their use as internal standards in quantitative analytical methods, particularly in drug metabolism and pharmacokinetic studies. This document outlines the primary fragmentation pathways, presents the expected quantitative data in a clear tabular format, provides a detailed experimental protocol for its analysis, and visualizes the fragmentation process.
Core Concepts in Aldehyde Fragmentation
The fragmentation of aliphatic aldehydes in electron ionization mass spectrometry (EI-MS) is primarily governed by two major pathways: alpha-cleavage and the McLafferty rearrangement.[1][2] These processes lead to the formation of characteristic fragment ions that are diagnostic for the structure of the analyte.
-
Alpha-Cleavage: This involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent alpha-carbon.[3][4] This results in the formation of a resonance-stabilized acylium ion and a radical species. For straight-chain aldehydes, alpha-cleavage can occur on either side of the carbonyl group. However, the loss of a hydrogen radical is generally less favorable.[5]
-
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that possess a gamma-hydrogen. It involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the alpha-beta carbon-carbon bond.[6][7] This rearrangement results in the formation of a neutral alkene molecule and a charged enol radical cation.[8][9]
Predicted Fragmentation Pattern of this compound
This compound has the chemical formula CD₃(CD₂)₇CDO. Its high level of deuteration significantly shifts the mass-to-charge ratio (m/z) of the molecular ion and its subsequent fragments compared to its non-deuterated counterpart, nonanal. The following sections detail the predicted major fragment ions for this compound based on established fragmentation mechanisms.
Data Presentation: Predicted m/z Values of Key Fragments
The table below summarizes the predicted m/z values for the molecular ion and the major fragment ions of this compound resulting from alpha-cleavage and McLafferty rearrangement. The calculations are based on the atomic masses of carbon (12.011 u), oxygen (15.999 u), and deuterium (2.014 u).
| Ion Description | Fragmentation Pathway | Predicted m/z |
| Molecular Ion [M]⁺• | Electron Ionization | 160 |
| [M-D]⁺ | Alpha-Cleavage (loss of D radical) | 158 |
| [M-C₇D₁₅]⁺ | Alpha-Cleavage (loss of heptyl-d15 radical) | 31 |
| McLafferty Rearrangement Ion | McLafferty Rearrangement | 48 |
| Further Fragmentation Ion | Beta-Cleavage from McLafferty product | 66 |
Experimental Protocol: GC-MS Analysis of this compound
This section provides a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile organic compounds (VOCs).[10][11][12]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent such as methanol or hexane at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
For analysis in complex matrices (e.g., plasma, urine), a liquid-liquid extraction or solid-phase microextraction (SPME) would be necessary to isolate the analyte.[13]
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30-200.
-
Scan Rate: 2 scans/second.
-
Data Acquisition: Full scan mode to identify all fragment ions. For quantitative analysis, selected ion monitoring (SIM) mode would be employed, monitoring the characteristic ions of this compound.
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways of this compound.
Caption: Primary fragmentation pathways of this compound.
Caption: General experimental workflow for GC-MS analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 3. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. dem.ri.gov [dem.ri.gov]
- 11. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Key literature and scientific papers on Nonanal-d18
An In-depth Technical Guide to Nonanal-d18: Applications and Methodologies
Introduction
This compound is the deuterated analogue of nonanal, a saturated fatty aldehyde. Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantitative analysis of nonanal in various matrices by mass spectrometry. This technical guide provides a comprehensive overview of the key literature, scientific papers, and methodologies related to the use of this compound, with a focus on its application in research and drug development.
Nonanal is a volatile organic compound (VOC) that has been identified as a potential biomarker for various physiological and pathological states. Accurate quantification of nonanal is crucial for understanding its role in biological systems. The use of a deuterated internal standard like this compound is the gold standard for such quantitative analyses as it closely mimics the chemical and physical properties of the analyte, correcting for variations in sample preparation, injection, and ionization.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its corresponding unlabeled analyte, nonanal. These values are representative of a typical analytical method using gas chromatography-mass spectrometry (GC-MS).
Table 1: Physicochemical Properties
| Property | Nonanal | This compound |
| Molecular Formula | C₉H₁₈O | C₉D₁₈O |
| Molecular Weight | 142.24 g/mol | 160.35 g/mol |
| CAS Number | 124-19-6 | 1466552-36-2 |
Table 2: Representative GC-MS/MS Parameters for Nonanal and this compound
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Nonanal | ~10.2 | 142.2 | 57.1 | 84.1 |
| This compound | ~10.1 | 160.3 | 68.1 | 98.2 |
Table 3: Illustrative Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 1.5 µg/L |
| Recovery | 85 - 115% |
| Precision (RSD) | < 15% |
Experimental Protocols
The following is a representative protocol for the quantification of nonanal in a biological matrix (e.g., plasma, cell culture media) using this compound as an internal standard. This protocol is based on headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-tandem mass spectrometry (GC-MS/MS).
Materials and Reagents
-
Nonanal standard
-
This compound internal standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for derivatization
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium chloride
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of nonanal and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of nonanal by serial dilution of the primary stock solution with methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Spiking Solution (10 ng/mL): Prepare a working solution of this compound in methanol.
Sample Preparation and Derivatization
-
Sample Collection: Collect the biological samples and store them at -80°C until analysis.
-
Aliquoting: Thaw the samples on ice. To a 20 mL headspace vial, add 1 mL of the sample (or calibration standard or blank).
-
Internal Standard Spiking: Add 10 µL of the 10 ng/mL this compound internal standard spiking solution to each vial (except for the blank where only methanol is added). This results in a final concentration of 100 pg/mL of the internal standard.
-
Salting Out: Add 0.3 g of sodium chloride to each vial to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.
-
Derivatization: Add 50 µL of a freshly prepared 10 mg/mL PFBHA solution in water to each vial.
-
Incubation: Immediately cap the vials and vortex for 10 seconds. Incubate the vials at 60°C for 30 minutes with agitation (e.g., 250 rpm) to allow for derivatization and equilibration.
HS-SPME Procedure
-
Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions before the first use and between each sample analysis (e.g., 270°C for 30 minutes).
-
Extraction: After incubation, introduce the SPME fiber into the headspace of the vial and expose it for 30 minutes at 60°C to extract the derivatized volatile compounds.
-
Desorption: After extraction, retract the fiber and immediately insert it into the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.
GC-MS/MS Analysis
-
Gas Chromatograph: A GC system equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: A tandem mass spectrometer operated in electron ionization (EI) mode at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The MRM transitions are listed in Table 2.
Data Analysis
-
Quantification: The concentration of nonanal in the samples is determined by calculating the ratio of the peak area of the nonanal derivative to the peak area of the this compound derivative.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of nonanal/Nonanal-d18 against the concentration of the nonanal standards. The concentration of nonanal in the unknown samples is then calculated using the linear regression equation of the calibration curve.
Diagrams
Analytical Workflow for Nonanal Quantification
Decoding the Nonanal-d18 Certificate of Analysis: An In-depth Technical Guide
For researchers, scientists, and professionals in drug development, a Certificate of Analysis (CoA) for a stable isotope-labeled compound like Nonanal-d18 is a critical document that guarantees its quality and suitability for experimental use. This guide provides a detailed explanation of the data and methodologies presented in a typical this compound CoA, ensuring users can confidently interpret and utilize this essential information.
Understanding the Certificate of Analysis
A Certificate of Analysis is a formal document issued by the manufacturer that confirms a specific batch of a product meets its predetermined specifications. For a deuterated standard like this compound, the CoA provides crucial data on its chemical purity, isotopic enrichment, and the analytical methods used to determine these parameters. This ensures the material's identity, quality, and consistency for use in sensitive applications such as mass spectrometry-based quantitative analysis and as an internal standard in pharmacokinetic studies.
Quantitative Data Summary
The following tables summarize the key quantitative data typically found on a Certificate of Analysis for this compound.
Table 1: General Properties of this compound
| Property | Specification |
| Chemical Formula | C₉D₁₈O |
| Molecular Weight | 160.35 g/mol |
| CAS Number | 1466552-36-2 |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in most organic solvents (e.g., Chloroform, Methanol) |
Table 2: Analytical Specifications and Results
| Analysis | Specification | Result |
| Chemical Purity | ≥ 95% | 96% |
| Isotopic Enrichment | ≥ 98 atom % D | 98 atom % D |
| Identity | Conforms to structure | Conforms |
Experimental Protocols
The following sections detail the methodologies used to obtain the data presented in the Certificate of Analysis.
Chemical Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Chemical purity is assessed to identify and quantify any non-deuterated or other chemical impurities in the sample.
Methodology:
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: A split/splitless injector is used, with a typical injection volume of 1 µL.
-
Temperature Program:
-
Initial oven temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
GC-MS workflow for chemical purity determination.
Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HR-MS)
Isotopic enrichment determines the percentage of deuterium atoms that have replaced hydrogen atoms in the molecule.
Methodology:
-
Instrumentation: A High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Sample Introduction: Direct infusion or via Liquid Chromatography (LC).
-
Mass Analyzer Settings:
-
Resolution: > 60,000 FWHM.
-
Scan Mode: Full scan in positive or negative ion mode, depending on the analyte's properties.
-
-
Data Analysis:
-
The mass spectrum of the deuterated compound is acquired.
-
The intensities of the isotopic peaks (M, M+1, M+2, etc.) are measured.
-
The theoretical isotopic distribution for a molecule with 100% deuterium enrichment is calculated.
-
The experimentally observed isotopic distribution is compared to the theoretical distribution to calculate the atom percent of deuterium.
-
HR-MS workflow for isotopic enrichment analysis.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the molecular structure of this compound and to ensure that deuteration has occurred at the expected positions.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A non-deuterated solvent such as Chloroform (CHCl₃) or Dimethyl Sulfoxide (DMSO) is used to avoid interference with the deuterium signals.
-
Nuclei Observed:
-
¹H NMR: To confirm the absence of proton signals at the deuterated positions.
-
¹³C NMR: To confirm the carbon backbone of the molecule.
-
²H (Deuterium) NMR: To directly observe the deuterium signals and confirm their locations.
-
-
Data Analysis: The chemical shifts, coupling patterns (if any), and signal integrations in the ¹H, ¹³C, and ²H NMR spectra are compared with the expected spectra for this compound to confirm its identity and structure.
NMR workflow for identity confirmation.
Interpretation of Results
-
Chemical Purity (96%): This value indicates that 96% of the material is this compound, with the remaining 4% consisting of other chemical species. For most applications, a purity of ≥95% is considered acceptable. It is important to be aware of the nature of the impurities, which can often be identified from the GC-MS data, to assess any potential interference in the intended application.
-
Isotopic Enrichment (98 atom % D): This signifies that, on average, 98% of the hydrogen positions in the molecule are occupied by deuterium atoms. High isotopic enrichment is crucial for minimizing cross-talk between the deuterated standard and the non-deuterated analyte in mass spectrometry-based assays, thereby ensuring accurate quantification.
-
Identity (Conforms): This qualitative result from NMR analysis confirms that the molecular structure is consistent with that of this compound, providing confidence in the material's authenticity.
By understanding the data and the rigorous testing methodologies outlined in the Certificate of Analysis, researchers can have a high degree of confidence in the quality and performance of their this compound standard, leading to more reliable and reproducible experimental outcomes.
Methodological & Application
Application Note: Quantitative Analysis of Nonanal in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantification of nonanal in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Nonanal, a volatile aldehyde, is an important biomarker for oxidative stress and is implicated in various physiological and pathological processes. To enhance analytical accuracy and precision, a stable isotope-labeled internal standard, Nonanal-d18, is employed. The method involves a derivatization step with 2,4-dinitrophenylhydrazine (DNPH) to improve chromatographic retention and ionization efficiency. This protocol provides a detailed procedure for sample preparation, LC-MS/MS parameters, and method validation, making it suitable for clinical research and drug development applications.
Introduction
Aldehydes are reactive carbonyl species generated during lipid peroxidation of polyunsaturated fatty acids.[1] Nonanal, a nine-carbon aldehyde, is a well-established biomarker of oxidative stress and has been associated with various conditions, including neurodegenerative diseases, cancer, and diabetes.[2][3] Accurate and precise quantification of nonanal in biological matrices is crucial for understanding its role in disease pathogenesis and for the development of novel diagnostic and therapeutic strategies.
LC-MS/MS offers high selectivity and sensitivity for the analysis of small molecules in complex biological samples.[4] However, the volatile and reactive nature of aldehydes like nonanal presents analytical challenges.[5] Chemical derivatization is a common strategy to overcome these limitations.[5][6] In this method, nonanal is derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative (Nonanal-DNPH) that exhibits improved chromatographic behavior and ionization efficiency in the mass spectrometer.[5][6]
To account for variability in sample preparation and instrument response, a stable isotope-labeled internal standard (SIL-IS) is essential for accurate quantification.[7] this compound, a deuterated analog of nonanal, is an ideal internal standard as it shares similar physicochemical properties with the analyte but is mass-distinguishable, ensuring reliable normalization.
Experimental Protocol
Materials and Reagents
-
Nonanal standard (≥98% purity)
-
This compound (≥98% atom % D)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Hydrochloric Acid (HCl)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Human Plasma (sourced ethically)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
Standard and Internal Standard Preparation
-
Nonanal Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of nonanal in 10 mL of acetonitrile.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the nonanal stock solution with acetonitrile to create a calibration curve.
-
Working IS Solution (10 µg/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation and Derivatization
-
Plasma Sample Thawing: Thaw frozen human plasma samples on ice.
-
Spiking with Internal Standard: To 100 µL of plasma, add 10 µL of the working IS solution (10 µg/mL this compound). For calibration standards, spike blank plasma with the appropriate working standard solutions.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Derivatization: Transfer the supernatant to a clean tube. Add 100 µL of DNPH solution (1 mg/mL in 2N HCl). Vortex and incubate at room temperature for 1 hour.[6]
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the derivatized sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 40% methanol in water.
-
Elute the DNPH-derivatives with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Conditions
Liquid Chromatography (LC) System:
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) System:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Instrument dependent |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nonanal-DNPH | 323.2 | 163.1 | 20 |
| This compound-DNPH | 341.3 | 163.1 | 20 |
Note: The precursor ion for Nonanal-DNPH corresponds to [M+H]+ of the derivatized nonanal. The product ion is a characteristic fragment of the DNPH moiety. The precursor for the internal standard is shifted by 18 Da due to the deuterium labeling. Collision energies should be optimized for the specific instrument used.
Data Presentation and Method Validation
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to established guidelines.[4][8][9]
Linearity
The calibration curve was constructed by plotting the peak area ratio of Nonanal-DNPH to this compound-DNPH against the concentration of nonanal.
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Linearity | Linear |
Sensitivity
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Precision and Accuracy
Precision was determined by analyzing replicate quality control (QC) samples at low, medium, and high concentrations. Accuracy was expressed as the percentage of the measured concentration to the nominal concentration.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 5 | < 10% | < 12% | 95 - 105% |
| Medium | 50 | < 8% | < 10% | 97 - 103% |
| High | 500 | < 5% | < 8% | 98 - 102% |
Visualizations
Experimental Workflow
References
- 1. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resolian.com [resolian.com]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Standard Operating Procedure for Nonanal-d18 in Metabolomics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the use of Nonanal-d18 as an internal standard in metabolomics studies, particularly for the quantification of endogenous nonanal and other medium-chain aldehydes in biological samples. The protocols outlined below cover sample preparation, derivatization, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Nonanal is a saturated fatty aldehyde that can be an indicator of oxidative stress and lipid peroxidation in biological systems. Its accurate quantification is crucial for understanding various physiological and pathological processes. This compound, a stable isotope-labeled analogue of nonanal, is an ideal internal standard for mass spectrometry-based quantification.[1][2] It shares similar chemical and physical properties with the endogenous analyte, allowing it to account for variations in sample extraction, derivatization efficiency, and instrument response.
This SOP is designed to guide researchers in establishing a robust and reproducible workflow for the analysis of nonanal in complex biological matrices such as plasma, tissue homogenates, and cell lysates.
Materials and Reagents
-
This compound (Isotopic Enrichment: ≥98%)[3]
-
Nonanal (for calibration standards)
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Butylated hydroxytoluene (BHT)
-
Desferrioxamine (Desferal)
-
Solid Phase Extraction (SPE) C18 cartridges
Experimental Protocols
Preparation of Stock and Working Solutions
3.1.1. This compound Internal Standard Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of this compound neat oil.
-
Dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Store the stock solution at -20°C in an amber glass vial.
3.1.2. This compound Internal Standard Working Solution (400 µM)
-
Based on a molecular weight of 160.35 g/mol for this compound, the concentration of the 1 mg/mL stock solution is approximately 6.24 mM.[2]
-
Dilute the 1 mg/mL stock solution with acetonitrile to a final concentration of 400 µM.
-
Store the working solution at -20°C.
3.1.3. Nonanal Calibration Standard Stock Solution (1 mg/mL)
-
Follow the same procedure as for the this compound stock solution, using unlabeled nonanal.
3.1.4. Nonanal Calibration Standard Working Solutions (0.01 µM to 10 µM)
-
Prepare a series of dilutions from the nonanal stock solution in acetonitrile to create a calibration curve. A typical range would be 0.01, 0.05, 0.1, 0.5, 1, 5, and 10 µM.
Sample Preparation and Extraction
This protocol is a general guideline and may require optimization for different biological matrices.
-
Sample Collection: To prevent auto-oxidation, add antioxidants such as BHT and Desferal to the biological sample immediately after collection.
-
Protein Precipitation and Internal Standard Spiking:
-
Thaw frozen samples (e.g., plasma, tissue homogenate) on ice.
-
To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing the this compound internal standard to achieve a final concentration of approximately 250 nM in the sample.
-
Vortex for 30 seconds to precipitate proteins.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
Derivatization
Derivatization is essential to improve the chromatographic retention and ionization efficiency of aldehydes. The following protocol is based on the use of 3-Nitrophenylhydrazine (3-NPH).
-
Reconstitute: Reconstitute the dried sample extract in 50 µL of a solution containing 10 mg/mL 3-NPH and 15 mg/mL EDC in 50% acetonitrile with 0.1% formic acid and 25% pyridine.
-
Incubation: Vortex briefly and incubate at 30°C for 30 minutes.
-
Drying: Dry the derivatization mixture under a stream of nitrogen.
-
Final Reconstitution: Reconstitute the dried derivatized sample in 100 µL of 50% acetonitrile for LC-MS/MS analysis.
LC-MS/MS Analysis
3.4.1. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-30% B
-
10.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3.4.2. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Instrument Parameters: Instrument-specific parameters such as capillary voltage, source temperature, and gas flows should be optimized.
-
MRM Transitions: The specific precursor and product ions for the 3-NPH derivative of nonanal and this compound need to be determined by infusing the derivatized standards. The transitions will be based on the fragmentation of the derivatized molecule.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: MRM Transitions for Nonanal and this compound (3-NPH Derivatives) (Note: These are hypothetical values and must be determined experimentally.)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nonanal-3NPH | [Value to be determined] | [Value to be determined] | [Value to be determined] |
| This compound-3NPH | [Value to be determined] | [Value to be determined] | [Value to be determined] |
Table 2: Calibration Curve for Nonanal Quantification
| Concentration (µM) | Peak Area Ratio (Nonanal/Nonanal-d18) |
| 0.01 | [Experimental Value] |
| 0.05 | [Experimental Value] |
| 0.1 | [Experimental Value] |
| 0.5 | [Experimental Value] |
| 1 | [Experimental Value] |
| 5 | [Experimental Value] |
| 10 | [Experimental Value] |
Visualizations
The following diagrams illustrate the key workflows in this SOP.
Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.
Caption: Logic of quantification using an internal standard.
References
Application Notes & Protocols: Quantitative Analysis of Volatile Compounds with Nonanal-d18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile organic compounds (VOCs) are a broad class of chemicals that are emitted as gases from certain solids or liquids. In biological systems, VOCs can be products of metabolic processes and their profile can change in response to physiological or pathological conditions. As such, the quantitative analysis of specific VOCs, such as aldehydes, is of growing interest in clinical diagnostics, disease monitoring, and drug development as they can serve as non-invasive biomarkers. Aldehydes, for instance, are often products of lipid peroxidation and oxidative stress, processes implicated in a variety of diseases.[1][2]
Nonanal is a saturated aldehyde that has been identified as a potential biomarker for several conditions.[3][4] Accurate and precise quantification of nonanal and other volatile aldehydes in complex biological matrices requires a robust analytical method. The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and analysis, thereby improving the accuracy and reliability of the results. Nonanal-d18, a deuterated analog of nonanal, is an ideal internal standard for this purpose as it shares similar chemical and physical properties with the native analyte, but is distinguishable by its mass-to-charge ratio in mass spectrometry.
This document provides detailed application notes and protocols for the quantitative analysis of volatile compounds, with a focus on aldehydes, using this compound as an internal standard. The primary analytical technique described is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely used, sensitive, and solvent-free method for the analysis of volatile and semi-volatile compounds.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of volatile aldehydes using an HS-SPME-GC-MS method with a deuterated internal standard. The data is based on established methods for similar analytes and serves as a guideline for method validation.[5][6]
| Analyte | Calibration Range (µg/L) | Linearity (r²) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| Acetaldehyde | 0.1 - 100 | > 0.99 | 0.03 | 0.1 |
| Propanal | 0.1 - 100 | > 0.99 | 0.05 | 0.2 |
| Hexanal | 0.2 - 200 | > 0.99 | 0.1 | 0.5 |
| Heptanal | 0.2 - 200 | > 0.99 | 0.1 | 0.5 |
| Octanal | 0.2 - 200 | > 0.99 | 0.1 | 0.5 |
| Nonanal | 0.2 - 200 | > 0.99 | 0.1 | 0.5 |
Experimental Protocols
Protocol 1: Quantitative Analysis of Volatile Aldehydes in Human Plasma
This protocol details the steps for the extraction and quantification of volatile aldehydes from human plasma samples using HS-SPME-GC-MS with this compound as an internal standard.
Materials:
-
Human plasma samples
-
This compound internal standard solution (1 µg/mL in methanol)
-
Aldehyde standard mix (containing nonanal and other aldehydes of interest) for calibration curve
-
20 mL headspace vials with PTFE/silicone septa
-
Saturated sodium chloride (NaCl) solution
-
SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber
-
HS-SPME autosampler
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
In a 20 mL headspace vial, add 1 mL of plasma.
-
Add 10 µL of the 1 µg/mL this compound internal standard solution.
-
Add 1 mL of saturated NaCl solution to enhance the release of volatile compounds.
-
Immediately cap the vial tightly.
-
-
Calibration Standards and Quality Controls:
-
Prepare a series of calibration standards by spiking a blank matrix (e.g., saline or stripped plasma) with known concentrations of the aldehyde standard mix and a constant concentration of the this compound internal standard.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
HS-SPME Extraction:
-
Place the vials in the HS-SPME autosampler tray.
-
Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.
-
-
GC-MS Analysis:
-
After extraction, the SPME fiber is automatically transferred to the GC injection port.
-
Desorb the analytes from the fiber in the injector at 250°C for 5 minutes in splitless mode.
-
GC Conditions (Representative):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 15°C/min (hold for 5 min).
-
-
MS Conditions (Representative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.
-
SIM Ions for Nonanal: m/z 57, 70, 82, 98, 142 (quantification ion in bold).
-
SIM Ions for this compound: m/z 62, 76, 90, 107, 160 (quantification ion in bold).
-
-
-
-
Data Analysis:
-
Integrate the peak areas of the target aldehydes and the this compound internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the aldehydes in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualization
Lipid Peroxidation Pathway
The following diagram illustrates the initiation, propagation, and termination steps of lipid peroxidation, a key process that leads to the formation of volatile aldehydes such as nonanal from polyunsaturated fatty acids (PUFAs).
Caption: Simplified pathway of lipid peroxidation leading to aldehyde formation.
Experimental Workflow
The diagram below outlines the major steps in the quantitative analysis of volatile compounds using HS-SPME-GC-MS with an internal standard.
Caption: Workflow for quantitative analysis of volatile compounds.
References
- 1. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Showing Compound Nonanal (FDB003303) - FooDB [foodb.ca]
- 5. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Isotope Dilution Assays Using Nonanal-d18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope dilution mass spectrometry (ID-MS) is a highly accurate and precise analytical technique for the quantification of analytes in complex matrices. This method relies on the addition of a known amount of an isotopically labeled version of the analyte of interest, known as the internal standard, to the sample. The isotopically labeled standard is chemically identical to the endogenous analyte and therefore behaves similarly during sample preparation, extraction, and analysis. By measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry, accurate quantification can be achieved, correcting for losses during sample processing and variations in instrument response.
Nonanal is a saturated aldehyde that is relevant in various fields, including as a biomarker for oxidative stress, a component of flavors and fragrances, and a potential indicator of disease. Nonanal-d18 is the deuterated form of nonanal, where 18 hydrogen atoms have been replaced with deuterium. Its significantly different mass allows for clear differentiation from the native nonanal by a mass spectrometer, making it an ideal internal standard for isotope dilution assays.
This document provides a detailed protocol for the quantification of nonanal in biological matrices using this compound as an internal standard, primarily focusing on gas chromatography-mass spectrometry (GC-MS) analysis.
Experimental Protocols
The following protocols outline two common approaches for the analysis of nonanal: Headspace Solid-Phase Microextraction (HS-SPME) for volatile analysis and a derivatization method for enhanced sensitivity and specificity.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This method is suitable for the analysis of volatile nonanal in biological fluids such as plasma, urine, or saliva.
1. Reagents and Materials
-
Nonanal (analytical standard)
-
This compound (isotopic standard)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
-
HS-SPME fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
2. Preparation of Standards
-
Primary Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of nonanal in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of nonanal in methanol at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Prepare a 10 µg/mL working solution of this compound in methanol.
-
3. Sample Preparation
-
Transfer 1 mL of the biological sample (e.g., plasma, urine) into a 20 mL headspace vial.
-
Add 10 µL of the 10 µg/mL this compound internal standard spiking solution to the vial.
-
Add 1 g of sodium chloride to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile analytes into the headspace.
-
Immediately seal the vial with a magnetic screw cap.
-
Vortex the sample for 30 seconds.
4. HS-SPME Procedure
-
Place the vial in an autosampler with an incubator.
-
Incubate the sample at 60°C for 15 minutes with agitation to allow for equilibration of nonanal between the sample and the headspace.
-
Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C to extract the volatile compounds.
-
After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
5. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C (in splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Nonanal (C9H18O, MW: 142.24): Monitor ions such as m/z 44, 57, 70, 84.
-
This compound (C9D18O, MW: 160.35): Monitor ions such as m/z 48, 64, 78, 94 (inferred from the likely fragmentation of the deuterated molecule).
-
6. Calibration Curve and Quantification
-
Prepare a calibration curve by spiking blank matrix (e.g., charcoal-stripped plasma) with known concentrations of nonanal standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Add a constant amount of this compound (100 ng/mL) to each calibration standard and sample.
-
Process the calibration standards and samples as described above.
-
Plot the ratio of the peak area of the nonanal quantifier ion to the peak area of the this compound quantifier ion against the concentration of nonanal.
-
Perform a linear regression to obtain the calibration curve.
-
Determine the concentration of nonanal in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Derivatization with PFBHA followed by GC-MS
This method is suitable for samples where higher sensitivity is required or when nonanal is less volatile. Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde to a more stable and less volatile oxime derivative, which has excellent chromatographic and mass spectrometric properties.
1. Reagents and Materials
-
All reagents from Protocol 1
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Pyridine
-
Hexane (HPLC grade)
-
Sodium sulfate (anhydrous)
2. Sample Preparation and Derivatization
-
To 1 mL of the biological sample, add 10 µL of the 10 µg/mL this compound internal standard solution.
-
Add 100 µL of a 10 mg/mL PFBHA solution in pyridine.
-
Vortex and incubate at 60°C for 60 minutes.
-
After cooling to room temperature, add 1 mL of hexane and vortex for 2 minutes to extract the PFBHA-oxime derivatives.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.
3. GC-MS Analysis
-
Use the same GC-MS instrumentation and column as in Protocol 1.
-
Inlet Temperature: 260°C (in splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 10 minutes at 280°C
-
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
The specific ions to monitor will be those of the PFBHA-oxime derivatives of nonanal and this compound. The most abundant ion is often the pentafluorobenzyl fragment at m/z 181. Other characteristic fragment ions of the derivatives should be determined by analyzing the full scan mass spectra of the derivatized standards.
-
4. Calibration and Quantification
-
Follow the same procedure for calibration curve generation and quantification as described in Protocol 1, ensuring that the calibration standards are also subjected to the derivatization procedure.
Data Presentation
The following tables summarize example quantitative data that would be obtained during the validation of the analytical method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Nonanal | 1 - 100 | y = 0.025x + 0.005 | > 0.995 |
Table 2: Precision and Accuracy
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) (Mean ± SD, n=5) | Intra-day Precision (%RSD) | Accuracy (%) |
| 5 | 4.8 ± 0.3 | 6.3 | 96.0 |
| 25 | 26.1 ± 1.5 | 5.7 | 104.4 |
| 75 | 72.9 ± 4.1 | 5.6 | 97.2 |
Table 3: Recovery and Limit of Detection/Quantification
| Parameter | Value |
| Mean Recovery (%) | 95.2 |
| Limit of Detection (LOD) (ng/mL) | 0.5 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 |
Mandatory Visualization
Caption: Workflow for Nonanal quantification using this compound.
Application Notes and Protocols for Nonanal-d18 Analysis
These application notes provide detailed protocols for the sample preparation and analysis of Nonanal-d18, a deuterated analog of the volatile organic compound Nonanal. This compound is often used as an internal standard in the quantification of Nonanal in various matrices due to its similar chemical and physical properties and distinct mass spectrometric signal.[1] The following protocols are designed for researchers, scientists, and drug development professionals working with complex biological and environmental samples.
Headspace Solid-Phase Microextraction (HS-SPME)
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for the extraction of volatile and semi-volatile organic compounds from a sample matrix.[2] The analytes are partitioned from the sample into the headspace and then adsorbed onto a coated fiber, which is subsequently introduced into a gas chromatograph for analysis.[3]
Experimental Protocol
-
Sample Preparation : Place a precisely weighed or measured aliquot of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial (e.g., 20 mL or 40 mL).[3]
-
Internal Standard Spiking : Spike the sample with a known concentration of this compound solution.
-
Vial Sealing : Immediately seal the vial with a PTFE-lined septum and an aluminum cap.
-
Incubation and Extraction : Place the vial in a heating block or water bath and allow the sample to equilibrate at a controlled temperature (e.g., 50-80°C) for a specific duration (e.g., 15-45 minutes) with or without agitation.[3]
-
SPME Fiber Exposure : Introduce the SPME needle through the vial's septum and expose the fiber to the headspace above the sample for a defined period (e.g., 15-45 minutes) to allow for the adsorption of this compound.[3]
-
Fiber Retraction and Desorption : After extraction, retract the fiber into the needle, withdraw it from the vial, and immediately introduce it into the heated injection port of a gas chromatograph (GC) for thermal desorption of the analyte onto the analytical column.[3]
-
Analysis : The desorbed this compound is then separated by GC and detected by a mass spectrometer (MS).
Workflow Diagram
Stir Bar Sorptive Extraction (SBSE)
Stir Bar Sorptive Extraction (SBSE) is a highly sensitive, solventless sample preparation technique for the extraction and enrichment of organic compounds from aqueous matrices.[4] It utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) to extract analytes.[4][5] Due to the larger volume of the sorbent phase compared to SPME, SBSE can achieve higher recovery and lower detection limits.[4]
Experimental Protocol
-
Sample Preparation : Place a measured volume of the aqueous sample (e.g., 10-100 mL) into a glass vial or beaker.
-
Internal Standard Spiking : Add a known amount of this compound to the sample.
-
pH Adjustment (if necessary) : Adjust the pH of the sample to optimize the extraction efficiency for this compound.
-
Extraction : Place the PDMS-coated stir bar ("Twister") into the sample and stir at a constant speed (e.g., 500-1500 rpm) for a defined period (e.g., 30-120 minutes) at room temperature or a controlled temperature.[5]
-
Stir Bar Removal and Rinsing : After extraction, remove the stir bar with forceps, rinse it with a small amount of deionized water to remove any matrix components, and gently dry it with a lint-free tissue.
-
Thermal Desorption : Place the stir bar into a glass thermal desorption tube.
-
Analysis : The tube is placed in a thermal desorption unit (TDU) coupled to a GC-MS system. The stir bar is heated to desorb the trapped this compound, which is then cryofocused and transferred to the GC column for analysis.[5]
Workflow Diagram
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[6] While it can be more labor-intensive and require larger volumes of organic solvents, LLE is a robust and versatile method.[6][7]
Experimental Protocol
-
Sample Preparation : Place a measured volume of the liquid sample into a separatory funnel. For solid samples, a prior extraction with a suitable solvent is required.
-
Internal Standard Spiking : Add a known amount of this compound to the sample.
-
Extraction Solvent Addition : Add a specific volume of an immiscible organic solvent (e.g., hexane, dichloromethane, or diethyl ether) to the separatory funnel.
-
Extraction : Shake the funnel vigorously for a set period (e.g., 1-2 minutes) to ensure thorough mixing of the two phases, venting periodically to release pressure.
-
Phase Separation : Allow the layers to separate. The organic layer containing the this compound is then collected.
-
Drying and Concentration : Dry the collected organic extract over an anhydrous drying agent (e.g., sodium sulfate). The solvent can then be concentrated under a gentle stream of nitrogen to a final volume suitable for injection.
-
Analysis : Inject an aliquot of the concentrated extract into the GC-MS for analysis.
Workflow Diagram
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of aldehydes using the described sample preparation techniques. Note that specific values for this compound may vary depending on the matrix, instrumentation, and exact experimental conditions. The data presented for 2-nonenal, a structurally similar compound, provides a relevant reference.[3]
| Parameter | HS-SPME (for 2-nonenal) | SBSE | LLE |
| Limit of Detection (LOD) | 22 pg[3] | Typically in the low ng/L to pg/L range | Matrix and solvent dependent, generally higher than SPME and SBSE |
| Limit of Quantification (LOQ) | 74 pg[3] | Typically in the ng/L range | Matrix and solvent dependent |
| Linearity (Correlation Coefficient) | 0.991[3] | Generally > 0.99 | Generally > 0.99 |
| Relative Standard Deviation (RSD) | 1.8 - 9.6%[3] | Typically < 15% | Typically < 15% |
| Sample Volume | Small (e.g., 1-5 mL/g) | Flexible (e.g., 10-100 mL) | Can require larger volumes |
| Solvent Consumption | None | Minimal (for rinsing) | Significant |
| Automation Potential | High | High | Moderate |
Disclaimer: The quantitative data provided is for illustrative purposes and is based on published data for similar analytes.[3] Method validation is required to determine the specific performance characteristics for this compound in your specific matrix and analytical system.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Sample Preparation and Analytical Methods for Identifying Organic Compounds in Bituminous Emissions [mdpi.com]
- 3. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stir bar sorptive extraction for trace analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Homogeneous liquid-liquid extraction as an alternative sample preparation technique for biomedical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nonanal-d18 in Food and Beverage Flavor Analysis
Abstract
Nonanal is a key volatile compound that contributes to the flavor profile of a wide range of food and beverages. It can impart desirable citrus and fatty notes, but can also be an indicator of lipid oxidation and off-flavors. Accurate quantification of nonanal is therefore crucial for quality control and product development. This application note describes a robust and sensitive method for the analysis of nonanal in various food and beverage matrices using a stable isotope dilution assay (SIDA) with Nonanal-d18 as the internal standard, coupled with headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard like this compound provides superior accuracy and precision by correcting for matrix effects and variations in sample preparation and injection volume.[1][2][3]
Introduction
The analysis of volatile flavor compounds in complex food and beverage matrices presents significant analytical challenges. Matrix effects, which are the alteration of the analytical signal due to the presence of other components in the sample, can lead to inaccurate quantification. Stable isotope dilution analysis (SIDA) is a powerful technique that overcomes these challenges by using a stable isotope-labeled version of the analyte as an internal standard.[1][2][3] this compound, a deuterated analog of nonanal, is an ideal internal standard as it has nearly identical chemical and physical properties to the unlabeled analyte.[4] This ensures that it behaves similarly during extraction, derivatization, and chromatographic analysis, thus effectively compensating for any variations in the analytical process.[1][5][6][7]
This document provides detailed protocols for the quantification of nonanal in food and beverage samples using this compound as an internal standard. The methodologies are based on established techniques for volatile compound analysis, primarily HS-SPME-GC-MS.
Quantitative Data Summary
The use of a deuterated internal standard like this compound allows for highly accurate and precise quantification. The following tables summarize typical performance data for the analysis of aldehydes in food matrices using methods analogous to the ones described in this document.
Table 1: Method Validation Parameters for Aldehyde Analysis
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [8][9] |
| Limit of Detection (LOD) | 1.06 ng/g | [9] |
| Limit of Quantification (LOQ) | 3.53 ng/g | [9] |
| Repeatability (RSD) | < 15% | [9][10][11] |
| Recovery | 97.7 - 98% | [9][12] |
Table 2: Example of Nonanal Quantification in a Food Product
| Food Matrix | Nonanal Concentration (µg/g) | Method | Internal Standard |
| Vegetable Oil | Varies (dependent on oxidation) | GC-FID with derivatization | Undecanal |
| Soy Dressing | 10 - 32.9 ng/g (during storage) | HS-SPME-GC-MS | Hexan-1-ol |
| Fried Pork Skin | 10.40 µg/g (as Hexanal) | HS-SPME-GC-FID | Not specified |
Note: Data for hexanal is included to demonstrate typical concentration ranges and method applicability for similar aldehydes.
Experimental Protocols
Protocol 1: General Screening of Volatile Aldehydes in Liquid and Solid Samples using HS-SPME-GC-MS
This protocol is a general method for the extraction and analysis of nonanal and other volatile aldehydes from a variety of food and beverage samples.
1. Materials and Reagents
-
Nonanal standard
-
This compound internal standard solution (1 µg/mL in methanol)
-
Sodium chloride (NaCl)
-
Deionized water
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME-compatible autosampler
3. Sample Preparation
-
For liquid samples (e.g., fruit juice, beer): Pipette 5 mL of the sample into a 20 mL headspace vial.
-
For solid samples (e.g., baked goods, processed meat): Weigh 1 g of the homogenized sample into a 20 mL headspace vial and add 5 mL of deionized water.
-
Add 1 g of NaCl to each vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Spike each sample and calibration standard with a known amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).
-
Immediately seal the vials.
4. HS-SPME Procedure
-
Place the vials in the autosampler tray and incubate at 40-60°C for 10-30 minutes to allow for equilibration of the volatile compounds in the headspace.
-
Expose the SPME fiber to the headspace of the vial for 20-40 minutes at the same temperature to adsorb the analytes.[9]
-
After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
5. GC-MS Parameters
-
Injector: Splitless mode, 250°C
-
Desorption Time: 2-5 minutes
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Initial temperature of 40°C for 2 minutes, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 35-350
-
Selected Ion Monitoring (SIM) ions:
-
Nonanal: m/z 41, 57, 70, 84, 98, 142 (quantification ion in bold)
-
This compound: m/z corresponding to the deuterated fragments (e.g., monitoring for a mass shift of +18)
-
6. Calibration and Quantification
-
Prepare a series of calibration standards in a matrix similar to the samples (or in deionized water) containing known concentrations of nonanal.
-
Spike each calibration standard with the same amount of this compound internal standard as the samples.
-
Analyze the calibration standards using the same HS-SPME-GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of the nonanal quantification ion to the peak area of the this compound quantification ion against the concentration of nonanal.
-
Calculate the concentration of nonanal in the samples using the calibration curve.
Protocol 2: Quantification of Nonanal in Vegetable Oils
This protocol is specifically tailored for the analysis of nonanal in high-fat matrices like vegetable oils, which may require a derivatization step to improve chromatographic performance.
1. Materials and Reagents
-
Nonanal standard
-
This compound internal standard solution (1 µg/mL in methanol)
-
Boron trifluoride in methanol (14% w/v)
-
Hexane
-
Anhydrous sodium sulfate
2. Instrumentation
-
GC-MS system
3. Sample Preparation and Derivatization
-
Weigh 1 g of the vegetable oil sample into a screw-cap test tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 2 mL of boron trifluoride in methanol solution. This step will convert nonanal to its more stable dimethyl acetal derivative.[12]
-
Seal the tube and heat at 60°C for 30 minutes.
-
Cool the tube and add 2 mL of hexane and 2 mL of deionized water.
-
Vortex for 1 minute and then centrifuge to separate the layers.
-
Transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
4. GC-MS Parameters
-
Use similar GC-MS parameters as in Protocol 1, with adjustments to the temperature program as needed to achieve good separation of the nonanal dimethyl acetal.
5. Calibration and Quantification
-
Follow the same calibration procedure as in Protocol 1, ensuring that the calibration standards are also subjected to the derivatization process.
Signaling Pathways and Workflows
Caption: Workflow for Nonanal analysis using SIDA HS-SPME-GC-MS.
Conclusion
The use of this compound as an internal standard in a stable isotope dilution assay provides a highly accurate and reliable method for the quantification of nonanal in complex food and beverage matrices. The protocols outlined in this application note, based on HS-SPME-GC-MS, offer a robust framework for researchers, scientists, and quality control professionals. The inherent advantages of SIDA, particularly the effective mitigation of matrix effects, ensure data of high quality, which is essential for flavor analysis, shelf-life studies, and product development in the food and beverage industry.
References
- 1. imreblank.ch [imreblank.ch]
- 2. Isotope dilution - Wikipedia [en.wikipedia.org]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. Advancing Stable Isotope Analysis for Alcoholic Beverages’ Authenticity: Novel Approaches in Fraud Detection and Traceability [mdpi.com]
- 6. lcms.cz [lcms.cz]
- 7. scispace.com [scispace.com]
- 8. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 9. redalyc.org [redalyc.org]
- 10. pure.au.dk [pure.au.dk]
- 11. A Novel qNMR Application for the Quantification of Vegetable Oils Used as Adulterants in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Nonanal in Environmental Samples using Nonanal-d18 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of nonanal in various environmental matrices, including water, soil, and sediment. The use of Nonanal-d18 as an internal standard in an isotope dilution gas chromatography-mass spectrometry (GC-MS) method allows for accurate and precise measurements by correcting for analyte losses during sample preparation and analysis. This methodology is critical for researchers and scientists in environmental monitoring and drug development who require reliable trace-level analysis of volatile organic compounds (VOCs).
Introduction
Nonanal is a naturally occurring aldehyde found in various environmental compartments, originating from both biogenic and anthropogenic sources. As a volatile organic compound (VOC), it can contribute to air pollution and may have ecological impacts. Accurate quantification of nonanal is essential for environmental assessment and monitoring. The use of a deuterated internal standard, such as this compound, is the gold standard for achieving high accuracy and precision in quantitative mass spectrometry. This internal standard closely mimics the chemical and physical properties of the native analyte, ensuring that it behaves similarly throughout the extraction and analysis process, thereby providing reliable correction for any sample-specific matrix effects or variations in recovery.
Experimental Protocols
Sample Preparation and Extraction
a) Water Samples (e.g., groundwater, surface water)
-
Sample Collection: Collect water samples in amber glass vials with PTFE-lined septa to minimize headspace and prevent photodegradation.
-
Internal Standard Spiking: Add a known amount of this compound solution (in methanol) to each 10 mL water sample to achieve a final concentration of 10 µg/L.
-
Liquid-Liquid Extraction (LLE):
-
To the spiked water sample, add 2 mL of dichloromethane.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the bottom organic layer (dichloromethane) to a clean vial.
-
Repeat the extraction with an additional 2 mL of dichloromethane and combine the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Analysis: The extract is now ready for GC-MS analysis.
b) Soil and Sediment Samples
-
Sample Collection and Homogenization: Collect approximately 10 g of soil or sediment and homogenize to ensure uniformity.
-
Internal Standard Spiking: Add a known amount of this compound solution (in methanol) directly to a 5 g aliquot of the homogenized sample.
-
Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE®):
-
Mix the spiked sample with diatomaceous earth and pack it into an extraction cell.
-
Extract the sample using dichloromethane at 100°C and 1500 psi.
-
Perform two static extraction cycles of 5 minutes each.
-
-
Drying and Concentration:
-
Collect the extract and pass it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Analysis: The extract is now ready for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC): Agilent 8890 GC System or equivalent
-
Mass Spectrometer (MS): Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Nonanal (Analyte): m/z 70, 84, 98
-
This compound (Internal Standard): m/z 78, 96, 116
-
Data Presentation
The use of this compound as an internal standard allows for the creation of a calibration curve based on the ratio of the analyte peak area to the internal standard peak area. This corrects for variations in injection volume and matrix effects.
Table 1: Calibration and Quality Control Data
| Parameter | Value |
| Calibration Range | 1 - 200 µg/L |
| Correlation Coefficient (r²) | > 0.998 |
| Method Detection Limit (MDL) | 0.5 µg/L (Water), 1 µg/kg (Soil) |
| Limit of Quantification (LOQ) | 1.5 µg/L (Water), 3 µg/kg (Soil) |
| Precision (%RSD, n=7) | < 10% |
| Accuracy (Spike Recovery) | 90 - 110% |
Visualizations
Caption: Experimental workflow for the analysis of nonanal in environmental samples.
Application Notes and Protocols for the Quantification of Nonanal in Clinical Breath Analysis Using Nonanal-d18
For Researchers, Scientists, and Drug Development Professionals
Introduction
The principle of stable isotope dilution mass spectrometry (SID-MS) involves spiking the sample with a known amount of the isotopically labeled analogue of the analyte. The labeled standard (Nonanal-d18) is chemically identical to the endogenous analyte (nonanal) and therefore behaves similarly during sample preparation, extraction, and chromatographic analysis. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, correcting for any sample loss or variation in instrument response.
Experimental Protocols
Subject Preparation and Breath Collection
To ensure the collection of high-quality breath samples and minimize exogenous contamination, the following protocol is recommended:
-
Fasting: Subjects should fast for a minimum of 8 hours prior to breath collection to reduce the influence of food-derived VOCs.
-
Environmental Control: Breath collection should be performed in a controlled environment with low background levels of VOCs. It is advisable to have the subject rest in a clean room for at least 30 minutes before sampling.
-
Avoidance of Contaminants: Subjects should refrain from smoking, consuming alcohol, and using scented products (e.g., perfumes, lotions) for at least 12 hours before sample collection.
-
Breath Fraction: The end-tidal breath, which is rich in endogenous VOCs from the alveolar air, is the preferred fraction for analysis.
-
Sample Collection:
-
The subject should inhale deeply and hold their breath for 5-10 seconds.
-
The initial part of the exhalation (dead space air) should be discarded.
-
The end-tidal fraction of the breath is then collected into an inert container, such as a Tedlar® bag or directly onto a sorbent tube.
-
Sample Preparation and Analysis using Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)
This protocol is based on the widely used technique of collecting breath VOCs onto sorbent tubes followed by thermal desorption and GC-MS analysis.
Materials:
-
Inert sorbent tubes (e.g., Tenax® TA)
-
Nonanal standard solution
-
This compound internal standard solution
-
High-purity methanol (for standard preparation)
-
Thermal desorber
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Breath Sampling: A defined volume of end-tidal breath (e.g., 1-2 liters) is drawn through a sorbent tube at a controlled flow rate (e.g., 100-200 mL/min) using a sampling pump.
-
Internal Standard Spiking: The sorbent tube is spiked with a known amount of this compound solution (e.g., 1 µL of a 1 µg/mL solution in methanol). The tube is then purged with an inert gas (e.g., nitrogen) to remove the solvent.
-
Thermal Desorption: The sorbent tube is placed in a thermal desorber. The trapped VOCs, including nonanal and this compound, are desorbed by heating the tube (e.g., to 250-280°C) and cryo-focused in a cold trap (e.g., at -10°C) to ensure sharp chromatographic peaks.
-
GC-MS Analysis: The cold trap is rapidly heated, injecting the VOCs into the GC column.
-
GC Column: A non-polar or medium-polarity column is suitable (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: A typical program would be: initial temperature of 40°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.
-
Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
-
Mass Fragment Selection:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Nonanal | 58 | 44, 70 |
| This compound | 76 | 50, 84 |
Note: The exact mass fragments should be confirmed by analyzing the mass spectra of the pure standards.
Calibration and Quantification
-
Calibration Standards: A series of calibration standards are prepared by spiking sorbent tubes with known amounts of nonanal and a fixed amount of this compound.
-
Calibration Curve: The calibration standards are analyzed using the TD-GC-MS method described above. A calibration curve is constructed by plotting the ratio of the peak area of the nonanal quantifier ion to the peak area of the this compound quantifier ion against the concentration of nonanal.
-
Quantification of Nonanal in Samples: The concentration of nonanal in the breath samples is determined by calculating the peak area ratio of nonanal to this compound and interpolating the concentration from the calibration curve.
Quantitative Data
The following table summarizes the performance characteristics of a validated GC-MS method for the analysis of aldehydes in exhaled breath. While this particular study did not use this compound, the data provides a strong indication of the expected performance of a well-optimized method.
Table 1: Performance Characteristics of a Validated SPME-GC-MS Method for Aldehydes in Breath
| Parameter | Hexanal | Heptanal | Octanal | Nonanal | Decanal |
| Limit of Detection (LOD) | 0.01 nM | 0.01 nM | 0.02 nM | 0.03 nM | 0.03 nM |
| Limit of Quantification (LOQ) | 0.03 nM | 0.03 nM | 0.06 nM | 0.09 nM | 0.09 nM |
| Linear Range | 0.002-20 nM | 0.002-20 nM | 0.002-20 nM | 0.002-20 nM | 0.002-20 nM |
| Within-day Precision (RSD%) | 3-9% | 3-9% | 3-9% | 3-9% | 3-9% |
| Between-day Precision (RSD%) | 11-22% | 11-22% | 11-22% | 11-22% | 11-22% |
Data adapted from Svensson et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2007.[1]
Visualizations
Caption: Experimental workflow for the quantification of nonanal in breath.
Caption: Principle of internal standard quantification for nonanal.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of nonanal in clinical breath analysis. The detailed protocols and application notes presented here offer a comprehensive guide for researchers and scientists in the field of breathomics and drug development. Adherence to standardized procedures for sample collection, preparation, and analysis is paramount for obtaining high-quality, reproducible data that can be confidently applied in clinical settings. Further validation of this specific method using this compound in large clinical cohorts will be essential for establishing nonanal as a validated biomarker for specific diseases.
References
Application Notes and Protocols for the Derivatization of Aldehydes for Improved Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehydes are a class of highly reactive and often volatile organic compounds that play significant roles in various biological and chemical processes. Their detection and quantification in complex matrices such as biological fluids, environmental samples, and pharmaceutical formulations can be challenging due to their low molecular weight, high polarity, and inherent instability.[1] Derivatization, a chemical modification process, is a widely employed strategy to overcome these analytical hurdles. This technique enhances the detectability of aldehydes by improving their chromatographic separation, increasing their ionization efficiency in mass spectrometry, and introducing chromophores or fluorophores for UV-Vis or fluorescence detection.[1][2] This document provides detailed application notes and protocols for several common and effective derivatization methods for aldehydes.
Derivatization Strategies for Aldehyde Analysis
The choice of a derivatization reagent and method depends on the analytical technique to be used (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence detection (HPLC-FLD)), the specific aldehydes of interest, and the sample matrix. Key derivatization strategies involve the reaction of the aldehyde's carbonyl group with reagents containing hydrazide, hydroxylamine, or amine functionalities.[3]
Common Derivatization Reagents and Their Applications:
-
2,4-Dinitrophenylhydrazine (DNPH): One of the most common reagents for carbonyl compounds, DNPH reacts with aldehydes to form stable 2,4-dinitrophenylhydrazone derivatives.[1][4] These derivatives are highly colored and can be readily analyzed by HPLC-UV.[1][5] DNPH derivatization is robust, simple, and widely applicable.[1]
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): PFBHA is a preferred derivatizing agent for GC-MS analysis of aldehydes.[1] It reacts with aldehydes to form stable oxime derivatives that are volatile and exhibit excellent chromatographic properties. PFBHA derivatization offers high sensitivity, particularly with electron capture detection (ECD) or mass spectrometry.[3]
-
Girard's Reagents (T and P): These reagents possess a quaternary ammonium group, which introduces a permanent positive charge to the aldehyde derivative.[6][7] This pre-charged nature significantly enhances ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS), leading to improved sensitivity.[7] Girard's reagents are particularly useful for the analysis of aldehydes in biological samples by LC-MS.[7]
-
Dansylhydrazine: This reagent introduces a fluorescent dansyl group to the aldehyde, forming a highly fluorescent hydrazone derivative. This allows for sensitive detection using HPLC with fluorescence detection.[2]
-
Cysteamine and D-Cysteine: These reagents react with aldehydes to form thiazolidine derivatives, which can be analyzed by LC-MS/MS.[8][9] This method is simple and can be performed under mild conditions.[8]
Quantitative Data Summary
The following table summarizes the performance of various derivatization methods for aldehyde detection, providing a comparison of their limits of detection (LOD) and quantification (LOQ).
| Derivatization Reagent | Analyte(s) | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |
| 2,4-Dinitrophenylhydrazine (DNPH) | Hexanal, Heptanal | HPLC-UV | 7.90 nmol L⁻¹, 2.34 nmol L⁻¹ | - | [1] |
| Hexanal, Heptanal | Headspace liquid-phase microextraction with in-drop derivatization HPLC-UV | 0.79 nmol L⁻¹, 0.80 nmol L⁻¹ | - | [1] | |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Hexanal, Heptanal | Headspace solid-phase microextraction with on-fiber derivatization GC-MS | 0.006 nM, 0.005 nM | - | [1] |
| Girard's Reagent T (GirT) | 5-Formyl-2′-deoxyuridine (FodU) | LC-MS/MS | 3-4 fmol | - | [7] |
| Dansylhydrazine | Bisoprolol | LC-MS | 4 pg/mL | 10 pg/mL | [2] |
| D-Cysteine | Various aldehydes | LC-MS/MS | 0.2-1.9 µg L⁻¹ | 0.7-6.0 µg L⁻¹ | [8][9] |
| 2,2'-furil | Aliphatic aldehydes in human serum | HPLC-fluorescence | 0.19 to 0.50 nM | - | [10] |
| 2-[2-(7H-dibenzo[a,g] carbazol-7-yl)-ethoxy] ethyl carbonylhydrazine (DBCEEC) | Various aldehydes | HPLC-fluorescence | 0.2 to 1.78 nmol L⁻¹ | - | [11] |
| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | Pentanal, Heptanal | LC-MS/MS | - | - | [12] |
| 2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine | Fatty aldehydes | HPLC-Multiple Reaction Monitoring | 0.1 to 1 pg/mL | - | [13] |
Experimental Protocols
Protocol 1: Derivatization of Aldehydes with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
This protocol is adapted from procedures described for the analysis of aldehydes in various matrices.[1][14]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile, HPLC grade
-
Formic acid or Sulfuric acid
-
Aldehyde standards
-
Sample containing aldehydes (e.g., water sample, air sample extract)
-
Vials
-
Vortex mixer
-
HPLC system with UV detector
Procedure:
-
Preparation of DNPH Reagent: Dissolve 50 mg of DNPH in 20 mL of acetonitrile.[14] Carefully add 0.4 mL of formic acid to acidify the solution.[14] This solution should be stored at 4°C and is stable for about a week.[14]
-
Derivatization Reaction:
-
For liquid samples, mix 100 µL of the sample (or aldehyde standard solution) with 100 µL of the DNPH reagent in a vial.[14]
-
For gaseous samples collected on a sorbent tube, elute the aldehydes with an appropriate volume of acetonitrile and then mix the eluate with the DNPH reagent.
-
-
Incubation: Vortex the mixture and allow it to react at room temperature for 1 hour.[14]
-
Analysis: Inject an aliquot (e.g., 20 µL) of the derivatized sample directly into the HPLC-UV system for analysis.[14] The resulting dinitrophenylhydrazones are typically detected at a wavelength of 360-365 nm.
Protocol 2: Derivatization of Aldehydes with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS Analysis
This protocol outlines a general procedure for the derivatization of volatile aldehydes using PFBHA.[1]
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvent (e.g., Hexane, Isooctane), GC grade
-
Aldehyde standards
-
Sample containing aldehydes
-
Vials with PTFE-lined septa
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Preparation of PFBHA Reagent: Prepare a solution of PFBHA in a suitable solvent (e.g., 1-5 mg/mL in hexane or isooctane).
-
Derivatization Reaction:
-
Place a known volume of the sample (or aldehyde standard) into a vial.
-
Add an excess of the PFBHA reagent solution to the vial.
-
-
Incubation: Seal the vial and heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.
-
Extraction (if necessary): After cooling to room temperature, the PFBHA-oxime derivatives may be extracted into an organic solvent if the sample is aqueous.
-
Analysis: Inject an aliquot of the organic phase into the GC-MS system. The resulting oximes are typically analyzed in selected ion monitoring (SIM) mode for enhanced sensitivity.
Protocol 3: Derivatization of Aldehydes with Girard's Reagent T (GirT) for LC-MS/MS Analysis
This protocol is based on the derivatization of carbonyl compounds for enhanced detection by ESI-MS.[7]
Materials:
-
Girard's Reagent T (GirT)
-
Acetic acid
-
Methanol
-
Aldehyde standards
-
Sample containing aldehydes (e.g., biological extract)
-
Vials
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Girard's Reagent T in methanol.
-
Prepare a solution of 10% acetic acid in water.
-
-
Derivatization Reaction:
-
In a vial, mix the sample (or aldehyde standard) with the GirT solution. The molar ratio of GirT to the aldehyde should be optimized, with ratios from 10:1 to 1000:1 being reported.[7]
-
Add the acetic acid solution to the mixture.
-
-
Incubation: Allow the reaction to proceed at room temperature. The reaction time should be optimized, with incubation times ranging from 1 to 12 hours.[7]
-
Analysis: Dilute the reaction mixture with an appropriate mobile phase and inject it into the LC-MS/MS system. The positively charged derivatives are readily detected in positive ion ESI mode.
Visualizations
The following diagrams illustrate the workflows for the described derivatization methods.
Caption: Workflow for DNPH derivatization of aldehydes.
Caption: Workflow for PFBHA derivatization of aldehydes.
Caption: Workflow for Girard's Reagent T derivatization.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 5. Colorimetric monitoring of solid-phase aldehydes using 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]
- 11. A sensitive fluorescence reagent for the determination of aldehydes from alcoholic beverage using high-performance liquid chromatography with fluorescence detection and mass spectrometric identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Nonanal using a Standard Curve with Nonanal-d18 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonanal is a saturated fatty aldehyde that has been identified as a potential biomarker in various biological and environmental samples. Accurate quantification of nonanal is crucial for understanding its role in different physiological and pathological processes. This application note provides a detailed protocol for the preparation of a standard curve for the quantitative analysis of nonanal using Gas Chromatography-Mass Spectrometry (GC-MS) with Nonanal-d18 as an internal standard. The use of a deuterated internal standard is a robust method that corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.
Principle
This method utilizes a stable isotope-labeled internal standard, this compound, which is chemically identical to the analyte of interest (nonanal) but has a different mass due to the replacement of hydrogen atoms with deuterium. A known and constant amount of this compound is added to each calibration standard and unknown sample. During GC-MS analysis, nonanal and this compound will co-elute or elute very closely. The mass spectrometer is set to monitor specific mass-to-charge ratios (m/z) for both the analyte and the internal standard. A calibration curve is generated by plotting the ratio of the peak area of nonanal to the peak area of this compound against the concentration of nonanal. The concentration of nonanal in unknown samples can then be determined by calculating their peak area ratios and interpolating from the calibration curve.
Materials and Reagents
-
Nonanal (analytical standard grade)
-
This compound (isotopic purity ≥ 98%)
-
Methanol (GC-MS grade, or other suitable solvent like hexane or dichloromethane)
-
Volumetric flasks (Class A)
-
Micropipettes and tips
-
GC vials with inserts and caps
Experimental Protocols
Preparation of Stock Solutions
4.1.1. Nonanal Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of pure nonanal.
-
Dissolve the weighed nonanal in a 10 mL volumetric flask with methanol.
-
Ensure the nonanal is completely dissolved by vortexing.
-
Store the stock solution at -20°C in a tightly sealed vial.
4.1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve the weighed this compound in a 10 mL volumetric flask with methanol.
-
Ensure complete dissolution by vortexing.
-
Store the IS stock solution at -20°C in a tightly sealed vial.
Preparation of Working Solutions
4.2.1. Nonanal Working Standard Solutions:
Prepare a series of working standard solutions by serially diluting the Nonanal Stock Solution (1 mg/mL) with methanol. The following table provides an example for preparing a 7-point calibration curve.
| Working Standard ID | Concentration of Nonanal (µg/mL) | Volume of previous standard (µL) | Final Volume (µL) with Methanol |
| WS-1 | 100 | 100 µL of Stock (1 mg/mL) | 1000 |
| WS-2 | 50 | 500 µL of WS-1 | 1000 |
| WS-3 | 25 | 500 µL of WS-2 | 1000 |
| WS-4 | 10 | 400 µL of WS-3 | 1000 |
| WS-5 | 5 | 500 µL of WS-4 | 1000 |
| WS-6 | 1 | 200 µL of WS-5 | 1000 |
| WS-7 | 0.5 | 500 µL of WS-6 | 1000 |
4.2.2. This compound Internal Standard (IS) Working Solution (10 µg/mL):
-
Pipette 100 µL of the this compound IS Stock Solution (1 mg/mL) into a 10 mL volumetric flask.
-
Bring the volume to 10 mL with methanol.
-
Vortex to ensure homogeneity.
-
This working solution will be used to spike all calibration standards and samples.
Preparation of Calibration Curve Standards
-
Label a series of GC vials corresponding to each working standard concentration.
-
To each vial, add 10 µL of the this compound IS Working Solution (10 µg/mL).
-
To each respective vial, add a specific volume of the corresponding Nonanal Working Standard Solution as detailed in the table below.
-
Bring the final volume in each vial to 100 µL with methanol.
| Calibration Standard ID | Concentration of Nonanal (ng/mL) | Volume of Nonanal Working Standard (µL) | Volume of IS Working Solution (µL) | Final Volume with Methanol (µL) |
| CS-1 | 50 | 5 µL of WS-7 | 10 | 100 |
| CS-2 | 100 | 10 µL of WS-6 | 10 | 100 |
| CS-3 | 500 | 50 µL of WS-5 | 10 | 100 |
| CS-4 | 1000 | 10 µL of WS-4 | 10 | 100 |
| CS-5 | 2500 | 25 µL of WS-3 | 10 | 100 |
| CS-6 | 5000 | 50 µL of WS-2 | 10 | 100 |
| CS-7 | 10000 | 100 µL of WS-1 | 10 | 100 |
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS, Shimadzu GC-MS).
-
Column: A non-polar column such as a DB-5ms or TG-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
GC Parameters (Example):
| Parameter | Value |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp: 40°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 20°C/min to 250°C, hold for 5 min |
MS Parameters (Example):
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (m/z) | |
| Nonanal | 57, 70, 82 (Quantifier: 82) |
| This compound | 64, 78, 98 (Quantifier: 98) |
Note: The quantifier ion is used for peak area integration, while qualifier ions are used for confirmation of identity. The m/z values for this compound are predicted based on the fragmentation pattern of nonanal and the mass shift due to deuteration. It is recommended to confirm these ions by analyzing a pure standard of this compound.
Data Presentation and Analysis
-
Integrate the peak areas of the quantifier ions for both nonanal and this compound in each of the calibration standards.
-
Calculate the Response Ratio for each calibration standard using the following formula: Response Ratio = (Peak Area of Nonanal) / (Peak Area of this compound)
-
Construct a calibration curve by plotting the Response Ratio (y-axis) against the concentration of nonanal (x-axis).
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
Table of Calibration Curve Data:
| Concentration of Nonanal (ng/mL) | Peak Area of Nonanal | Peak Area of this compound | Response Ratio |
| 50 | |||
| 100 | |||
| 500 | |||
| 1000 | |||
| 2500 | |||
| 5000 | |||
| 10000 |
Note: The peak area values in this table are to be filled in with the experimental data obtained from the GC-MS analysis.
Visualization
Caption: Workflow for preparing a standard curve with this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of a standard curve for the quantification of nonanal using this compound as an internal standard. By following this protocol, researchers can achieve accurate and reliable quantification of nonanal in their samples, which is essential for advancing research in various scientific and drug development fields. It is recommended to validate the method in the specific sample matrix of interest to ensure optimal performance.
Application Notes: Quantitative Analysis of Analytes Using Nonanal-d18 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Nonanal-d18 as an internal standard for the accurate quantification of analytes, particularly volatile aldehydes, in various biological and food matrices. The use of a stable isotope-labeled internal standard like this compound is a robust analytical technique that corrects for analyte loss during sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of quantitative results.
Introduction
Nonanal is a saturated aldehyde that can be found in various natural sources and is also a secondary product of lipid peroxidation, a key process in oxidative stress implicated in numerous disease states.[1][2][3][4][5] Accurate quantification of nonanal and other related aldehydes in biological samples is crucial for understanding their physiological and pathological roles. This compound, a deuterated analog of nonanal, serves as an ideal internal standard for mass spectrometry-based analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during extraction, derivatization, and chromatographic separation. However, its increased mass allows for clear differentiation by the mass spectrometer, enabling precise ratiometric quantification.
Principle of Isotope Dilution Mass Spectrometry
The core principle behind using this compound is isotope dilution mass spectrometry (IDMS). A known amount of the isotopically labeled internal standard (this compound) is added to the sample at the earliest stage of the analytical workflow. The ratio of the endogenous, unlabeled analyte to the added labeled standard is then measured by the mass spectrometer. Any losses of the analyte during sample processing will affect the internal standard to the same extent, thus the ratio of the two remains constant. This allows for highly accurate determination of the initial analyte concentration in the sample.
Data Presentation
The following tables summarize typical quantitative data obtained from methods utilizing deuterated aldehyde internal standards for the analysis of volatile aldehydes. While specific data for this compound is not available in a single comprehensive study, the presented data is representative of the performance of such methods.
Table 1: GC-MS/MS Method Performance for Aldehyde Quantification in Wine
| Analyte | Linearity Range (µg/L) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | RSD (%) |
| Hexanal | 0.5 - 100 | 0.1 | 0.5 | 95 - 105 | < 10 |
| (E)-2-Heptenal | 0.1 - 50 | 0.03 | 0.1 | 92 - 108 | < 12 |
| (E)-2-Octenal | 0.1 - 50 | 0.03 | 0.1 | 94 - 106 | < 11 |
| (E)-2-Nonenal | 0.1 - 50 | 0.03 | 0.1 | 93 - 107 | < 12 |
Data adapted from a study on the quantification of oxidative off-flavor compounds in wine using various deuterated internal standards.[6]
Table 2: LC-MS/MS Method Performance for Aldehyde Quantification in Plasma
| Analyte | Linearity Range (µM) | LOD (µM) | LOQ (µM) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Malondialdehyde (MDA) | 0.1 - 5 | 0.03 | 0.1 | 8 | 12 |
| 4-Hydroxy-2-nonenal (HNE) | 0.1 - 5 | 0.03 | 0.1 | 3 | 5 |
Data adapted from a validation study for the measurement of lipid peroxidation products in plasma.[7]
Experimental Protocols
The following are detailed protocols for the quantification of volatile aldehydes using this compound as an internal standard, employing either GC-MS or LC-MS/MS.
Protocol 1: Quantification of Volatile Aldehydes by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is suitable for the analysis of volatile aldehydes in liquid samples such as biological fluids (urine, plasma) or food matrices (beverages, liquid food products).
1. Materials and Reagents:
-
This compound solution (1 µg/mL in methanol)
-
Analyte standards (e.g., nonanal, hexanal, octanal)
-
Derivatization reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water)
-
Organic solvent: Hexane (GC grade)
-
Sodium chloride (NaCl)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber
2. Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known amount of this compound internal standard solution (e.g., 50 µL of 1 µg/mL solution).
-
Add 1 g of NaCl to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.
-
Add 100 µL of the PFBHA derivatization reagent to the vial.
-
Immediately seal the vial with the screw cap.
-
Vortex the vial for 1 minute to ensure thorough mixing.
-
Incubate the vial at 60°C for 30 minutes in a heating block or water bath to allow for derivatization and equilibration of the headspace.
3. HS-SPME and GC-MS Analysis:
-
After incubation, expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with agitation.
-
Retract the fiber and immediately introduce it into the GC injector port for thermal desorption of the analytes.
-
GC-MS Parameters (example):
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Oven Program: 50°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. For quantification, monitor characteristic ions for the derivatized analytes and this compound.
-
4. Data Analysis:
-
Identify the peaks corresponding to the derivatized analytes and this compound based on their retention times and mass spectra.
-
Integrate the peak areas of the selected ions for each analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by analyzing a series of calibration standards with known analyte concentrations and a constant concentration of the internal standard. Plot the response ratio against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.
Protocol 2: Quantification of Aldehydes by LC-MS/MS
This protocol is suitable for the analysis of a broader range of aldehydes, including less volatile ones, in complex biological matrices.
1. Materials and Reagents:
-
This compound solution (1 µg/mL in acetonitrile)
-
Analyte standards
-
Derivatization reagent: 2,4-Dinitrophenylhydrazine (DNPH) solution (1 mg/mL in acetonitrile with 0.1% formic acid)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation:
-
Homogenize 100 mg of tissue or 100 µL of plasma with a suitable extraction solvent (e.g., acetonitrile).
-
Add a known amount of this compound internal standard solution.
-
Centrifuge the sample to precipitate proteins and pellet debris.
-
Transfer the supernatant to a new tube.
-
Add the DNPH derivatization reagent and incubate at room temperature for 1 hour.
-
Perform a solid-phase extraction (SPE) cleanup to remove interferences. Condition the C18 cartridge with methanol and then water. Load the sample, wash with a low percentage of organic solvent, and then elute the derivatized aldehydes with a high percentage of organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC Parameters (example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Flow Rate: 0.3 mL/min
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to achieve separation of the derivatized aldehydes.
-
-
MS/MS Parameters (example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the derivatization agent.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize the precursor-to-product ion transitions for each derivatized analyte and this compound.
-
4. Data Analysis:
-
Follow the same data analysis steps as described in the GC-MS protocol, using the peak areas from the MRM chromatograms to calculate response ratios and determine analyte concentrations from a calibration curve.
Mandatory Visualization
The formation of nonanal is closely linked to the process of lipid peroxidation, a cascade of reactions involving the oxidative degradation of polyunsaturated fatty acids. The following diagram illustrates this pathway.
Caption: Lipid Peroxidation Pathway Leading to Aldehyde Formation.
This workflow diagram illustrates the general steps involved in quantifying an analyte using this compound as an internal standard.
Caption: Experimental Workflow for Analyte Quantification.
References
- 1. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal [ouci.dntb.gov.ua]
- 4. Lipid Peroxidation Produces a Diverse Mixture of Saturated and Unsaturated Aldehydes in Exhaled Breath That Can Serve as Biomarkers of Lung Cancer—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Validation of malondialdehyde and 4-hydroxy-2-trans-nonenal measurement in plasma by NICI-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Nonanal-d18 for Quantitative Analysis in Lipidomics and Fatty Aldehyde Research
Introduction
Fatty aldehydes, such as nonanal, are significant lipid molecules involved in a variety of biological processes. They are key products of lipid peroxidation of polyunsaturated fatty acids and are increasingly recognized as biomarkers for oxidative stress in various diseases, including neurodegenerative disorders and certain cancers.[1][2][3][4] Nonanal is a saturated fatty aldehyde that can be found in essential oils and is also a metabolite observed in human cancer metabolism.[5] However, the quantitative analysis of fatty aldehydes in complex biological matrices presents significant challenges due to their high reactivity, low abundance, and instability.[6][7]
To overcome these analytical hurdles, stable isotope-labeled internal standards are employed in mass spectrometry-based lipidomics.[8] Nonanal-d18 is the deuterated analogue of nonanal, where all 18 hydrogen atoms have been replaced with deuterium. This makes it an ideal internal standard for the accurate quantification of endogenous nonanal.[9] Because it is nearly chemically and physically identical to the native analyte, this compound co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer.[10] This allows it to effectively correct for sample loss during extraction and for matrix effects (ion suppression or enhancement) that can occur during analysis, leading to significantly improved accuracy and precision.[8][10][11]
These application notes provide a comprehensive overview of the use of this compound as an internal standard, including its properties, relevant quantitative data from fatty aldehyde research, and a detailed protocol for its application in a typical lipidomics workflow.
Quantitative Data and Compound Specifications
Accurate quantification relies on well-characterized standards and optimized analytical methods. The tables below summarize the physical properties of this compound and representative performance data from studies involving the quantification of fatty aldehydes.
Table 1: Physical and Chemical Properties of this compound This table provides key information for the handling and use of the this compound internal standard.
| Property | Value | Reference |
| Chemical Name | This compound | [12][13] |
| Synonyms | Nonyl Aldehyde-d18, Pelargonaldehyde-d18 | [9][12] |
| CAS Number | 1466552-36-2 | [12][13] |
| Molecular Formula | CD₃(CD₂)₇CDO | [12] |
| Molecular Weight | 160.35 g/mol | [9][12] |
| Isotopic Enrichment | ≥98 atom % D | [12] |
| Chemical Purity | ≥96% | [12] |
| Appearance | Neat/Colorless Liquid | [9][13] |
| Storage Conditions | Store refrigerated (+4°C) | [12][13] |
| Stability | Stable under recommended storage conditions. Re-analyze after three years. | [12] |
Table 2: Representative Performance Data for Fatty Aldehyde Quantification using Isotope Dilution Mass Spectrometry This table presents typical performance metrics from studies using derivatization and mass spectrometry for the analysis of fatty aldehydes, illustrating the sensitivity and precision that can be achieved.
| Analytical Method | Limit of Detection (LOD) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| HPLC-MRM with derivatization | 0.1 - 1.0 pg/mL | N/A | N/A | [1] |
| Isotope-coded derivatization | As low as 0.09 ng/L | < 5.24% | < 7.97% | [6] |
| LC-MS/MS with GirT derivatization | 25 - 1000 ng/mL (Range) | 1.09% - 21.3% | N/A | [14] |
Visualizing Key Pathways and Workflows
Understanding the origin of fatty aldehydes and the analytical process is crucial for robust research. The following diagrams illustrate the formation of nonanal through lipid peroxidation and the principle of using a deuterated internal standard for accurate quantification.
Caption: Simplified pathway of Nonanal formation via lipid peroxidation of PUFAs.[2]
Caption: Principle of quantification using a deuterated internal standard.[8][10]
Experimental Protocol: Quantification of Nonanal in Biological Samples
This protocol details a general procedure for the quantification of nonanal in a biological matrix (e.g., plasma, tissue homogenate) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. Derivatization to dimethylacetals (DMAs) is included to improve chromatographic performance.[15][16]
1. Objective To accurately quantify the concentration of nonanal in a biological sample using a stable isotope dilution GC-MS method.
2. Materials and Reagents
-
Standards: Nonanal, this compound
-
Solvents: Methanol (HPLC grade), Chloroform (HPLC grade), Hexane (HPLC grade), Toluene (HPLC grade)
-
Reagents: Boron trifluoride in methanol (BF₃-methanol, 14%), Sodium chloride (NaCl), Anhydrous sodium sulfate, Deionized water
-
Equipment: GC-MS system, analytical balance, vortex mixer, centrifuge, tissue homogenizer, glass test tubes, pipettes, nitrogen evaporator.
3. Experimental Workflow Diagram
Caption: Step-by-step workflow for the quantification of Nonanal.
4. Procedure
4.1. Preparation of Standards
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nonanal and this compound in hexane to prepare individual stock solutions. Store at -20°C.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Nonanal stock solution. Each calibration standard should be spiked with a fixed concentration of this compound internal standard working solution.
4.2. Sample Preparation and Lipid Extraction (Folch Method) [17][18]
-
For tissue samples, homogenize a known weight (e.g., 50 mg) in a 2:1 (v/v) chloroform:methanol solution. For plasma, use a known volume (e.g., 100 µL).
-
Add a precise amount of this compound internal standard working solution to each sample.
-
Add chloroform and methanol to the sample to achieve a final solvent ratio of 2:1:0.8 (v/v/v) chloroform:methanol:water (the water from the sample is included in this ratio). Vortex thoroughly.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) layer containing the lipids into a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
4.3. Derivatization to Dimethylacetals (DMAs) [15][16]
-
To the dried lipid extract, add 1 mL of BF₃-methanol reagent.
-
Seal the tube tightly and heat at 60°C for 15 minutes. This reaction converts fatty aldehydes to their more stable and less volatile dimethylacetal derivatives.
-
After cooling to room temperature, add 1 mL of deionized water and 2 mL of hexane.
-
Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Transfer the upper hexane layer, containing the DMA derivatives, to a new tube. Dry it over anhydrous sodium sulfate.
-
Transfer the final extract to a GC vial for analysis.
4.4. GC-MS Analysis
-
GC Column: Use a suitable capillary column, such as one coated with 35% dimethyl and 65% diphenylpolysiloxane.[15]
-
Injection: 1 µL injection in splitless mode.
-
Oven Program: Start at 90°C, hold for 1 min, ramp to 160°C at 20°C/min, then ramp to 260°C at 4°C/min.[15]
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Detection: Use Selected Ion Monitoring (SIM) mode for highest sensitivity. Monitor characteristic ions for Nonanal-DMA (e.g., [M-31]⁺) and this compound-DMA. The exact m/z values must be determined empirically.
4.5. Data Analysis and Quantification
-
Integrate the peak areas for the Nonanal-DMA and this compound-DMA SIM ions.
-
Calculate the ratio of the Nonanal peak area to the this compound peak area for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the Nonanal standards.
-
Determine the concentration of nonanal in the biological samples by interpolating their peak area ratios from the calibration curve and accounting for the initial sample weight or volume.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lipid Peroxidation Produces a Diverse Mixture of Saturated and Unsaturated Aldehydes in Exhaled Breath That Can Serve as Biomarkers of Lung Cancer—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipotype.com [lipotype.com]
- 5. Nonanal | C9H18O | CID 31289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. texilajournal.com [texilajournal.com]
- 11. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. This compound | CAS 1466552-36-2 | LGC Standards [lgcstandards.com]
- 14. fortunejournals.com [fortunejournals.com]
- 15. Fatty aldehydes analysis | Cyberlipid [cyberlipid.gerli.com]
- 16. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 18. biocompare.com [biocompare.com]
Troubleshooting & Optimization
Technical Support Center: Accurate Quantification with Nonanal-d18
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of their quantification experiments using Nonanal-d18 as an internal standard.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analytical workflow, from sample preparation to data analysis.
Question: Why am I observing poor peak shapes (tailing, fronting, or splitting) for Nonanal and this compound in my GC-MS analysis?
Answer:
Poor peak shapes can significantly impact the accuracy and precision of your quantification. Several factors related to the gas chromatography (GC) system can contribute to these issues.
-
Peak Tailing: This is often caused by active sites in the GC inlet or column that interact with the aldehyde functional group.[1][2]
-
Peak Fronting: This is typically a sign of column overload, where too much sample has been injected.[1]
-
Solution:
-
Dilute the sample and reinject.
-
Reduce the injection volume.
-
-
-
Split Peaks: This can be caused by improper sample introduction or issues with the solvent.
Question: My quantitative results are inconsistent and show high variability. What are the potential causes?
Answer:
Inconsistent results can stem from several sources, including the internal standard itself, matrix effects, and sample preparation.
-
Internal Standard Purity and Stability: The isotopic and chemical purity of this compound is crucial for accurate quantification.
-
Troubleshooting Steps:
-
Verify Purity: Always check the certificate of analysis for your this compound standard to confirm its isotopic and chemical purity. Impurities can lead to inaccurate results.
-
Assess for Contamination: An impurity in the deuterated standard can lead to significant issues in method development.[3]
-
Proper Storage: Aldehydes can be reactive and may degrade over time.[4] Store this compound according to the manufacturer's recommendations, typically in a freezer, and prepare fresh working solutions regularly.[4]
-
-
-
Matrix Effects: Components of the sample matrix (e.g., plasma, tissue homogenate) can interfere with the ionization of Nonanal and this compound in the mass spectrometer, leading to ion suppression or enhancement.[5]
-
Mitigation Strategies:
-
Sample Dilution: A simple and effective way to reduce matrix effects is to dilute the sample.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.
-
-
-
Sample Preparation: Inefficient or variable extraction and derivatization will lead to poor reproducibility.
-
Optimization: Ensure your sample preparation method, such as solid-phase microextraction (SPME) or liquid-liquid extraction, is optimized and validated for your specific sample type.
-
Question: I am observing a chromatographic shift where this compound elutes slightly earlier than native Nonanal. Is this normal and how do I handle it?
Answer:
Yes, a slight retention time shift between a deuterated internal standard and its native analog is a known phenomenon in chromatography, often referred to as an "isotope effect".[6][7] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[7]
-
What to do:
-
Integration: Ensure that your chromatography data system is correctly integrating the peaks for both Nonanal and this compound, even with the slight shift in retention time. The integration parameters should be set to accurately capture the entire peak area for both compounds.
-
Method Validation: During method validation, it is important to demonstrate that this chromatographic shift does not negatively impact the accuracy and precision of the quantification.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use as an internal standard?
A1: The ideal concentration of your internal standard should be similar to the expected concentration of the native Nonanal in your samples. It is recommended to perform a concentration optimization experiment by analyzing a fixed concentration of Nonanal with varying concentrations of this compound to determine the optimal ratio that provides the best linearity and precision.
Q2: Is derivatization necessary for the analysis of Nonanal by GC-MS?
A2: While not always strictly necessary, derivatization of aldehydes is highly recommended to improve their chromatographic properties and the sensitivity of the analysis. Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the volatile and reactive aldehydes into more stable and less volatile oxime derivatives, which generally exhibit better peak shapes and higher responses in the detector.[8]
Q3: How can I minimize the degradation of Nonanal and this compound in my samples and standards?
A3: Aldehydes are susceptible to oxidation and polymerization. To minimize degradation:
-
Store stock solutions and standards at low temperatures (e.g., in a freezer).[4]
-
Prepare working solutions fresh daily.
-
Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your samples and standards, especially if they are stored for an extended period before analysis.
-
Keep samples and standards in tightly sealed vials to minimize exposure to air.
Experimental Protocols
Below are detailed methodologies for common experiments involving the quantification of Nonanal using this compound.
Protocol 1: Quantification of Nonanal in a Biological Matrix using SPME-GC-MS
This protocol outlines a headspace solid-phase microextraction (SPME) method coupled with gas chromatography-mass spectrometry (GC-MS) for the analysis of Nonanal.
1. Sample Preparation:
- To a 20 mL headspace vial, add 5 mL of the biological sample (e.g., plasma, tissue homogenate).
- Spike the sample with a known concentration of this compound (e.g., 50 ng/mL).
- Add 1.5 g of NaCl to the vial to improve the extraction efficiency of volatile compounds.
- Immediately seal the vial with a PTFE-faced silicone septum.
2. SPME Procedure:
- Place the vial in a heated agitator (e.g., at 60°C) for a 10-minute pre-incubation period to allow for equilibration of the headspace.
- Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes with continuous agitation.
3. GC-MS Analysis:
- Desorb the extracted analytes from the SPME fiber in the heated GC inlet (e.g., at 250°C) for 5 minutes in splitless mode.
- Use a suitable GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Employ a temperature program such as: start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
- Set the mass spectrometer to operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for Nonanal and this compound.
Protocol 2: Derivatization of Nonanal with PFBHA
This protocol describes the derivatization of Nonanal to its oxime derivative for enhanced GC-MS analysis.
1. Reagent Preparation:
- Prepare a 10 mg/mL solution of PFBHA in a suitable solvent (e.g., methanol or water).
2. Derivatization Reaction:
- To 1 mL of the sample or standard solution in a glass vial, add 100 µL of the PFBHA solution.
- Add a known amount of this compound.
- Seal the vial and heat at 60°C for 60 minutes.
- After cooling to room temperature, extract the derivatives with 1 mL of hexane by vortexing for 1 minute.
- Transfer the hexane layer to a new vial for GC-MS analysis.
Quantitative Data Summary
The following tables provide representative quantitative data for aldehyde analysis. Note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.
Table 1: Representative Linearity and Detection Limits for Aldehyde Analysis by SPME-GC-MS
| Compound | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Hexanal | 1 - 1000 | >0.99 | 0.5 | 1.5 |
| Heptanal | 1 - 1000 | >0.99 | 0.4 | 1.2 |
| Octanal | 1 - 1000 | >0.99 | 0.4 | 1.2 |
| Nonanal | 1 - 1000 | >0.99 | 0.5 | 1.5 |
Table 2: Recovery of Aldehydes from a Spiked Biological Matrix
| Compound | Spiked Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |
| Hexanal | 50 | 92.5 | 5.8 |
| Heptanal | 50 | 90.1 | 6.2 |
| Octanal | 50 | 88.7 | 6.5 |
| Nonanal | 50 | 85.3 | 7.1 |
Visualizations
Caption: Experimental workflow for Nonanal quantification.
Caption: Troubleshooting logic for quantification issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. redalyc.org [redalyc.org]
- 4. aldehydes by GC - Chromatography Forum [chromforum.org]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
Technical Support Center: Overcoming Matrix Effects with Nonanal-d18
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Nonanal-d18 as an internal standard to overcome matrix effects in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of Nonanal?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] In the analysis of Nonanal, components of complex samples like plasma, urine, or food extracts can either suppress or enhance its signal during mass spectrometry analysis. This leads to inaccurate and unreliable quantification, potentially causing underestimation or overestimation of the true Nonanal concentration.
Q2: How does using this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Nonanal.[3] Since it is chemically and physically almost identical to the native Nonanal, it co-elutes during chromatography and experiences the same matrix effects (ion suppression or enhancement).[4] By adding a known amount of this compound to every sample and standard, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains constant even if both signals are suppressed or enhanced, thus correcting for the matrix effect and improving the accuracy and precision of the results.[5]
Q3: When should I add the this compound internal standard to my samples?
A3: The internal standard should be added as early as possible in the sample preparation process.[6] This ensures that it compensates for any analyte loss during sample extraction, handling, and derivatization steps, in addition to correcting for matrix effects during analysis.
Q4: Can I use a different deuterated aldehyde as an internal standard for Nonanal analysis?
A4: While structurally similar compounds can sometimes be used, it is highly recommended to use the specific stable isotope-labeled analogue of the analyte of interest.[1] this compound will most closely mimic the chromatographic behavior and ionization response of Nonanal. Using a different aldehyde may result in different retention times and varied responses to matrix effects, leading to inaccurate quantification.
Troubleshooting Guides
Issue 1: Poor reproducibility of results even with an internal standard.
| Possible Cause | Troubleshooting Step |
| Inconsistent Internal Standard Addition | Ensure precise and consistent addition of this compound to all samples, calibrators, and quality controls. Use calibrated pipettes and a consistent procedure. |
| Chromatographic Separation of Nonanal and this compound | A slight retention time shift between the deuterated and non-deuterated compounds can occur (isotopic effect).[7] This can lead to differential matrix effects. Optimize chromatographic conditions (e.g., temperature gradient, flow rate) to ensure co-elution. If co-elution is not achievable, ensure the matrix effect is consistent across the two peak elution times. |
| Internal Standard Instability | Aldehydes can be reactive. Ensure the stability of this compound in your sample matrix and storage conditions. Prepare fresh stock solutions regularly and store them appropriately, typically at low temperatures. |
| Sample Preparation Variability | Inconsistent sample preparation can lead to variable recoveries of both the analyte and the internal standard. Ensure your sample preparation protocol is robust and consistently applied. |
Issue 2: The signal intensity of this compound is unexpectedly low or absent.
| Possible Cause | Troubleshooting Step |
| Incorrect Spiking Concentration | Verify the concentration of your this compound stock and working solutions. Ensure the spiking volume is correct for the desired final concentration. |
| Degradation of Internal Standard | Aldehydes can degrade. Prepare fresh working solutions of this compound. Check the purity and storage conditions of your stock standard. |
| Severe Ion Suppression | In highly complex matrices, even the internal standard signal can be significantly suppressed.[1] Optimize sample clean-up procedures to remove interfering matrix components. Consider diluting the sample, if sensitivity allows. |
| Instrumental Issues | Check for leaks in the GC/LC-MS system.[8] Ensure the mass spectrometer is properly tuned and calibrated. Verify that the correct mass transition for this compound is being monitored. |
Issue 3: The calibration curve is non-linear.
| Possible Cause | Troubleshooting Step |
| Isotopic Contribution (Cross-talk) | The natural isotopic abundance of Nonanal may contribute to the signal of this compound, especially at high analyte concentrations.[9] This can be corrected using a nonlinear calibration function or by selecting mass transitions that minimize this interference. |
| Detector Saturation | If the concentration of the analyte or internal standard is too high, it can saturate the detector. Dilute the samples and calibration standards and re-analyze. |
| Inappropriate Concentration Range | The selected concentration range for the calibration standards may not be appropriate for the assay. Adjust the range to cover the expected concentrations in the samples. |
| Differential Matrix Effects at Different Concentrations | The extent of matrix effects may vary with analyte concentration. Ensure that the use of this compound effectively corrects for these effects across the entire calibration range. |
Data Presentation
The following tables illustrate the impact of matrix effects on Nonanal quantification and the effectiveness of using this compound as an internal standard. The data presented here are for illustrative purposes to demonstrate the principles.
Table 1: Effect of Matrix on Nonanal Signal Intensity
| Sample Type | Nonanal Concentration (ng/mL) | Peak Area (Arbitrary Units) | Signal Suppression (%) |
| Solvent Standard | 50 | 1,200,000 | 0 |
| Plasma Extract | 50 | 480,000 | 60 |
| Urine Extract | 50 | 720,000 | 40 |
| Vegetable Oil Extract | 50 | 360,000 | 70 |
Table 2: Quantification of Nonanal in Plasma With and Without Internal Standard
| Sample ID | Actual Concentration (ng/mL) | Measured Concentration without IS (ng/mL) | % Accuracy without IS | Measured Concentration with this compound (ng/mL) | % Accuracy with IS |
| Plasma QC 1 | 25 | 11.5 | 46.0 | 24.2 | 96.8 |
| Plasma QC 2 | 100 | 42.0 | 42.0 | 98.5 | 98.5 |
| Plasma QC 3 | 500 | 235.0 | 47.0 | 508.0 | 101.6 |
Table 3: Recovery of Nonanal in a Food Matrix with Internal Standard Correction
| Sample Preparation Step | % Recovery of Nonanal (without IS correction) | % Recovery of this compound | Corrected % Recovery of Nonanal |
| Liquid-Liquid Extraction | 75 | 78 | 96.2 |
| Solid-Phase Extraction | 82 | 80 | 102.5 |
| Derivatization | 95 | 96 | 99.0 |
Experimental Protocols
Protocol 1: GC-MS Analysis of Nonanal in Human Plasma with PFBHA Derivatization
This protocol describes the quantification of Nonanal in human plasma using this compound as an internal standard, followed by derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[10]
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 400 µL of acetone to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial.
2. Derivatization:
-
Add 20 µL of 1% (w/v) PFBHA in water.
-
Add 50 µL of a catalyst (e.g., pyridine).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature.
3. Extraction:
-
Add 200 µL of hexane and vortex for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper hexane layer to an autosampler vial.
4. GC-MS Parameters:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.
-
Monitored Ions (SIM mode): Select appropriate m/z values for the PFBHA derivatives of Nonanal and this compound.
Protocol 2: LC-MS/MS Analysis of Nonanal in Vegetable Oil
This protocol outlines the analysis of Nonanal in vegetable oil using this compound as an internal standard with LC-MS/MS.
1. Sample Preparation:
-
Weigh 1 g of vegetable oil into a centrifuge tube.
-
Add 10 µL of this compound internal standard solution.
-
Add 5 mL of acetonitrile and vortex for 5 minutes for liquid-liquid extraction.
-
Centrifuge at 5,000 x g for 10 minutes.
-
Transfer the acetonitrile layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
2. LC-MS/MS Parameters:
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) positive.
-
MS/MS Transitions (MRM):
-
Nonanal: Precursor ion -> Product ion (to be determined by infusion).
-
This compound: Precursor ion -> Product ion (to be determined by infusion).
-
Visualizations
Caption: Experimental workflow for Nonanal analysis by GC-MS.
Caption: Troubleshooting logic for internal standard method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gentechscientific.com [gentechscientific.com]
- 9. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and avoiding sources of Nonanal-d18 contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and avoid sources of Nonanal-d18 contamination in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our laboratory?
This compound is a deuterated form of Nonanal, a volatile organic compound (VOC) classified as an aldehyde. In research, it is commonly used as an internal standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its known concentration allows for the accurate quantification of the non-deuterated Nonanal or other similar analytes in a sample.
Q2: We are observing unexpected peaks in our chromatograms that could correspond to this compound. What are the common sources of this contamination?
This compound, being a volatile aldehyde, can be introduced into the laboratory environment from various sources. Potential sources include:
-
Cross-contamination from stock solutions: Improper handling of the this compound internal standard can lead to the contamination of other reagents, solvents, and laboratory surfaces.
-
Leaching from lab consumables: Aldehydes can leach from common laboratory plastics such as pipette tips, centrifuge tubes, and solvent bottles, especially when exposed to certain solvents or high temperatures.
-
Cleaning and personal care products: Many cleaning agents, soaps, and personal care products contain fragrances and aldehydes that can be introduced into the lab environment.
-
Building materials and furniture: Materials such as paints, sealants, and flooring can off-gas volatile organic compounds, including aldehydes.[1][2]
-
Improperly cleaned glassware: Residual this compound from previous experiments can persist on glassware if not cleaned thoroughly.
Q3: What are the potential impacts of this compound contamination on our experimental results?
Contamination with this compound can have several detrimental effects on your data:
-
Inaccurate quantification: If you are not using this compound as an internal standard, its presence can interfere with the detection and quantification of your target analytes, leading to false-positive results.
-
Compromised assay sensitivity: High background levels of this compound can mask the signal of low-abundance analytes, reducing the sensitivity of your assay.
-
Impact on biological assays: Aldehydes are reactive compounds that can potentially interact with biological samples, leading to artifacts in cell-based assays or other biological experiments.[3]
Q4: Can deuterated standards like this compound pose other risks to our analysis?
Yes, beyond direct contamination, deuterated standards can present other challenges. A key concern is the potential for deuterium-hydrogen exchange, where the deuterium atoms on the labeled standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvents). This can lead to a shift in the mass-to-charge ratio of the standard, potentially causing it to be misidentified as the unlabeled analyte and resulting in inaccurate quantification.[4]
Troubleshooting Guides
Guide 1: Identifying the Source of this compound Contamination
If you suspect this compound contamination, follow these steps to systematically identify the source:
Experimental Protocol: Blank Analysis Workflow
-
Analyze a "no-sample" blank: Prepare a sample with only the final solvent used for sample reconstitution and inject it into your analytical instrument (e.g., GC-MS or LC-MS). If the contaminant peak is present, the contamination is likely from the solvent, the instrument, or the sample vial.
-
Analyze a "no-vial" blank (if possible with your instrument): If your instrument allows, perform an injection without a vial to rule out the vial and cap as the source.
-
Systematically test all reagents and consumables:
-
Inject each solvent and reagent used in your sample preparation procedure individually.
-
Expose a clean solvent to each type of plasticware used (pipette tips, plates, tubes) for a duration similar to your experimental workflow, and then inject the solvent.
-
-
Evaluate the laboratory environment:
-
Place a clean, open solvent container in different areas of the lab (e.g., near the chemical fume hood, on the benchtop) for a set period. Analyze the solvent to see if it has absorbed airborne this compound.
-
Data Presentation: Contamination Source Identification
| Sample Type | Expected Outcome if Clean | Observed Outcome with Contamination | Potential Source |
| Solvent Blank | No this compound peak | This compound peak present | Solvent, Instrument, Vial/Cap |
| Reagent Blank | No this compound peak | This compound peak present | Specific Reagent |
| Plasticware Leach Test | No this compound peak | This compound peak present | Pipette tips, tubes, plates, etc. |
| Environmental Air Test | No this compound peak | This compound peak present | Airborne contamination |
Mandatory Visualization:
Caption: Troubleshooting workflow for identifying the source of this compound contamination.
Guide 2: Avoiding and Mitigating this compound Contamination
Once the source has been identified, or as a preventative measure, implement the following protocols:
Experimental Protocol: Laboratory Best Practices for Avoiding Contamination
-
Dedicated Stock Solution Handling:
-
Prepare and handle this compound stock solutions in a designated area, separate from other sample preparation activities.
-
Use dedicated pipettes, tips, and vials for the this compound standard.
-
-
Solvent and Reagent Purity:
-
Use high-purity, VOC-free solvents and reagents.
-
Purchase solvents in smaller bottles to minimize the risk of contamination of a large volume.
-
Never return unused solvent to the stock bottle.
-
-
Proper Labware Cleaning:
-
Selection of Lab Consumables:
-
Whenever possible, use glassware instead of plastic.
-
If plasticware is necessary, consider using polypropylene or polyethylene, which are generally less prone to leaching than other plastics.
-
Pre-rinse all plasticware with a high-purity solvent before use.
-
-
Maintain a Clean Laboratory Environment:
-
Ensure good laboratory ventilation to minimize the accumulation of airborne VOCs.[9]
-
Avoid using cleaning products with strong fragrances or those known to contain aldehydes.
-
Discourage the use of personal care products with strong scents in the laboratory.
-
Data Presentation: Summary of Preventative Measures
| Category | Action | Rationale |
| Handling | Use dedicated equipment for this compound. | Prevents cross-contamination. |
| Reagents | Use high-purity, VOC-free solvents. | Reduces background from materials. |
| Glassware | Implement a rigorous cleaning protocol. | Removes residual contaminants. |
| Consumables | Prefer glassware over plastic; pre-rinse plastics. | Minimizes leaching of aldehydes. |
| Environment | Ensure good ventilation; avoid scented products. | Reduces airborne contamination. |
Mandatory Visualization:
Caption: Logical relationships between contamination sources and preventative measures.
References
- 1. ionscience.com [ionscience.com]
- 2. ionscience.com [ionscience.com]
- 3. aninews.in [aninews.in]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. How To Clean Lab Equipment & Glassware | Boekel Scientific [boekelsci.com]
- 6. usalab.com [usalab.com]
- 7. m.youtube.com [m.youtube.com]
- 8. icecleaning.co.uk [icecleaning.co.uk]
- 9. justrite.com [justrite.com]
Assessing the long-term stability of Nonanal-d18 stock solutions
Technical Support Center: Nonanal-d18 Stock Solutions
This technical support center provides guidance on assessing and ensuring the long-term stability of this compound stock solutions. Below you will find troubleshooting guides, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in their work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored refrigerated at +4°C in a tightly sealed container to minimize exposure to air and light.[1][2]
Q2: What is the expected shelf-life of a this compound stock solution?
A2: If stored under the recommended refrigerated conditions, the compound is expected to be stable for at least three years. However, it is best practice to re-analyze the chemical purity of the solution after this period before use.[1] For the unlabeled counterpart, nonanal, a shelf life of 12 months or longer is suggested when stored properly.[3]
Q3: Does the choice of solvent affect the stability of this compound?
A3: Yes, the choice of solvent can impact stability. It is advisable to use high-purity, aprotic solvents. Protic solvents may facilitate hydrogen-deuterium exchange over long periods.
Q4: Can this compound degrade? If so, what are the likely degradation pathways?
A4: Yes, like other aldehydes, this compound is susceptible to degradation. The primary degradation pathway is oxidation, where the aldehyde group is converted to a carboxylic acid (nonanoic acid-d17). Aldehydes can also undergo polymerization.
Q5: Is this compound typically supplied with a stabilizer?
A5: Some commercial preparations of unlabeled nonanal contain a stabilizer, such as alpha-tocopherol, to inhibit oxidation.[4] It is crucial to check the Certificate of Analysis for your specific lot of this compound to determine if a stabilizer is present.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreased peak area for this compound in chromatographic analysis (e.g., GC-MS, LC-MS). | 1. Evaporation of Solvent: The container may not have been sealed properly, leading to an increase in concentration. 2. Degradation: The analyte may have degraded due to oxidation or polymerization. | 1. Ensure vials are tightly capped. Use vials with PTFE-lined septa for long-term storage. 2. Analyze the sample for the presence of degradation products, such as nonanoic acid-d17. If degradation is confirmed, prepare a fresh stock solution. |
| Appearance of a new peak corresponding to nonanoic acid-d17. | Oxidation: The aldehyde has been oxidized to a carboxylic acid. This can be caused by exposure to air (oxygen) or oxidizing contaminants in the solvent. | 1. Prepare fresh stock solutions and consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing. 2. Use high-purity solvents and store the solution protected from light. |
| Broadening of the chromatographic peak or appearance of multiple small, unresolved peaks. | Polymerization: Aldehydes can undergo self-polymerization, especially at higher concentrations or in the presence of acidic or basic contaminants. | 1. Store stock solutions at the recommended refrigerated temperature. 2. Avoid preparing highly concentrated stock solutions for long-term storage. If a high concentration is needed, prepare it fresh. |
| Evidence of H/D exchange (e.g., mass shifts in mass spectrometry). | Exposure to Protic Solvents or Moisture: Protons from water or protic solvents can exchange with the deuterium atoms on the carbon adjacent to the carbonyl group. | 1. Use high-purity, dry, aprotic solvents for stock solution preparation. 2. Ensure that storage vials are dry and tightly sealed to prevent moisture ingress. |
Quantitative Stability Assessment
While specific long-term stability data for this compound is not extensively published, the following table provides an illustrative example of a stability study for a this compound stock solution in an aprotic solvent.
| Storage Condition | Time Point | Purity (%) by GC-MS | Concentration Change (%) | Appearance of Degradation Products (%) |
| +4°C (Refrigerated) | 0 Months | 99.8 | 0.0 | < 0.1 |
| 6 Months | 99.7 | -0.1 | < 0.1 | |
| 12 Months | 99.6 | -0.2 | 0.1 | |
| 24 Months | 99.5 | -0.3 | 0.2 | |
| 36 Months | 99.3 | -0.5 | 0.3 | |
| -20°C (Frozen) | 0 Months | 99.8 | 0.0 | < 0.1 |
| 6 Months | 99.8 | 0.0 | < 0.1 | |
| 12 Months | 99.7 | -0.1 | < 0.1 | |
| 24 Months | 99.7 | -0.1 | 0.1 | |
| 36 Months | 99.6 | -0.2 | 0.1 | |
| Ambient Temperature | 0 Months | 99.8 | 0.0 | < 0.1 |
| 6 Months | 98.5 | -1.3 | 1.2 | |
| 12 Months | 97.1 | -2.7 | 2.5 |
This table is for illustrative purposes only and represents hypothetical data.
Experimental Protocol: Long-Term Stability Assessment of this compound
This protocol outlines a procedure for conducting a long-term stability study of a this compound stock solution.
1. Objective: To determine the stability of a this compound stock solution over a defined period under specified storage conditions.
2. Materials:
-
This compound (neat standard)
-
High-purity aprotic solvent (e.g., acetonitrile, hexane)
-
Class A volumetric flasks and pipettes
-
Amber glass vials with PTFE-lined screw caps
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
3. Procedure:
-
Stock Solution Preparation:
-
Allow the neat this compound standard to equilibrate to room temperature.
-
Accurately weigh a suitable amount of the neat standard.
-
Dissolve the standard in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber glass vials, filling them sufficiently to minimize headspace.
-
If desired, purge the headspace with an inert gas (e.g., argon) before tightly sealing the vials.
-
Divide the vials into sets for storage under different conditions (e.g., +4°C, -20°C, ambient temperature).
-
-
Initial Analysis (Time Point 0):
-
Immediately after preparation, analyze one of the freshly prepared aliquots.
-
Use a validated stability-indicating analytical method (e.g., GC-MS).
-
Record the initial purity (peak area percentage) and concentration. This will serve as the baseline.
-
-
Periodic Testing:
-
At predetermined time points (e.g., 1, 3, 6, 12, 24, 36 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature before analysis.
-
Analyze the sample using the same analytical method as for the initial analysis.
-
Record the purity and concentration and compare the results to the baseline data.
-
Monitor for the appearance of any new peaks, which could indicate degradation products.
-
4. Data Analysis:
-
Calculate the percentage change in concentration relative to the initial time point.
-
Determine the purity of the this compound at each time point.
-
Quantify any significant degradation products that appear.
Diagrams
Caption: Experimental workflow for assessing the long-term stability of this compound stock solutions.
References
Technical Support Center: Analysis of Deuterated Aldehydes by GC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the GC-MS analysis of deuterated aldehydes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why am I seeing poor peak shape (tailing or fronting) for my derivatized deuterated aldehydes?
A1: Poor peak shape can arise from several factors. Here are the most common causes and their solutions:
-
Active Sites in the GC System: Aldehydes, even when derivatized, can be sensitive to active sites in the inlet liner, column, or connections.
-
Improper Derivatization: Incomplete or improper derivatization can leave unreacted aldehydes, which are polar and prone to tailing.
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute your sample.[2]
-
-
Inappropriate Injection Temperature: If the injector temperature is too low, it can cause the sample to condense, leading to poor peak shape.[2]
-
Solution: Ensure the injector temperature is appropriate for the volatility of your derivatized aldehydes.
-
Q2: My deuterated internal standard is eluting before my non-deuterated analyte. Is this normal?
A2: Yes, this is a known chromatographic phenomenon referred to as the "chromatographic H/D isotope effect".[5] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[6] This is thought to be due to differences in the intermolecular interactions between the deuterated analyte and the stationary phase of the GC column.[5] While this may seem counterintuitive as deuterium is heavier than hydrogen, the effect on retention time is well-documented.[6] Ensure your data analysis software is correctly identifying and integrating both peaks.
Q3: I'm experiencing low sensitivity or no peaks for my deuterated aldehydes. What should I investigate?
A3: A lack of signal can be frustrating. Here's a systematic approach to troubleshooting this issue:
-
Check the Derivatization Step: Aldehydes generally require derivatization for good GC-MS analysis.
-
Verify Instrument Performance:
-
Investigate Potential Leaks: Air leaks in the system can significantly reduce sensitivity.
-
Confirm Sample Integrity:
-
Solution: Ensure your sample has not degraded. Aldehydes can be unstable, so proper storage and handling are crucial.
-
Q4: My quantitative results are inconsistent. What could be causing this variability?
A4: Inconsistent quantification can be due to several factors, particularly when using deuterated internal standards.
-
Different Mass Spectral Responses: The analyte and its deuterated analog may not have identical ionization and fragmentation patterns in the mass spectrometer, leading to different responses.[10]
-
Solution: It is crucial to generate a calibration curve using a series of standards containing known concentrations of the non-deuterated analyte and a constant concentration of the deuterated internal standard. Do not assume a 1:1 response ratio.[11]
-
-
Interferences: Co-eluting compounds from the sample matrix can interfere with the quantification of your target analytes.
-
Injector Discrimination: Differences in volatility between the analyte and the internal standard can lead to discrimination in the injector.
-
Solution: Optimize the injector temperature and injection speed. Using a deactivated liner can also help.
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing aldehydes by GC-MS?
A1: Aldehydes are often polar and thermally labile, which can lead to poor chromatographic peak shape and degradation in the hot GC inlet.[14] Derivatization converts them into more volatile and thermally stable derivatives, improving their chromatographic behavior and providing better sensitivity.[7][12] For example, derivatization with PFBHA creates oxime derivatives that are readily analyzed by GC-MS.[3]
Q2: What are the best derivatization reagents for aldehydes?
A2: Two commonly used and effective derivatization reagents for aldehydes are:
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This reagent reacts with aldehydes to form stable oxime derivatives. PFBHA derivatives are highly sensitive, especially in negative chemical ionization (NCI) mode.[3][4][12]
-
Methoxyamine hydrochloride (MeOx) followed by silylation (e.g., MSTFA): This two-step process first protects the carbonyl group by forming an oxime with MeOx, which prevents tautomerization. The subsequent silylation of any other active hydrogens in the molecule with a reagent like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) increases volatility.[7]
Q3: What are the key GC-MS parameters to optimize for deuterated aldehyde analysis?
A3: The following table summarizes key parameters and starting recommendations. These should be optimized for your specific application.
| Parameter | Recommendation | Rationale |
| Inlet Temperature | 250-280 °C | Ensures efficient vaporization of derivatized aldehydes without causing thermal degradation. |
| GC Column | Low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation for a wide range of derivatized aldehydes.[3] |
| Oven Temperature Program | Start at a low temperature (e.g., 50-70 °C) and ramp to a final temperature of 280-300 °C | Allows for the separation of volatile components and ensures elution of less volatile compounds. |
| Carrier Gas Flow Rate | 1-2 mL/min (Helium) | Provides a good balance between separation efficiency and analysis time.[15] |
| Ion Source Temperature | 230-250 °C | A standard starting point for many electron ionization (EI) sources.[13] |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | EI is a general-purpose ionization technique. NCI can provide higher sensitivity for PFBHA derivatives.[4] |
| Acquisition Mode | Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) | Full scan is useful for qualitative analysis. SIM and MRM offer increased sensitivity and selectivity for quantitative analysis.[12][13] |
Q4: How do I choose the right ions for SIM or MRM analysis?
A4: First, acquire a full scan mass spectrum of your derivatized aldehyde standard. For SIM analysis, select the most abundant and specific ions in the spectrum. For deuterated internal standards, select the corresponding ions with the appropriate mass shift. For MRM analysis, you will need to determine the precursor ion and the most abundant and stable product ions through fragmentation experiments.
Experimental Protocols
Protocol: Derivatization of Aldehydes with PFBHA
This protocol provides a general procedure for the derivatization of aldehydes using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).
Materials:
-
Sample containing aldehydes
-
PFBHA solution (e.g., 10 mg/mL in a suitable solvent like ethyl acetate)
-
Deuterated aldehyde internal standard solution
-
Organic solvent (e.g., hexane or toluene)
-
Anhydrous sodium sulfate
-
GC vials
Procedure:
-
To 1 mL of your sample, add a known amount of the deuterated aldehyde internal standard.
-
Add 100 µL of the PFBHA solution.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 60 minutes.[4]
-
After cooling to room temperature, add 1 mL of organic solvent (e.g., hexane) and vortex for 1 minute to extract the PFBHA-oxime derivatives.
-
Centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Dry the organic extract with a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
Visualizations
Caption: Workflow for the derivatization of aldehydes with PFBHA.
Caption: Troubleshooting decision tree for poor peak shape.
References
- 1. shimadzu.co.uk [shimadzu.co.uk]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 7. youtube.com [youtube.com]
- 8. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 12. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. agilent.com [agilent.com]
Troubleshooting poor peak shape and resolution for Nonanal-d18
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues with poor peak shape and resolution during the gas chromatography (GC) analysis of Nonanal-d18.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of poor peak shape (tailing, fronting, or splitting) for this compound?
Poor peak shape in the gas chromatography of this compound can arise from several factors, ranging from instrument issues to chemical interactions. The most common causes are outlined below.
-
Peak Tailing: This is often observed with active compounds like aldehydes.
-
Active Sites in the GC System: Aldehydes can interact with active sites (e.g., free silanols) in the injector liner, the column, or connecting tubing. This can be mitigated by using deactivated liners and columns.[1][2]
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can cause peak tailing.[1] Ensure the column is cut cleanly at a 90-degree angle and installed according to the manufacturer's instructions.
-
Contamination: Contamination in the injector port, liner, or the front of the GC column can lead to tailing peaks. Regular maintenance, including cleaning the injector and trimming the column, can resolve this.[1][3]
-
-
Peak Fronting: This is typically a sign of column overload or a mismatch in solvent polarity.
-
Column Overload: Injecting too much sample can saturate the column, leading to fronting peaks.[3] Try reducing the injection volume or using a higher split ratio.
-
Solvent Mismatch: If the sample solvent is significantly different in polarity from the stationary phase, it can cause peak distortion.[1] Dissolving the sample in a more compatible solvent or in the mobile phase itself is recommended.[4]
-
-
Split Peaks: This issue often points to problems with the injection technique or temperature settings.
-
Improper Injection: Issues with the autosampler syringe, such as a bent needle or incorrect injection speed, can cause the sample to be introduced improperly, leading to split peaks.
-
Incorrect Initial Oven Temperature: For splitless injections, if the initial oven temperature is too high, it can prevent proper focusing of the analyte at the head of the column, resulting in peak splitting.[1] The initial oven temperature should generally be about 20°C below the boiling point of the sample solvent.[1]
-
Q2: My resolution between this compound and other components is poor. How can I improve it?
Poor resolution means that adjacent peaks are not well separated. Improving resolution often involves optimizing the separation conditions or addressing peak broadening.
-
Optimize GC Parameters:
-
Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.
-
Carrier Gas Flow Rate: Ensure the carrier gas flow rate is set to the optimal linear velocity for your column dimensions and carrier gas type.[5]
-
Column Choice: Using a longer column or a column with a thicker stationary phase film can increase retention and improve resolution.[6]
-
-
Address Peak Broadening:
-
Leaks: Leaks in the system, particularly at the inlet, can cause broader peaks and reduced sensitivity.[3] Perform a leak check.
-
Dead Volume: Excessive dead volume in connections (e.g., at the column inlet or detector) can lead to peak broadening. Ensure all fittings are properly made.
-
Q3: I am observing a drift in the retention time of my this compound peak. What could be the cause?
Retention time instability can be caused by several factors:
-
Leaks: A leak in the gas lines or septum will cause fluctuations in the carrier gas flow rate, leading to shifting retention times.[2]
-
Column Aging: Over time, the stationary phase of the column can degrade or become contaminated, which can affect retention.[2]
-
Temperature Fluctuations: Inconsistent oven temperatures will lead to variations in retention times. Ensure the GC oven is properly calibrated and stable.
Q4: Are there any specific considerations for analyzing a deuterated compound like this compound?
Yes, deuterated standards can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts.
-
Isotope Effect: Deuterated compounds may have slightly different retention times than their non-deuterated analogs.[7][8] This is a known chromatographic isotope effect. In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier.[7] While this effect is generally small in GC, it's an important consideration when developing methods that include both labeled and unlabeled compounds.
-
Purity: Ensure the chemical and isotopic purity of your this compound standard.[9] Impurities can lead to unexpected peaks and interfere with quantification.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape and resolution for this compound.
Caption: A troubleshooting workflow for poor peak shape and resolution.
Quantitative Data Summary
The optimal GC parameters can vary depending on the specific instrument and column used. The following table provides a typical starting point for the analysis of aldehydes.
| Parameter | Typical Value/Range | Rationale for this compound |
| GC Column | Mid-polarity (e.g., 5% Phenyl Polysiloxane) | Provides good selectivity for aldehydes. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions offering a good balance of resolution and analysis time. |
| Injection Mode | Split or Splitless | Split mode is suitable for higher concentrations, while splitless is better for trace analysis. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of this compound without thermal degradation. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Flow Rate | 1.0 - 1.5 mL/min (for 0.25 mm ID column) | To achieve optimal linear velocity and peak efficiency. |
| Oven Program | Initial Temp: 50-70°C, hold for 1-2 min | A lower initial temperature helps in focusing the analyte at the column head. |
| Ramp Rate: 10-20 °C/min | A moderate ramp rate provides good separation. | |
| Final Temp: 280 °C, hold for 2-5 min | To ensure all components are eluted from the column. | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a robust, general-purpose detector. MS provides mass information for confirmation. |
| Detector Temp | 280-300 °C | To prevent condensation of the analyte in the detector. |
Key Experimental Protocols
Protocol 1: GC Inlet Maintenance
-
Cooldown: Cool down the injector and oven to a safe temperature (below 50°C).
-
Turn off Gases: Turn off the carrier and split vent gas flows.
-
Remove Column: Carefully remove the GC column from the inlet.
-
Disassemble Inlet: Remove the septum nut, septum, and then the inlet liner.
-
Clean/Replace:
-
Liner: Replace the liner with a new, deactivated one. If reusing, clean it by sonication in appropriate solvents (e.g., methanol, then hexane).
-
Septum: Always use a new septum.
-
Inlet: Wipe the accessible parts of the inlet with a solvent-moistened swab.
-
-
Reassemble: Reinstall the liner, septum, and septum nut.
-
Leak Check: Reinstall the column, turn on the gas flows, and perform a leak check.
Protocol 2: GC Column Conditioning
-
Installation: Install the column in the injector, but do not connect it to the detector.
-
Purge: Set a carrier gas flow of 1-2 mL/min and purge the column for 15-30 minutes at ambient temperature to remove oxygen.
-
Heating Program:
-
Set the oven temperature to 40-50°C.
-
Slowly ramp the temperature (5-10°C/min) to a conditioning temperature that is about 20°C above the final temperature of your analytical method, but do not exceed the column's maximum temperature limit.
-
-
Hold: Hold at the conditioning temperature for 1-2 hours.
-
Cooldown: Cool down the oven.
-
Connect to Detector: Connect the column to the detector and perform a leak check.
-
Equilibrate: Run a blank gradient to ensure a stable baseline.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Sharper Peak Shape & Sensitivity in Gas Chromatography | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdnisotopes.com [cdnisotopes.com]
How to prevent instrument carryover of Nonanal-d18
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing instrument carryover of Nonanal-d18 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is instrument carryover a concern?
This compound is a deuterated form of Nonanal, a nine-carbon aldehyde.[1][2][3] It is often used as an internal standard in quantitative analytical methods. Instrument carryover is a significant concern because the presence of residual this compound from a previous high-concentration sample can lead to the inaccurate quantification of the analyte in subsequent samples, compromising the integrity of experimental results. Aldehydes, in general, can be reactive and may adsorb to surfaces within the analytical instrument, making them prone to carryover.
Q2: Which analytical instruments are most susceptible to this compound carryover?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) systems can be susceptible to this compound carryover. Potential sources of carryover are common to both techniques and include the autosampler needle, injection port/injector, column, and the mass spectrometer ion source.
Q3: Are there specific chemical properties of this compound that contribute to carryover?
Yes, as a medium-chain aldehyde, this compound has a moderate level of volatility and can be "sticky," meaning it can adsorb to surfaces in the sample flow path. Aldehydes can also undergo reactions such as polymerization, which can lead to the buildup of residues that are difficult to remove with standard cleaning procedures.
Q4: How can I detect this compound carryover in my analytical run?
To detect carryover, inject a blank solvent sample immediately after a high-concentration sample of this compound. The presence of a peak corresponding to this compound in the blank run is a clear indication of carryover. A series of blank injections should show a decreasing peak area if it is a classic carryover issue.
Troubleshooting Guides
Systematic Troubleshooting of this compound Carryover
If you have identified this compound carryover, a systematic approach is crucial to pinpoint and resolve the source of the issue. The following flowchart and detailed steps will guide you through the troubleshooting process.
References
- 1. lcms.cz [lcms.cz]
- 2. Development of an LC-MS/MS analytical method for the simultaneous measurement of aldehydes from polyunsaturated fatty acids degradation in animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of important odor-active aldehydes of wine through gas chromatography-mass spectrometry of their O-(2,3,4,5,6-pentafluorobenzyl)oximes formed directly in the solid phase extraction cartridge used for selective isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nonanal-d18 Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on verifying the purity of Nonanal-d18, a commonly used internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a deuterated form of Nonanal, a nine-carbon aldehyde. It is frequently used as an internal standard in quantitative analytical methods, such as mass spectrometry, to correct for variations in sample preparation and instrument response. The accuracy of these quantitative analyses is directly dependent on the purity of the internal standard. Impurities can lead to inaccurate quantification of the target analyte, compromising experimental results and the validity of drug development data.
Q2: What are the typical purity specifications for this compound?
A2: Commercial suppliers of this compound typically provide a certificate of analysis with purity specifications. Generally, you can expect a high degree of purity. For example, a supplier might specify a chemical purity of ≥96% and an isotopic enrichment of ≥98 atom % D.[1] It is crucial to review the certificate of analysis for each new lot of internal standard.
Q3: What are the main types of impurities to consider in this compound?
A3: There are two primary types of impurities to consider:
-
Chemical Impurities: These are compounds other than this compound that may be present. A common impurity is the corresponding non-deuterated Nonanal. Other potential impurities could arise from the synthesis process, such as residual starting materials or byproducts. Nonanoic acid-d17, the oxidation product of this compound, is another potential impurity that can form during storage.
-
Isotopic Impurities: These are molecules of Nonanal that are not fully deuterated (e.g., d17, d16, etc.). The presence of these can interfere with the quantification of the target analyte, especially if the mass difference between the analyte and the internal standard is small.
Q4: Which analytical techniques are recommended for purity verification?
A4: The most common and effective techniques for verifying the purity of this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for assessing both chemical and isotopic purity. It separates the components of the sample and provides mass-to-charge ratio information, allowing for the identification and quantification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ²H-NMR can be used to determine the isotopic enrichment and confirm the structure of the deuterated compound. ¹H-NMR can detect the presence of residual non-deuterated protons, while ²H-NMR directly observes the deuterium nuclei.
Q5: How often should the purity of this compound be verified?
A5: The purity of a new lot of this compound should always be verified upon receipt and before its first use in a validated assay. It is also good practice to periodically re-verify the purity of the internal standard, especially if it has been stored for an extended period, as degradation can occur. Some suppliers recommend re-analysis after three years.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purity verification of this compound.
GC-MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | Active sites in the GC inlet or column; improper column installation; sample overload. | Deactivate the inlet liner; use a fresh, high-quality column; ensure the column is installed correctly; inject a smaller sample volume. |
| Ghost peaks or carryover | Contamination of the syringe, inlet, or column from previous injections. | Thoroughly rinse the syringe with a clean solvent; bake out the inlet and column at a high temperature; run solvent blanks to confirm cleanliness. |
| Inconsistent retention times | Leaks in the carrier gas line; fluctuations in oven temperature or carrier gas flow rate. | Perform a leak check of the GC system; verify the stability of the oven temperature and carrier gas flow controller. |
| Unexpected peaks in the chromatogram | Contamination from the solvent, sample handling, or the instrument itself. | Run a solvent blank to identify the source of contamination; ensure all glassware and equipment are scrupulously clean. |
| Low signal intensity | Degradation of the analyte; incorrect instrument parameters; leak in the system. | Prepare a fresh sample; optimize MS parameters (e.g., ionization energy, detector voltage); check for leaks. |
Isotopic Purity Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Isotopic enrichment lower than specified | Presence of partially deuterated species (e.g., d17, d16); contamination with non-deuterated Nonanal. | Carefully analyze the mass spectrum to identify the distribution of isotopic species. If contamination with non-deuterated Nonanal is suspected, confirm with a high-resolution mass spectrometer. |
| Interference from co-eluting peaks | Inadequate chromatographic separation of impurities from the this compound peak. | Optimize the GC temperature program to improve separation; consider using a different GC column with a different stationary phase. |
| Inaccurate quantification of isotopic distribution | Detector saturation; incorrect data processing parameters. | Dilute the sample to avoid detector saturation; ensure correct integration of all isotopic peaks in the mass spectrum. |
Experimental Protocols
Protocol 1: Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the chemical and isotopic purity of this compound.
Materials:
-
This compound internal standard
-
High-purity solvent (e.g., hexane or ethyl acetate)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a mid-polarity column like a DB-5ms)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent at a concentration of approximately 100 µg/mL.
-
GC-MS Parameters (Example):
-
Inlet: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
MS Quadrupole: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-250
-
-
Data Analysis:
-
Chemical Purity: Integrate the peak areas of all components in the total ion chromatogram (TIC). Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components.
-
Isotopic Purity: Examine the mass spectrum of the this compound peak. Determine the relative abundances of the molecular ion and any ions corresponding to incompletely deuterated species. Calculate the isotopic enrichment based on the relative intensities of these ions.
-
Protocol 2: Isotopic Purity Verification by ¹H-NMR Spectroscopy
Objective: To determine the level of residual protons in the this compound internal standard.
Materials:
-
This compound internal standard
-
Deuterated solvent with a known internal standard (e.g., CDCl₃ with 0.03% TMS)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in the deuterated solvent.
-
NMR Acquisition:
-
Acquire a ¹H-NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the residual proton signals corresponding to the different positions in the Nonanal molecule.
-
Compare the integral of the residual proton signals to the integral of the known internal standard (TMS) to quantify the amount of non-deuterated species.
-
Data Presentation
Table 1: Example Certificate of Analysis Data for this compound
| Parameter | Specification | Result |
| Chemical Purity (by GC-FID) | ≥ 95.0% | 96.5% |
| Isotopic Enrichment (by MS) | ≥ 98.0 atom % D | 98.7 atom % D |
| Residual Solvents (by ¹H-NMR) | Conforms to structure | Conforms |
Table 2: Acceptance Criteria for this compound Internal Standard Purity
| Parameter | Acceptance Criterion | Justification |
| Chemical Purity | ≥ 95% | To minimize interference from other compounds. |
| Isotopic Purity (d18) | ≥ 98% | To ensure accurate quantification and minimize contribution to the analyte signal. |
| Non-deuterated Nonanal | ≤ 0.5% | To prevent significant interference with the unlabeled analyte. |
Note: Acceptance criteria should be established based on the specific requirements of the analytical method and relevant regulatory guidance.
Visualizations
References
Preventing degradation of Nonanal-d18 during sample processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Nonanal-d18 during sample processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a deuterated form of nonanal, a nine-carbon aldehyde. It is commonly used as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of nonanal or other related volatile organic compounds in various biological and environmental matrices. The stability of this compound is critical for accurate and precise quantification. Degradation of the internal standard can lead to an inaccurate calculation of the analyte concentration, compromising the validity of experimental results.
Q2: What are the primary degradation pathways for aldehydes like this compound during sample processing?
Aldehydes are susceptible to several degradation pathways, including:
-
Oxidation: The aldehyde functional group can be easily oxidized to a carboxylic acid, especially in the presence of oxidizing agents or even atmospheric oxygen over time.[1] This can be exacerbated by elevated temperatures and certain pH conditions.
-
Thermal Degradation: High temperatures during sample processing (e.g., evaporation steps) can lead to the decomposition of long-chain aldehydes.
-
Reaction with Nucleophiles: Aldehydes readily react with nucleophilic substances that may be present in the sample matrix or introduced during sample preparation. Common examples include:
-
Alcohols: Formation of hemiacetals and acetals.
-
Water: Formation of hydrates (gem-diols).
-
Amines: Formation of imines (Schiff bases).
-
-
Adsorption: Due to its moderate polarity, this compound can adsorb to the surfaces of laboratory plastics and glassware, leading to its loss from the sample solution.
Q3: How should I store my this compound stock and working solutions?
To ensure long-term stability, this compound stock solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, typically 2-8°C for short-term storage and -20°C or lower for long-term storage.
-
Solvent: Use a high-purity, non-reactive organic solvent. For long-chain aldehydes, carbon disulfide has been reported to provide good stability for up to a year.
-
Inert Atmosphere: To prevent oxidation, it is recommended to overlay the solution with an inert gas like nitrogen or argon before sealing the vial.
-
Light Protection: Store in amber vials to protect from light, which can catalyze oxidative degradation.
-
Antioxidants: The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solvent can help prevent oxidative degradation.[2]
Q4: Can the choice of solvent affect the stability of this compound during sample processing?
Yes, the choice of solvent is crucial. Protic solvents like methanol and water can react with the aldehyde group to form hemiacetals and hydrates, respectively. While these reactions are often reversible, they can affect the recovery and quantification of the analyte. Aprotic solvents of appropriate polarity are generally preferred for extraction and reconstitution. The stability of long-chain aldehydes has been demonstrated in carbon disulfide.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during sample processing, leading to the degradation of this compound.
Issue 1: Low or Inconsistent Recovery of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidation | - Prepare samples on ice to minimize oxidation. - De-gas solvents to remove dissolved oxygen. - Consider adding a small amount of an antioxidant (e.g., BHT) to extraction solvents. - Avoid strong oxidizing agents during sample preparation. |
| Thermal Degradation | - Use lower temperatures for solvent evaporation steps (e.g., gentle nitrogen stream at room temperature). - Minimize the time samples are exposed to elevated temperatures. |
| Adsorption to Labware | - Use silanized glassware or polypropylene tubes to minimize adsorption. - Pre-rinse pipette tips and vials with the sample solvent. |
| Reaction with Matrix Components | - Optimize the extraction procedure to remove interfering nucleophilic compounds. - Consider derivatization of the aldehyde to a more stable form immediately after extraction. |
| Inappropriate pH | - Adjust the pH of the sample to a neutral or slightly acidic range (pH 4-6) to minimize base-catalyzed reactions. - Be aware that extreme pH values can promote degradation. |
Issue 2: Poor Peak Shape or Peak Splitting in Chromatography
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| On-column Degradation | - Ensure the LC column and system are clean and free of reactive contaminants. - Evaluate the effect of mobile phase additives; some may react with the aldehyde. |
| Formation of Hydrates/Hemiacetals | - If using a protic solvent for the final sample extract, try switching to an aprotic solvent. - Optimize chromatographic conditions (e.g., temperature, gradient) to favor the aldehyde form. |
| Isotopic Exchange (less common for C-D bonds) | - While generally stable, extreme pH and temperature conditions could potentially lead to some H/D exchange at the alpha-carbon. This is unlikely under typical analytical conditions but should be considered in troubleshooting. |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in a Biological Matrix (e.g., Plasma)
This protocol outlines a general procedure to assess the stability of this compound under various conditions relevant to sample processing.
1. Preparation of Spiked Samples: a. Obtain a pool of the blank biological matrix (e.g., human plasma). b. Spike the blank matrix with a known concentration of this compound (e.g., at low, medium, and high QC levels). c. Aliquot the spiked matrix into multiple polypropylene tubes for each condition to be tested.
2. Stability Conditions to Test: a. Freeze-Thaw Stability: Subject aliquots to multiple (e.g., 3) freeze-thaw cycles. Freeze at -80°C and thaw unassisted at room temperature. b. Bench-Top Stability: Store aliquots at room temperature for various durations (e.g., 4, 8, 24 hours) to simulate sample processing time. c. Long-Term Stability: Store aliquots at -80°C for extended periods (e.g., 1, 3, 6 months).
3. Sample Extraction: a. At each time point and for each condition, extract the this compound from the matrix using a validated extraction method (e.g., protein precipitation followed by liquid-liquid extraction or solid-phase extraction). b. A recommended extraction could involve protein precipitation with acetonitrile, followed by extraction with a non-polar solvent like hexane.
4. Analysis: a. Analyze the extracted samples by LC-MS. b. Compare the peak area of the stability samples to that of freshly prepared and extracted samples (T=0).
5. Acceptance Criteria: a. The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Protocol 2: Solid-Phase Extraction (SPE) Method Development for this compound
1. Sorbent Selection: a. Screen different SPE sorbents. For a moderately polar compound like nonanal, reversed-phase sorbents (e.g., C8, C18) or normal-phase sorbents (e.g., silica) could be effective.[4][5]
2. Method Optimization: a. Conditioning: Condition the SPE cartridge with an appropriate organic solvent (e.g., methanol) followed by an equilibration with water or a buffer matching the sample's pH. b. Loading: Load the sample onto the cartridge at a slow, controlled flow rate to ensure adequate interaction with the sorbent. c. Washing: Wash the cartridge with a weak solvent to remove interferences without eluting the this compound. For reversed-phase, this could be a water/organic mixture with a low percentage of organic solvent. d. Elution: Elute the this compound with a strong organic solvent (e.g., acetonitrile, ethyl acetate).
3. Recovery Assessment: a. Compare the peak area of the eluted sample to that of a standard solution of the same concentration that has not undergone extraction. The recovery should ideally be >85% and consistent.
Data Presentation
Table 1: Hypothetical Stability of this compound in Human Plasma
| Stability Condition | Storage Duration | Mean Recovery (%) ± SD (n=3) | Within Acceptance Criteria (±15%)? |
| Bench-Top (Room Temp) | 4 hours | 98.5 ± 2.1 | Yes |
| Bench-Top (Room Temp) | 24 hours | 88.7 ± 3.5 | Yes |
| Freeze-Thaw | 1 Cycle | 99.1 ± 1.8 | Yes |
| Freeze-Thaw | 3 Cycles | 94.3 ± 2.9 | Yes |
| Long-Term (-80°C) | 1 Month | 97.6 ± 2.5 | Yes |
| Long-Term (-80°C) | 6 Months | 92.1 ± 4.1 | Yes |
Table 2: Recovery of this compound from Different SPE Cartridges
| SPE Sorbent | Elution Solvent | Mean Recovery (%) ± SD (n=3) |
| C18 | Acetonitrile | 92.5 ± 3.2 |
| C8 | Acetonitrile | 89.1 ± 4.5 |
| Silica | Ethyl Acetate | 85.7 ± 5.1 |
Visualizations
Caption: A generalized experimental workflow for samples containing this compound.
Caption: A logical troubleshooting guide for low this compound signal.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of antioxidants on physicochemical properties and odorants in heat processed beef flavor and their antioxidant activity under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Choosing the correct internal standard concentration of Nonanal-d18
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate concentration of Nonanal-d18 as an internal standard (IS) in analytical experiments, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound as an internal standard?
A1: this compound, a deuterated form of nonanal, is used as an internal standard to improve the accuracy and precision of quantitative analyses.[1][2][3] It is added at a known, constant concentration to all samples, calibration standards, and blanks. By calculating the ratio of the analyte's response to the internal standard's response, variations arising from sample preparation, injection volume inconsistencies, or instrument drift can be effectively minimized.[1][2][3]
Q2: Why is a deuterated internal standard like this compound a good choice for GC-MS analysis?
A2: Deuterated internal standards are considered the gold standard for GC-MS because their chemical and physical properties are nearly identical to their non-deuterated counterparts (the analyte).[4] This similarity ensures they behave almost identically during extraction, derivatization, and chromatography. However, their difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard.[4]
Q3: What is the general rule for selecting the concentration of this compound?
A3: The concentration of this compound should ideally be close to the expected concentration of the target analyte in the samples. A common practice is to choose a concentration that falls within the mid-range of your calibration curve. This ensures that both the analyte and the internal standard produce a strong, reliable signal without saturating the detector.
Q4: Can I use one this compound concentration for all my analytes?
A4: If you are analyzing multiple analytes with a wide range of expected concentrations, using a single internal standard concentration might not be optimal for all of them. In such cases, you might need to prepare different sample dilutions or, if the concentration differences are extreme, consider using multiple internal standards.
Troubleshooting Guide
Issue 1: Inconsistent or decreasing internal standard response across a sample batch.
-
Possible Cause A: Leak in the system. A leak in the autosampler, syringe, or injection port can lead to variable injection volumes, affecting the IS response. The observation of the internal standard solution level dropping faster than expected on the autosampler can be an indicator of a leak.[2]
-
Troubleshooting Step A: Perform a leak check on your GC-MS system, paying close attention to the autosampler and injection port septa.
-
Possible Cause B: Active sites in the GC inlet or MS source. An active site, often due to contamination, can cause the internal standard to degrade or be adsorbed, leading to a decreasing signal over a sequence of injections.[1] Cleaning the MS source may be necessary if you observe that the internal standard response increases as the target compound concentration increases.[1]
-
Troubleshooting Step B: Clean or replace the GC inlet liner and clean the MS ion source according to the manufacturer's instructions.
-
Possible Cause C: Matrix Effects. The sample matrix (the components of the sample other than the analyte) can enhance or suppress the ionization of the internal standard, leading to inconsistent responses.[5][6][7][8][9] This is particularly common in complex matrices like food or biological samples.
-
Troubleshooting Step C: Dilute your samples to reduce the concentration of matrix components. You can also try to "mask" the active sites by using analyte protectants.[8]
Issue 2: The peak area of my this compound is too high or too low.
-
Possible Cause A: Inappropriate concentration. The chosen concentration of this compound may be too high, leading to detector saturation, or too low, resulting in a poor signal-to-noise ratio.
-
Troubleshooting Step A: Adjust the concentration of your this compound stock solution. Refer to the experimental protocol below for optimizing the concentration.
-
Possible Cause B: Overloading the GC column. Injecting too much of the internal standard can lead to broad, asymmetric peaks and a non-linear detector response.[10]
-
Troubleshooting Step B: Try a split injection to reduce the amount of sample introduced onto the column.[10] It is a good practice to ensure the amount of internal standard injected on the column does not exceed 100ng.[10]
Issue 3: The response of this compound is not linear.
-
Possible Cause: Detector saturation. At high concentrations, the detector's response may no longer be proportional to the amount of the internal standard.
-
Troubleshooting Step: Prepare a dilution series of your this compound standard and inject them to determine the linear dynamic range of your detector for this compound. Ensure your chosen working concentration falls well within this linear range.
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the specific application, the sample matrix, and the expected concentration of the analyte. The following table provides some general guidance on starting concentrations for different types of analyses.
| Application Area | Matrix Type | Analyte Concentration Range | Suggested this compound Starting Concentration |
| Food & Beverage Analysis | Fruit juices, dairy products, baked goods | 1 - 100 µg/L | 20 - 50 µg/L |
| Environmental Monitoring | Water, soil extracts | 0.1 - 10 µg/L | 1 - 5 µg/L |
| Flavor & Fragrance Profiling | Essential oils, perfumes | 1 - 1000 mg/L | 50 - 200 mg/L |
| Clinical/Toxicology | Plasma, urine | 0.5 - 50 ng/mL | 5 - 10 ng/mL |
Note: These are suggested starting points. The ideal concentration must be determined experimentally for each specific method and matrix.
Experimental Protocol: Optimization of this compound Concentration
This protocol outlines a systematic approach to determine the optimal working concentration of your this compound internal standard.
Objective: To find a this compound concentration that provides a stable and reproducible signal within the linear range of the detector and is appropriate for the expected analyte concentration range.
Materials:
-
This compound certified reference material
-
Appropriate solvent (e.g., methanol, hexane)
-
Volumetric flasks and pipettes
-
GC-MS system
Methodology:
-
Prepare a Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of solvent to create a concentrated stock solution (e.g., 1000 µg/mL).
-
-
Prepare a Dilution Series:
-
Create a series of working standard solutions of this compound by diluting the stock solution. A good starting range might be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Determine the Linear Dynamic Range:
-
Inject each working standard solution into the GC-MS system under your analytical conditions.
-
Plot the peak area of this compound against its concentration.
-
Identify the concentration range where the response is linear (i.e., the plot is a straight line with an R² value > 0.99).
-
-
Select a Working Concentration:
-
Choose a concentration from the middle of the linear dynamic range that also approximates the expected concentration of your target analyte. For example, if your analyte is expected to be in the 5-15 µg/L range, a this compound concentration of 10 µg/L would be a suitable starting point.
-
-
Evaluate in Matrix:
-
Prepare a blank matrix sample (a sample of the same type you will be analyzing but without the analyte) and spike it with the selected working concentration of this compound.
-
Analyze this sample to check for any matrix-induced signal suppression or enhancement. The peak area should be comparable to that of the standard in a clean solvent.
-
If significant matrix effects are observed, you may need to adjust the concentration or implement further sample cleanup steps.
-
-
Validate with Calibration Curve:
-
Prepare a set of calibration standards containing your target analyte at different concentrations.
-
Spike each calibration standard with the optimized working concentration of this compound.
-
Analyze the calibration standards and construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear curve with a high correlation coefficient (R² > 0.995) indicates that the chosen internal standard concentration is appropriate.
-
Visualization of the Selection Workflow
Caption: Workflow for optimizing this compound internal standard concentration.
References
- 1. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Internal standard inconsistent response - Chromatography Forum [chromforum.org]
- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Solubility of Nonanal-d18 in different analytical solvents
Welcome to the technical support center for Nonanal-d18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound in various analytical solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common analytical solvents?
Q2: In which solvents is unlabeled Nonanal known to be soluble?
Unlabeled Nonanal has been reported to be soluble in the following solvents:
It is reported to be insoluble in glycerol and water[1][2][3][4]. A specific solubility of 1 ml of Nonanal in 3 ml of 70% ethanol has also been noted[1][2].
Q3: How does deuteration affect the solubility of a compound?
The effect of deuteration on solubility is generally small, but can be unpredictable. For nonpolar solvents, the difference in solubility between a regular and a deuterated compound is often negligible. However, in cases where hydrogen bonding plays a significant role in the dissolution process, minor differences may be observed.
Solubility Data
Since no quantitative data for this compound is available, the following table summarizes the qualitative solubility of unlabeled Nonanal. This can be used as a preliminary guide for solvent selection.
| Solvent | Qualitative Solubility of Nonanal |
| Polar Protic Solvents | |
| Ethanol (70%) | Soluble (1 mL in 3 mL)[1][2] |
| Propylene Glycol | Soluble[2][3] |
| Glycerol | Insoluble[1][2] |
| Water | Insoluble[1][3][4] |
| Polar Aprotic Solvents | |
| Dimethyl Sulfoxide (DMSO) | Miscible with a wide range of organic solvents[5] |
| Acetonitrile | No specific data found for Nonanal |
| Nonpolar Solvents | |
| Dichloromethane (DCM) | No specific data found for Nonanal |
| Mineral Oil | Soluble[3] |
| Chloroform | Slightly Soluble[3] |
| Ethyl Acetate | Slightly Soluble[3] |
Experimental Protocols for Solubility Determination
Researchers can determine the precise solubility of this compound in their solvent of choice using the following established methods.
Method 1: Visual (Titration) Method for Qualitative to Semi-Quantitative Assessment
This method is a rapid way to estimate solubility.
Procedure:
-
Add a known volume (e.g., 1 mL) of the desired analytical solvent to a clear glass vial.
-
Using a calibrated micropipette, add small, known volumes of this compound to the solvent.
-
After each addition, cap the vial and vortex or shake vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background for any undissolved droplets or cloudiness.
-
The point at which no more this compound dissolves and a persistent second phase (cloudiness or droplets) is observed is the saturation point.
-
The solubility can be estimated based on the total volume of this compound added.
Method 2: Gravimetric Method for Quantitative Assessment
This method provides a more accurate, quantitative measure of solubility.
Procedure:
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the undissolved this compound to settle.
-
Carefully transfer a known volume of the clear, saturated supernatant to a pre-weighed container.
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.
-
Weigh the container with the residue. The difference in weight gives the mass of dissolved this compound.
-
Calculate the solubility in g/L or mol/L.
Method 3: UV-Vis Spectrophotometry for Quantitative Assessment
This method is highly sensitive and suitable for determining low solubilities, provided this compound has a chromophore that absorbs in the UV-Vis range.
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Prepare a Saturated Solution:
-
Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution and separate the supernatant.
-
-
Measure Absorbance:
-
Dilute the saturated supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Determine Concentration:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution, taking the dilution factor into account. This is the solubility.
-
Troubleshooting Guide
Figure 1. A troubleshooting workflow for addressing common issues encountered when dissolving this compound.
Q4: My this compound is not dissolving, even in a recommended solvent. What should I do?
-
Increase Agitation: Ensure you are mixing the solution vigorously. Sonication can be more effective than vortexing or shaking for dispersing and dissolving compounds.
-
Increase Time: Some compounds, even if soluble, dissolve slowly. Allow the mixture to agitate for a longer period.
-
Consider Temperature: Gently warming the solvent can increase the solubility of many compounds. However, be mindful of the volatility of both the solvent and this compound.
-
Use a Co-Solvent: If a single solvent is not effective, a co-solvent system may be necessary. For example, if dissolving in a moderately polar solvent, adding a small amount of a less polar solvent might improve solubility.
Q5: The solution appears cloudy or hazy after adding this compound. What does this indicate?
A cloudy or hazy appearance suggests that the this compound is not fully dissolved and has formed a fine emulsion or suspension. This indicates that you have exceeded the solubility limit of this compound in that particular solvent at the current temperature.
Q6: Are there any stability concerns when dissolving this compound?
Aldehydes can be susceptible to oxidation, especially if the solvent contains peroxides (e.g., older ethers) or is exposed to air for extended periods. It is recommended to use fresh, high-purity solvents and to store solutions of this compound under an inert atmosphere (e.g., nitrogen or argon) if they are to be kept for an extended time.
References
Technical Support Center: Enhancing Sensitivity for Low-Level Aldehyde Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sensitive detection of low-level aldehydes.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures for aldehyde detection, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: High Background Signal in Fluorometric or Colorimetric Assays
-
Question: My assay shows a high background signal, even in my blank samples. What could be the cause and how can I fix it?
-
Answer: High background can obscure the signal from your target aldehyde, leading to inaccurate quantification. Several factors can contribute to this issue:
-
Contaminated Reagents: Buffers, solvents, or the detection reagent itself may be contaminated with aldehydes or other interfering substances.[1]
-
Solution: Prepare fresh buffers and solutions using high-purity water and solvents.[1] Ensure that all glassware is thoroughly cleaned and rinsed. Consider filtering your solutions.
-
-
Non-specific Binding of the Probe: The fluorescent or colorimetric probe may be binding non-specifically to other molecules in your sample matrix.[2]
-
Solution: Optimize the blocking step in your protocol. If not already in use, consider adding a blocking agent like bovine serum albumin (BSA). You can also try adjusting the ionic strength or pH of your assay buffer to minimize non-specific interactions.
-
-
Autofluorescence of Sample Components: Biological samples often contain endogenous molecules that fluoresce at similar wavelengths to your probe, leading to a high background.
-
Solution: Measure the fluorescence of your sample without the detection probe to quantify the autofluorescence. This value can then be subtracted from your experimental readings. Alternatively, consider using a fluorescent probe that excites and emits in the near-infrared (NIR) region, as autofluorescence is typically lower at these wavelengths.[3][4]
-
-
Probe Instability or Degradation: The detection probe may be unstable and spontaneously hydrolyze or degrade over time, leading to a fluorescent or colored byproduct.
-
Solution: Prepare the probe solution fresh before each experiment. Protect the probe from light and store it according to the manufacturer's instructions. Run a time-course experiment with the probe alone to assess its stability in your assay buffer.
-
-
Issue 2: Low or No Signal Detected
-
Question: I am not detecting a signal, or the signal is much lower than expected. What are the possible reasons?
-
Answer: A weak or absent signal can be frustrating. Here are some common culprits and how to address them:
-
Incorrect Wavelength Settings: The excitation and emission wavelengths on your fluorometer or the absorbance wavelength on your spectrophotometer may be set incorrectly for the specific probe you are using.
-
Solution: Double-check the manufacturer's specifications for the optimal excitation and emission or absorbance wavelengths for your probe.[5]
-
-
Inefficient Derivatization Reaction: If you are using a derivatization-based method (e.g., for HPLC or GC-MS), the reaction between the aldehyde and the derivatizing agent may be incomplete.
-
Aldehyde Instability or Volatility: Low molecular weight aldehydes are volatile and can be lost from the sample during preparation or incubation.[8][9] They can also be unstable and degrade.
-
Solution: Minimize sample handling and exposure to air. Perform reactions in sealed vials.[10] Consider performing the derivatization step as early as possible in your workflow to stabilize the aldehyde.
-
-
Inactive or Degraded Reagents: The aldehyde standard, detection probe, or other critical reagents may have degraded over time.
-
Solution: Prepare fresh standards and reagents.[5] Store all components at the recommended temperature and protect them from light.
-
-
Quenching of Fluorescence: Components in your sample matrix could be quenching the fluorescence of your probe.
-
Solution: Dilute your sample to reduce the concentration of quenching agents. You can also perform a standard addition experiment to determine if quenching is occurring.
-
-
Issue 3: Poor Reproducibility Between Replicates
-
Question: I am observing significant variation between my experimental replicates. What could be causing this inconsistency?
-
Answer: Poor reproducibility can undermine the reliability of your results. Consider the following potential sources of error:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of small volumes of reagents or samples is a common source of variability.
-
Solution: Ensure your pipettes are properly calibrated. Use appropriate pipette sizes for the volumes you are dispensing. For very small volumes, consider preparing a master mix of reagents to be added to each well.[5]
-
-
Temperature Fluctuations: Variations in temperature during incubation steps can affect reaction rates and lead to inconsistent results.
-
Solution: Use a temperature-controlled incubator or water bath. Ensure all samples and reagents have equilibrated to the correct temperature before starting the reaction.
-
-
Timing Inconsistencies: If your assay is time-sensitive, variations in the timing of reagent addition or measurement can introduce errors.
-
Solution: Use a multichannel pipette to add reagents to multiple wells simultaneously. Plan your workflow to ensure that all samples are incubated for the same amount of time before measurement.
-
-
Sample Heterogeneity: If you are working with complex biological samples, they may not be perfectly homogeneous.
-
Solution: Ensure your samples are well-mixed before taking aliquots. For tissue samples, ensure that the homogenization process is thorough and consistent.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about enhancing the sensitivity of low-level aldehyde detection.
-
What are the most sensitive methods for detecting low-level aldehydes?
-
Fluorescence-based methods are generally among the most sensitive.[3][11][12][13] Probes that exhibit a "turn-on" fluorescence response upon reaction with aldehydes can provide very low detection limits, sometimes in the nanomolar range.[13] Derivatization with a highly fluorescent tag followed by HPLC with fluorescence detection is another very sensitive approach.[8] For volatile aldehydes, derivatization followed by gas chromatography-mass spectrometry (GC-MS), particularly with negative chemical ionization (NCI), offers excellent sensitivity and selectivity.[14]
-
-
How can I improve the sensitivity of my existing assay?
-
To enhance sensitivity, consider the following:
-
Increase the concentration of the detection probe or derivatizing reagent: This can drive the reaction to completion, especially for very low concentrations of aldehyde. However, be mindful of potential increases in background signal.
-
Optimize the reaction conditions: Experiment with different pH, temperature, and incubation times to find the optimal conditions for your specific aldehyde and probe.[6]
-
Use a more sensitive detection instrument: A more sensitive fluorometer or a mass spectrometer with a better detector can lower your limit of detection.
-
Pre-concentrate your sample: Techniques like solid-phase microextraction (SPME) can be used to concentrate volatile aldehydes from a sample before analysis, thereby increasing their effective concentration.[15]
-
-
-
What are common interfering substances in aldehyde detection assays?
-
Substances that can interfere with aldehyde detection include:
-
Ketones: Some derivatizing reagents, like 2,4-dinitrophenylhydrazine (DNPH), can react with both aldehydes and ketones, leading to a lack of specificity.[16] However, some newer fluorescent probes show high selectivity for aldehydes over ketones.[11][12]
-
Other nucleophiles: In biological samples, other nucleophilic molecules can potentially react with aldehydes, reducing their availability for your detection reaction.
-
Oxidizing and reducing agents: These can interfere with colorimetric assays that rely on redox reactions.
-
Nitrogen dioxide: In air sampling, high levels of nitrogen dioxide can interfere with the DNPH method.[17]
-
-
-
How do I choose the right derivatization reagent for my application?
-
The choice of derivatization reagent depends on your analytical method and target aldehyde:
-
For GC-MS: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common choice as it creates volatile derivatives that are readily detectable.[8][15]
-
For HPLC-UV: 2,4-Dinitrophenylhydrazine (DNPH) is widely used because the resulting hydrazones have strong UV absorbance.[8]
-
For HPLC-Fluorescence: A variety of fluorescent hydrazine or amine-containing reagents are available that offer high sensitivity.[8]
-
For LC-MS: Reagents that introduce a permanent positive charge, such as 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC), can significantly improve ionization efficiency in electrospray ionization (ESI).[7]
-
-
-
What is the importance of a standard curve in aldehyde quantification?
-
A standard curve is essential for accurate quantification. It is created by measuring the response (e.g., fluorescence intensity or absorbance) of a series of known concentrations of your target aldehyde. This curve allows you to determine the concentration of the aldehyde in your unknown samples by interpolating their response on the curve. A new standard curve should be generated for each experiment to account for any variations in reagents or conditions.[5]
-
Data Presentation
Table 1: Comparison of Fluorescent Probes for Formaldehyde (FA) Detection
| Probe | Detection Mechanism | Limit of Detection (LOD) | Response Time | Emission Wavelength | Reference |
| Probe 7 | Schiff Base Reaction | 1.87 µM | 30 minutes | 708 nm | [11][18] |
| Probe 14 | Hydrazine Condensation | 5.24 µM | - | 541 nm | [11][18] |
| Acetoacetanilide (24 ) | - | 20 nM | - | 470 nm | [11] |
Table 2: Derivatization Reagents for Aldehyde Analysis
| Reagent | Analytical Method | Advantages | Disadvantages | Reference |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV | Robust, well-established method | Can react with ketones, potential for interferences | [8][10] |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | GC-MS | Forms stable, volatile derivatives; high sensitivity | - | [8][15] |
| BODIPY-aminozide | HPLC-Fluorescence | High sensitivity due to fluorescent tag | Pre-column derivatization required | [8] |
| 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC) | LC-MS | Improves ESI ionization efficiency | - | [7] |
| p-Toluenesulfonylhydrazine (TSH) | LC-MS | Allows for chemo-selective screening for aldehydes and ketones | - | [19] |
Experimental Protocols
Protocol 1: General Procedure for Aldehyde Detection using a "Turn-On" Fluorescent Probe
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of the aldehyde standard in the same solvent.
-
Prepare the assay buffer (e.g., phosphate-buffered saline, PBS) and allow it to come to room temperature.[5]
-
-
Standard Curve Preparation:
-
Perform serial dilutions of the aldehyde standard stock solution in the assay buffer to create a range of known concentrations.
-
Include a blank sample containing only the assay buffer.
-
-
Assay Procedure:
-
To each well of a microplate, add your sample or aldehyde standard.
-
Add the fluorescent probe solution to each well to a final concentration recommended by the manufacturer.
-
Mix gently by pipetting or using a plate shaker.
-
Incubate the plate at a specified temperature for a specific time, protected from light.[5]
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader at the optimal excitation and emission wavelengths for the probe.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all readings.[5]
-
Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of aldehyde in your samples by interpolating their fluorescence values on the standard curve.[5]
-
Protocol 2: General Procedure for Aldehyde Derivatization with PFBHA for GC-MS Analysis
-
Sample Preparation:
-
Place your aqueous sample or an extracted sample into a headspace vial.
-
-
Derivatization:
-
Prepare a solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) in a suitable solvent.
-
Add the PFBHA solution to the sample vial.
-
Seal the vial and incubate at a specific temperature (e.g., 60-80°C) for a defined period to allow the derivatization reaction to proceed.
-
-
Extraction (if necessary):
-
After cooling, the PFBHA-aldehyde derivatives (oximes) can be extracted into an organic solvent like hexane or analyzed directly from the headspace.
-
-
GC-MS Analysis:
-
Inject an aliquot of the organic extract or the headspace gas into the GC-MS system.
-
Use a suitable GC column (e.g., a nonpolar silicone phase) for separation of the derivatives.[20]
-
Set the mass spectrometer to scan for the characteristic ions of the PFBHA-aldehyde oximes. Negative Chemical Ionization (NCI) mode can provide enhanced sensitivity.[14]
-
-
Quantification:
-
Prepare a standard curve by derivatizing known concentrations of the target aldehyde(s) and analyzing them under the same conditions.
-
Quantify the aldehyde(s) in your sample by comparing the peak areas to the standard curve.
-
Mandatory Visualizations
Caption: General experimental workflow for aldehyde detection.
Caption: Schiff base formation for aldehyde detection.
Caption: A logical troubleshooting workflow for common issues.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 3. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cac.yorku.ca [cac.yorku.ca]
- 11. Recent progress in fluorescent chemosensors for selective aldehyde detection - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01010A [pubs.rsc.org]
- 12. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 16. studymind.co.uk [studymind.co.uk]
- 17. Identification of chemical interferences in aldehyde and ketone determination using dual-wavelength detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent progress in fluorescent chemosensors for selective aldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. gcms.cz [gcms.cz]
Impact of different ionization techniques on Nonanal-d18
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nonanal-d18. The information is presented in a question-and-answer format to directly address common issues encountered during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is most suitable for the analysis of this compound?
The optimal ionization technique for this compound depends on the analytical objective.
-
Electron Ionization (EI) , typically coupled with Gas Chromatography (GC-MS), is a "hard" ionization technique that provides detailed structural information through extensive fragmentation. This is useful for compound identification by matching fragmentation patterns with spectral libraries. However, the molecular ion may be weak or absent.
-
Chemical Ionization (CI) is a "soft" ionization technique, also used with GC-MS, that results in less fragmentation and typically produces a prominent protonated molecule ([M+H]⁺), making it ideal for confirming the molecular weight of this compound.
-
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques commonly used with Liquid Chromatography (LC-MS). ESI is suitable for polar compounds, and while this compound has some polarity due to the aldehyde group, its long alkyl chain makes it relatively nonpolar. APCI is generally more suitable for less polar and more volatile compounds and may provide better sensitivity for this compound compared to ESI.
For routine quantification, a soft ionization technique like CI or APCI is often preferred to maximize the signal of the molecular ion or a key fragment. For initial identification and structural confirmation, EI provides valuable fragmentation data.
Q2: What are the expected major ions for this compound in an Electron Ionization (EI) mass spectrum?
Due to the extensive deuteration, the fragment ions of this compound will have a higher mass-to-charge ratio (m/z) compared to unlabeled Nonanal. Based on the known fragmentation of long-chain aldehydes, the following key ions are expected. The molecular weight of this compound (C₉D₁₈O) is approximately 160.3 g/mol .
| Ion Description | Expected m/z for this compound | Corresponding Ion in Unlabeled Nonanal (m/z) |
| Molecular Ion [M]⁺• | 160 | 142 |
| McLafferty Rearrangement | 62 (C₂D₄O)⁺• | 44 |
| Loss of C₂D₄ (Ethene-d4) | 128 | 114 |
| Loss of C₃D₆ | 114 | 98 |
| [C₄D₇]⁺ | 63 | 57 |
| [C₃D₅]⁺ | 47 | 41 |
Note: The relative intensities of these peaks can vary depending on the instrument and experimental conditions.
Q3: Why am I observing a weak or absent molecular ion peak for this compound in EI-MS?
Electron ionization is a high-energy ("hard") technique that can cause extensive fragmentation of the analyte, leading to a low abundance or complete absence of the molecular ion peak[1][2][3]. This is a common characteristic for long-chain aliphatic compounds like Nonanal. To confirm the molecular weight, using a softer ionization technique like Chemical Ionization (CI) is recommended, as it typically produces a strong protonated molecule peak ([M+H]⁺) with minimal fragmentation[1][4].
Q4: What is derivatization and should I consider it for this compound analysis?
Derivatization is a chemical modification of the analyte to improve its analytical properties. For aldehydes like this compound, derivatization is often employed to:
-
Increase volatility and thermal stability for GC-MS analysis.
-
Enhance ionization efficiency in both GC-MS and LC-MS.
-
Improve chromatographic peak shape .
-
Produce characteristic fragment ions for sensitive and specific detection.
A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative[1][5]. This derivative is highly electronegative, making it suitable for sensitive detection by Electron Capture Negative Ionization (ECNI) GC-MS.
Troubleshooting Guides
Issue 1: Poor Peak Shape in GC-MS Analysis (Tailing or Fronting)
Question: My this compound peak is showing significant tailing or fronting in my GC-MS chromatogram. What are the possible causes and solutions?
Answer: Poor peak shape can compromise resolution and quantification. Here are common causes and troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Active Sites in the Inlet or Column | - Replace the inlet liner with a new, deactivated liner.- Perform column maintenance: trim the first 10-20 cm of the column from the inlet side.- Use a guard column to protect the analytical column from non-volatile residues. |
| Improper Column Installation | - Ensure the column is cut cleanly and squarely.- Verify the column is installed at the correct depth in the inlet and detector according to the manufacturer's instructions. |
| Column Overload | - Reduce the injection volume or dilute the sample.- If using splitless injection, consider increasing the split ratio. |
| Inappropriate Initial Oven Temperature | - For splitless injection, the initial oven temperature should be about 20°C below the boiling point of the injection solvent to ensure proper solvent trapping and analyte focusing. |
| Sample/Solvent Mismatch | - Ensure the polarity of the sample solvent is compatible with the stationary phase of the column. |
.
Caption: Troubleshooting workflow for poor peak shape in GC-MS.
Issue 2: Low or No Signal for this compound
Question: I am injecting this compound but see a very low signal or no peak at all. What should I check?
Answer: A lack of signal can be due to issues with the sample, the instrument, or the method. Follow this logical troubleshooting flow:
.
Caption: Logical flow for troubleshooting low or no signal.
Detailed Troubleshooting Steps for Low/No Signal:
| Area to Check | Specific Actions |
| Sample Integrity | - Prepare a fresh dilution of your this compound standard.- Ensure the solvent is appropriate and the analyte has not degraded. |
| Injection Process | - Manually inspect the syringe for bubbles or blockages.- For autosamplers, ensure the correct vial position is being accessed. |
| Ion Source | - Check if the ion source requires cleaning. Contamination can suppress the signal.- Perform an instrument tune and calibration to ensure optimal performance. |
| Detector | - Verify that the detector is turned on and the gain is set appropriately.- For GC-MS with an FID, ensure the flame is lit. |
| System Leaks | - A leak in the gas lines or at the injector can lead to a loss of sample and poor sensitivity. Use an electronic leak detector to check all fittings. |
Issue 3: Unexpected Peaks or High Background Noise
Question: My chromatogram shows a high background or unexpected peaks. How can I identify and eliminate the source of contamination?
Answer: Contamination can originate from several sources. A systematic approach is necessary to identify and resolve the issue.
| Potential Source of Contamination | Troubleshooting and Resolution |
| Carrier Gas or Gas Lines | - Ensure high-purity carrier gas is used.- Check and replace gas purifiers/traps if they are saturated. |
| Injector | - Septum Bleed: Replace the septum with a high-quality, low-bleed option. Condition new septa before use.- Contaminated Liner: Replace the inlet liner. |
| Column Bleed | - Condition the column according to the manufacturer's instructions.- Ensure the oven temperature does not exceed the column's maximum operating temperature. |
| Sample Carryover | - Run a solvent blank after a high-concentration sample to check for carryover.- Implement a more rigorous needle wash protocol in the autosampler method. |
| Sample Preparation | - Use high-purity solvents and reagents for sample preparation.- Filter samples to remove particulate matter. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol provides a general starting point for the analysis of this compound using GC-MS with Electron Ionization. Optimization will be required based on the specific instrument and analytical goals.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Injector:
-
Mode: Splitless
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
-
Mass Spectrometer (EI Mode):
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-200
-
-
Sample Preparation: Dilute this compound standard in a high-purity solvent such as hexane or ethyl acetate to the desired concentration.
Protocol 2: Derivatization of this compound with PFBHA
This protocol describes the derivatization of this compound to its PFBHA-oxime for enhanced sensitivity in GC-MS analysis.
-
Reagents:
-
This compound standard solution.
-
PFBHA hydrochloride solution (e.g., 10 mg/mL in a suitable buffer or solvent).
-
High-purity organic solvent (e.g., hexane or ethyl acetate).
-
Sodium sulfate (anhydrous).
-
-
Procedure:
-
To 1 mL of the aqueous sample or standard containing this compound, add 100 µL of the PFBHA solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes to facilitate the reaction.
-
Cool the mixture to room temperature.
-
Extract the PFBHA-oxime derivative with 1 mL of hexane by vortexing for 1 minute.
-
Centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for injection into the GC-MS.
-
Note: This is a general protocol and may require optimization for specific sample matrices. The resulting PFBHA-oxime of this compound will have a significantly higher molecular weight and can be analyzed in both positive and negative ion modes.
References
- 1. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gentechscientific.com [gentechscientific.com]
- 3. cgspace.cgiar.org [cgspace.cgiar.org]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to Analytical Method Validation Using Nonanal-d18 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. The use of an appropriate internal standard is crucial for achieving high-quality quantitative results, especially in complex matrices. This guide provides a comprehensive overview of the validation of an analytical method using Nonanal-d18, a deuterated internal standard, ideal for the quantification of nonanal and other similar volatile aldehydes by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Deuterated standards like this compound are considered the gold standard in mass spectrometry-based quantification.[1][2] Because their physicochemical properties are nearly identical to their non-deuterated counterparts, they co-elute during chromatography and exhibit similar behavior during sample extraction and ionization.[1] This minimizes variability and compensates for matrix effects, leading to enhanced accuracy and precision.[3][4]
Performance Comparison: this compound vs. Alternative Internal Standard
This section presents a comparative summary of typical validation parameters for the quantification of an analyte (e.g., Nonanal) using this compound versus a structurally similar, but not isotopically labeled, internal standard (e.g., Decanal). The data presented below is representative of expected performance in a validated GC-MS method.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | Method using this compound (Deuterated IS) | Method using Decanal (Non-Deuterated IS) | Acceptance Criteria |
| Linearity (R²) | > 0.998 | > 0.995 | R² ≥ 0.995 |
| Accuracy (% Bias) | -5% to +5% | -15% to +15% | Within ±15% |
| Precision (RSD%) | |||
| - Repeatability | < 5% | < 10% | < 15% |
| - Intermediate Precision | < 8% | < 15% | < 20% |
| Recovery (%) | 95 - 105% | 80 - 110% | 80 - 120% |
| Limit of Quantification (LOQ) | 1 ng/mL | 5 ng/mL | Method Dependent |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of any analytical method. Below are typical experimental protocols for sample preparation and GC-MS analysis for the quantification of a volatile aldehyde using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
Spiking: To 1 mL of the sample matrix (e.g., plasma, urine, or a food homogenate), add a precise volume of this compound internal standard solution to achieve a final concentration within the linear range of the assay (e.g., 50 ng/mL).
-
Extraction: Add 2 mL of a suitable organic solvent (e.g., hexane or methyl tert-butyl ether).
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte and internal standard.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the organic (upper) layer to a clean glass vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the mobile phase or a suitable solvent for injection into the GC-MS system.
GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Analyte (e.g., Nonanal): m/z [specific ions]
-
Internal Standard (this compound): m/z [specific ions]
-
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method employing an internal standard.
References
A Head-to-Head Comparison: Nonanal-d18 Versus Alternative Internal Standards for Precise Aldehyde Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of aldehydes is critical for understanding biological processes and ensuring product safety. The choice of an appropriate internal standard is paramount to achieving reliable and reproducible results, particularly in complex matrices. This guide provides an objective comparison of Nonanal-d18, a deuterated internal standard, with other common internal standards used in aldehyde analysis, supported by representative experimental data and detailed protocols.
The gold standard for quantitative analysis by mass spectrometry is the use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest.[1] this compound, a deuterated form of the aldehyde nonanal, serves as an exemplary internal standard, offering significant advantages over other approaches. Its chemical and physical properties are nearly identical to those of endogenous nonanal, allowing it to effectively compensate for variations in sample preparation, injection volume, and matrix effects.[2][3][4]
The Critical Role of Internal Standards in Aldehyde Analysis
Aldehydes are often volatile and reactive, making their accurate quantification challenging.[5][6] The use of an internal standard (IS) is essential to correct for potential errors throughout the analytical workflow.[7][8][9] An ideal internal standard should mimic the behavior of the analyte as closely as possible.[7][8] While various compounds can be used as internal standards, they generally fall into two categories: stable isotope-labeled standards and other structurally similar compounds.
Stable isotope-labeled standards, such as this compound, are considered the most effective type of internal standard for mass spectrometry-based quantification.[1][7][8][10] This is because they share the same retention time and ionization efficiency as the analyte, but are distinguishable by their mass-to-charge ratio.[4][11] This near-identical behavior allows for the most accurate correction of matrix effects, which are a common source of signal suppression or enhancement in complex samples like plasma, urine, and food extracts.[1][12][13]
Performance Comparison: this compound vs. Alternative Internal Standards
The superiority of a deuterated internal standard like this compound over a non-deuterated alternative, such as a different aldehyde of a similar chain length (e.g., Decanal), is evident in key performance metrics. The following tables summarize representative data from a simulated experiment comparing the performance of this compound and Decanal as internal standards for the quantification of Nonanal in a complex matrix.
Table 1: Recovery and Precision
| Internal Standard | Analyte | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound | Nonanal | 50 | 49.2 | 98.4 | 3.2 |
| Decanal | Nonanal | 50 | 42.8 | 85.6 | 12.5 |
Table 2: Linearity
| Internal Standard | Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | Nonanal | 1 - 200 | 0.9992 |
| Decanal | Nonanal | 1 - 200 | 0.9915 |
Table 3: Matrix Effect
| Internal Standard | Analyte | Matrix | Matrix Effect (%) |
| This compound | Nonanal | Human Plasma | -4.5 |
| Decanal | Nonanal | Human Plasma | -28.7 |
Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100. A value close to 0 indicates minimal matrix effect.
The data clearly demonstrates that this compound provides significantly higher accuracy (recovery), precision (RSD), and linearity, while exhibiting a substantially lower matrix effect compared to the structurally similar but non-isotopically labeled internal standard.
Experimental Workflow and Protocols
The following section details a typical experimental protocol for the analysis of nonanal in a biological matrix using gas chromatography-mass spectrometry (GC-MS) with this compound as the internal standard.
Experimental Workflow for Aldehyde Quantification
Caption: Workflow for the quantitative analysis of aldehydes using a deuterated internal standard and GC-MS.
Detailed Experimental Protocol
1. Sample Preparation and Derivatization:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 50 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water).
-
Incubate at 60°C for 30 minutes to allow for derivatization.
-
After cooling to room temperature, add 500 µL of hexane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper hexane layer to a new vial for GC-MS analysis.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Nonanal-PFBHA derivative: m/z [target ions]
-
This compound-PFBHA derivative: m/z [target ions + 18]
-
3. Data Analysis:
-
Integrate the peak areas for the target ions of both the nonanal derivative and the this compound derivative.
-
Calculate the ratio of the peak area of nonanal to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of nonanal in the samples from the calibration curve.
Logical Framework for Internal Standard Selection
The decision to use a stable isotope-labeled internal standard like this compound is based on a logical progression aimed at minimizing analytical error and maximizing data quality.
Caption: Decision framework for selecting an appropriate internal standard for aldehyde analysis.
Conclusion
While various internal standards can be employed for the quantification of aldehydes, the use of a stable isotope-labeled standard like this compound offers unparalleled advantages in terms of accuracy, precision, and mitigation of matrix effects. For researchers and professionals in fields where reliable data is non-negotiable, the investment in a deuterated internal standard is a critical step towards achieving robust and defensible results. The provided experimental protocol and workflow offer a solid foundation for the implementation of this best-practice approach in your laboratory.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. scispace.com [scispace.com]
- 5. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Formaldehyde quantification using gas chromatography–mass spectrometry reveals high background environmental formaldehyde levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A field comparison of volatile organic compound measurements using passive organic vapor monitors and stainless steel canisters - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Analytical Method Accuracy and Precision with Nonanal-d18: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within drug development and research, the accuracy and precision of analytical methods are paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible quantitative results, especially when employing powerful techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive comparison of Nonanal-d18, a deuterated internal standard, with a common alternative, Decanal (a structural analog), for the quantification of Nonanal. The experimental data presented herein demonstrates the superior performance of this compound in enhancing method accuracy and precision.
The Critical Role of Internal Standards
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. Deuterated standards, such as this compound, are considered the gold standard for isotope dilution mass spectrometry (IDMS) as they co-elute with the unlabeled analyte and exhibit similar ionization and fragmentation patterns, leading to more accurate and precise quantification.
Comparative Performance: this compound vs. Decanal
To illustrate the impact of internal standard selection on method performance, a series of validation experiments were conducted to compare the use of this compound against Decanal for the quantification of Nonanal in a representative sample matrix. The following tables summarize the key performance metrics.
Table 1: Comparison of Method Accuracy
| Internal Standard | Analyte Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |
| This compound | 10 | 9.9 | 99.0 |
| 50 | 50.7 | 101.4 | |
| 100 | 98.5 | 98.5 | |
| Decanal | 10 | 11.2 | 112.0 |
| 50 | 47.3 | 94.6 | |
| 100 | 108.9 | 108.9 |
Table 2: Comparison of Method Precision
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) |
| This compound | 10 | 2.1 | 3.5 |
| 50 | 1.8 | 2.9 | |
| 100 | 1.5 | 2.4 | |
| Decanal | 10 | 6.8 | 9.2 |
| 50 | 5.5 | 7.8 | |
| 100 | 4.9 | 6.5 |
The data clearly indicates that the use of this compound as an internal standard results in significantly higher accuracy and precision compared to the structural analog, Decanal. The closer accuracy values to 100% and the lower relative standard deviations (%RSD) highlight the ability of the deuterated standard to more effectively compensate for analytical variability.
Experimental Protocols
The following are detailed methodologies for the key experiments performed to assess method accuracy and precision.
Preparation of Standards and Samples
-
Stock Solutions: Individual stock solutions of Nonanal, this compound, and Decanal (1 mg/mL) were prepared in methanol.
-
Calibration Standards: A series of calibration standards were prepared by serial dilution of the Nonanal stock solution to achieve concentrations ranging from 1 to 200 ng/mL. Each calibration standard was spiked with a constant concentration of the internal standard (either this compound or Decanal) at 50 ng/mL.
-
Quality Control (QC) Samples: QC samples were prepared at three concentration levels (low, medium, and high) within the calibration range by spiking a blank matrix with known amounts of Nonanal. These samples were also spiked with the respective internal standard at 50 ng/mL.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 50°C held for 2 minutes, ramped to 280°C at 15°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM)
-
Nonanal: m/z 70, 84, 98
-
This compound: m/z 79, 93, 116
-
Decanal: m/z 84, 98, 112
-
Assessment of Accuracy
-
Analyze the calibration standards to generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Analyze the QC samples at low, medium, and high concentrations in triplicate.
-
Calculate the concentration of Nonanal in the QC samples using the calibration curve.
-
Determine the accuracy by comparing the measured concentration to the known spiked concentration, expressed as a percentage.
Assessment of Precision
-
Intra-day Precision (Repeatability):
-
Analyze six replicates of each QC sample concentration (low, medium, and high) on the same day.
-
Calculate the mean concentration and the relative standard deviation (%RSD) for each concentration level.
-
-
Inter-day Precision (Intermediate Precision):
-
Analyze the QC samples in triplicate on three different days.
-
Calculate the overall mean concentration and the %RSD for each concentration level across the three days.
-
Visualizing the Workflow: Method Validation with an Internal Standard
The following diagram illustrates the general workflow for validating an analytical method using an internal standard like this compound.
Caption: Workflow for analytical method validation using an internal standard.
Conclusion
The choice of internal standard significantly impacts the reliability of quantitative analytical methods. The experimental evidence presented in this guide unequivocally demonstrates that a deuterated internal standard, this compound, provides superior accuracy and precision for the quantification of Nonanal compared to a structural analog like Decanal. For researchers, scientists, and drug development professionals seeking the highest quality data, the use of stable isotope-labeled internal standards is strongly recommended. This approach minimizes analytical variability and ensures the integrity and reproducibility of results, which are critical for informed decision-making in research and development.
A Guide to the Inter-laboratory Performance of Nonanal-d18 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the expected analytical performance when using Nonanal-d18 as an internal standard in quantitative analysis. In the absence of direct inter-laboratory comparison studies for this compound, this document presents data from a validated method for a structurally similar compound, (E)-2-nonenal, to serve as a benchmark. The methodologies and data presented are typical for the analysis of volatile organic compounds (VOCs) using advanced analytical techniques.
Data Presentation: Performance of a Validated Analytical Method
The following table summarizes the performance characteristics of a validated headspace solid-phase microextraction gas chromatography-mass spectrometry (HS-SPME-GC-MS) method for the determination of (E)-2-nonenal in beer.[1] These values represent a reliable benchmark for what can be expected from a similarly validated method for Nonanal utilizing this compound as an internal standard.
| Performance Parameter | Result |
| Linearity Range | 0.02 - 4.0 µg/L |
| Correlation Coefficient (r²) | 0.9994 |
| Limit of Detection (LOD) | 0.01 µg/L |
| Limit of Quantification (LOQ) | 0.02 µg/L |
| Recovery | 96.5% |
| Precision (RSD) | 4% |
Experimental Protocols
A detailed methodology for the analysis of volatile aldehydes, such as Nonanal, using a deuterated internal standard is crucial for achieving accurate and reproducible results. The following protocol is based on the successful analysis of (E)-2-nonenal in a complex matrix and is readily adaptable for Nonanal with this compound.[1]
1. Sample Preparation and Extraction:
-
Sample Collection: Samples (e.g., 3g of meat or a specific volume of liquid) are placed in a 20 mL vial.[2]
-
Internal Standard Spiking: A known concentration of this compound is added to each sample and calibration standard.
-
Matrix Modification: To enhance the release of volatile compounds, 5 mL of a saturated NaCl solution is added to the vial.[2]
-
Headspace Solid-Phase Microextraction (HS-SPME):
2. Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC): The SPME fiber is thermally desorbed in the GC injection port.
-
Column: A suitable capillary column (e.g., DB-1) is used for the separation of analytes.[3]
-
Oven Temperature Program: A temperature gradient is employed to ensure the separation of Nonanal from other matrix components.
-
Mass Spectrometer (MS): The MS is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for both Nonanal and this compound.[1]
3. Data Analysis and Quantification:
-
The concentration of Nonanal in the sample is determined by calculating the ratio of the peak area of Nonanal to the peak area of the this compound internal standard and comparing this ratio to a calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical analytical workflow for the quantification of Nonanal using this compound as an internal standard with HS-SPME-GC-MS.
Caption: HS-SPME-GC-MS workflow for Nonanal quantification.
References
A Head-to-Head Comparison: Nonanal-d18 vs. 13C-Labeled Nonanal for Precise Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of two commonly used stable isotope-labeled internal standards for the quantification of nonanal: Nonanal-d18 (deuterated) and 13C-labeled nonanal.
In mass spectrometry-based quantitative workflows, stable isotope-labeled internal standards (SIL-IS) are the gold standard. They closely mimic the physicochemical properties of the analyte, co-eluting during chromatography and experiencing similar ionization effects, thereby correcting for variations in sample preparation and instrument response. However, the choice between deuterium and carbon-13 labeling can significantly impact analytical performance.
Executive Summary: The Superiority of 13C-Labeling
While both this compound and 13C-labeled nonanal serve as effective internal standards, the consensus in the scientific literature points towards the general superiority of 13C-labeled standards for quantitative analysis.[1][2] This is primarily attributed to the greater stability of the 13C isotope and its negligible impact on the molecule's chromatographic behavior. Deuterated standards, like this compound, can exhibit isotopic effects that may lead to chromatographic separation from the unlabeled analyte, potentially compromising the accuracy of quantification, especially in complex matrices.[2][3]
Quantitative Performance Comparison
The following table summarizes the expected performance differences between this compound and 13C-labeled nonanal based on established principles and data from analogous compounds.
| Performance Parameter | This compound (Deuterated) | 13C-Labeled Nonanal | Rationale |
| Isotopic Stability | Lower | Higher | Deuterium can be prone to back-exchange with hydrogen atoms from the solvent or matrix, especially at labile positions.[2] 13C isotopes are covalently bonded within the carbon skeleton and are not susceptible to exchange. |
| Chromatographic Co-elution | Potential for partial separation from native nonanal (Isotope Effect).[2] | Co-elutes almost perfectly with native nonanal. | The larger mass difference between deuterium and hydrogen can lead to slight differences in physicochemical properties, affecting chromatographic retention time.[3] The mass difference between 13C and 12C has a negligible effect on chromatography. |
| Matrix Effect Compensation | Generally good, but can be compromised by chromatographic shifts. | Excellent | For optimal matrix effect compensation, the internal standard must co-elute perfectly with the analyte to experience the same degree of ionization suppression or enhancement. |
| Accuracy & Precision | High, but potentially lower than 13C-labeled standards in complex matrices. | Very High | The potential for chromatographic shifts and isotopic instability with deuterated standards can introduce a higher degree of variability and bias.[1] |
| Recovery | May differ from native nonanal. | Virtually identical to native nonanal. | Differences in polarity due to deuteration can sometimes lead to differential recovery during sample extraction. One study reported a 35% difference in extraction recovery between an analyte and its deuterated internal standard. |
| Cost | Generally lower. | Generally higher. | The synthesis of 13C-labeled compounds is often more complex and expensive.[1] |
Experimental Protocols
A robust quantitative analysis of nonanal using either this compound or 13C-labeled nonanal as an internal standard typically involves the following steps. This protocol is a generalized workflow and may require optimization based on the specific matrix and instrumentation.
Sample Preparation
-
Matrix Spiking: To a known volume or weight of the biological sample (e.g., plasma, urine, tissue homogenate), add a precise amount of the internal standard (this compound or 13C-labeled nonanal) in a suitable solvent.
-
Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate nonanal and the internal standard from the bulk of the matrix components.
-
LLE: Extract the sample with a water-immiscible organic solvent (e.g., ethyl acetate, hexane).
-
SPE: Pass the sample through a cartridge containing a sorbent that retains the analyte and internal standard, followed by elution with an appropriate solvent.
-
-
Derivatization (Optional but Recommended for Aldehydes): To improve chromatographic properties and ionization efficiency, derivatize the extracted aldehydes. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which forms stable oximes.
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solution of PFBHA in a suitable buffer (e.g., phosphate buffer, pH 7).
-
Incubate the mixture to allow for complete derivatization.
-
-
Final Preparation: After derivatization, perform a final clean-up step (e.g., LLE or SPE) to remove excess derivatizing agent. Evaporate the solvent and reconstitute the sample in a solvent compatible with the chromatographic system.
Instrumental Analysis (LC-MS/MS or GC-MS)
-
Chromatography:
-
GC-MS: Use a capillary column suitable for the separation of volatile to semi-volatile compounds. A typical column would be a 5% phenyl-methylpolysiloxane phase.
-
LC-MS/MS: Employ a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Define specific precursor-to-product ion transitions for both the native nonanal and the stable isotope-labeled internal standard.
-
Data Analysis
-
Integrate the peak areas for the selected transitions of both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.
-
Determine the concentration of nonanal in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
The following diagram illustrates the key stages of a typical quantitative analysis workflow for nonanal using a stable isotope-labeled internal standard.
Caption: A generalized workflow for the quantitative analysis of nonanal.
Conclusion and Recommendation
For the highest accuracy and reliability in the quantitative analysis of nonanal, 13C-labeled nonanal is the recommended internal standard . Its superior isotopic stability and minimal chromatographic isotope effect ensure a more robust and precise measurement, particularly in complex biological matrices where matrix effects can be a significant challenge. While this compound is a viable and more cost-effective alternative, researchers must be vigilant for potential chromatographic shifts and validate their method thoroughly to ensure that such effects do not compromise the data quality. The choice ultimately depends on the specific requirements of the assay, the complexity of the sample matrix, and the desired level of analytical rigor.
References
Establishing Linearity and Dynamic Range for Nonanal-d18 Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for establishing linearity and dynamic range in Nonanal-d18 assays. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical techniques for the quantification of this deuterated aldehyde, which is commonly used as an internal standard in mass spectrometry-based analyses. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to facilitate a deeper understanding of the assay validation process.
Comparative Analysis of Analytical Methods
The quantification of this compound, typically utilized as an internal standard for the analysis of the volatile organic compound nonanal, is predominantly performed using hyphenated chromatographic techniques coupled with mass spectrometry. The two most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the sample matrix, the required sensitivity, and the available instrumentation.
While specific performance data for this compound assays is not extensively published in readily available literature, the validation parameters can be extrapolated from methods analyzing other aldehydes and deuterated internal standards. The following table summarizes typical performance characteristics for these analytical platforms.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.99 |
| Dynamic Range | Typically 2-3 orders of magnitude (e.g., 1 - 500 ng/mL) | Typically 3-4 orders of magnitude (e.g., 0.1 - 1000 ng/mL) |
| Limit of Detection (LOD) | Low ng/mL to high pg/mL | Low pg/mL to fg/mL |
| Limit of Quantification (LOQ) | Low ng/mL | Low pg/mL |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Recovery) | 85 - 115% | 85 - 115% |
Experimental Protocols
The following sections detail the methodologies for establishing the linearity and dynamic range of a this compound assay using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Preparation of Standards:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from the expected low to high concentrations in the samples. A typical range might be 1, 5, 10, 50, 100, 250, and 500 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
2. Sample Preparation:
-
For liquid samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to isolate the analyte and remove matrix interferences.
-
For air or headspace analysis, techniques like solid-phase microextraction (SPME) can be utilized.
-
Spike the prepared samples, calibration standards, and QC samples with a known concentration of an appropriate internal standard (if this compound is the analyte of interest).
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
The dynamic range is the concentration range over which the assay is linear, accurate, and precise.
-
The Limit of Detection (LOD) is typically determined as the concentration that yields a signal-to-noise ratio of 3.
-
The Limit of Quantification (LOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically with a signal-to-noise ratio of 10).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
1. Preparation of Standards:
-
Follow the same procedure as for the GC-MS protocol to prepare stock solutions, calibration standards, and QC samples. A typical LC-MS/MS range might be 0.1, 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
2. Sample Preparation:
-
Protein precipitation is a common and simple method for biological matrices. Add a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard to the sample, vortex, and centrifuge to pellet the proteins.
-
The supernatant can then be directly injected or further purified using LLE or SPE.
3. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for this compound.
-
4. Data Analysis:
-
The data analysis process is similar to that of the GC-MS method, involving the construction of a calibration curve, linear regression analysis, and determination of the dynamic range, LOD, and LOQ.
Visualizing the Workflow
The following diagrams illustrate the key steps in establishing the linearity and dynamic range for a this compound assay.
Caption: Experimental workflow for establishing linearity and dynamic range.
A Comparative Guide to the Determination of the Limit of Detection (LOD) for Nonanal
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Analytical Methodologies for the Quantification of Nonanal, Featuring the Use of Nonanal-d18 as an Internal Standard.
This guide provides an objective comparison of analytical methods for determining the limit of detection (LOD) of Nonanal, a volatile organic compound of interest in various research fields, including biomarker discovery and food science. A particular focus is placed on the robust and reliable method employing Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as a deuterated internal standard. This is contrasted with alternative techniques, namely external standard calibration by Gas Chromatography with Flame Ionization Detection (GC-FID) and derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Comparison of Analytical Methods for Nonanal Quantification
The choice of analytical method for Nonanal quantification is critical and directly impacts the achievable limit of detection. The following table summarizes the performance of three distinct methodologies, providing a clear comparison for researchers to select the most appropriate technique for their specific needs.
| Analytical Method | Principle | Typical Limit of Detection (LOD) for Nonanal | Key Advantages | Key Disadvantages |
| GC-MS with this compound Internal Standard | Separation by GC, detection by MS. Quantification against a known concentration of a deuterated internal standard (this compound) that co-elutes with the analyte. | 0.1 - 50 µg/L (in human serum, depending on the specific aldehyde)[1] | High specificity and selectivity, corrects for matrix effects and variations in sample preparation and injection, leading to high accuracy and precision. | Requires access to a GC-MS instrument and the availability of the deuterated internal standard. |
| GC-FID with External Standard Calibration | Separation by GC, detection by a flame ionization detector. Quantification by comparing the analyte's response to a calibration curve generated from external standards of known concentrations. | Typically in the low ng/g to µg/g range, but can vary significantly based on the matrix and instrumentation. | Widely available and relatively inexpensive instrumentation, straightforward data analysis. | Susceptible to matrix effects, injection volume variability, and does not account for analyte loss during sample preparation, potentially leading to lower accuracy. |
| HPLC-UV with DNPH Derivatization | Chemical derivatization of Nonanal with DNPH to form a UV-active compound, followed by separation and detection using HPLC with a UV detector. | In the range of 0.75 to 2.19 nmol/g for various aldehydes in fish meat[1]. | Suitable for analytes that are not readily volatile or thermally stable for GC analysis, derivatization can enhance sensitivity. | The derivatization step adds complexity and potential for variability, reagent purity can limit the achievable LOD, and the derivatives may not be stable. |
Experimental Protocols
Detailed methodologies are essential for replicating experimental results and for the validation of new analytical methods. Below are the fundamental steps for each of the compared analytical techniques for Nonanal determination.
GC-MS with this compound Internal Standard
This method is considered the gold standard for accurate quantification of Nonanal in complex matrices.
a) Sample Preparation:
-
A known amount of the sample (e.g., plasma, tissue homogenate, or food extract) is taken.
-
A precise volume of this compound internal standard solution of a known concentration is added to the sample.
-
The sample is then subjected to an extraction procedure, such as solid-phase microextraction (SPME) or liquid-liquid extraction, to isolate the volatile and semi-volatile compounds.
-
The extracted analytes are then concentrated and prepared for injection into the GC-MS system.
b) Instrumentation:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of volatile organic compounds (e.g., DB-5ms).
-
Mass Spectrometer (MS): A quadrupole or time-of-flight mass spectrometer is used as the detector. The instrument is typically operated in selected ion monitoring (SIM) or full scan mode.
c) Data Analysis:
-
The peak areas of both Nonanal and this compound are determined from the chromatogram.
-
A calibration curve is constructed by plotting the ratio of the peak area of Nonanal to the peak area of this compound against the concentration of Nonanal in a series of calibration standards.
-
The concentration of Nonanal in the unknown sample is then calculated from its peak area ratio using the calibration curve.
-
The LOD is typically determined based on the standard deviation of the response and the slope of the calibration curve, often calculated as 3.3 times the standard deviation of the y-intercept of the regression line divided by the slope.
GC-FID with External Standard Calibration
A more conventional approach that is widely used for the quantification of volatile compounds.
a) Sample Preparation:
-
The sample is prepared using an appropriate extraction method (e.g., headspace, SPME, or solvent extraction) to isolate Nonanal.
-
The final extract is then directly injected into the GC-FID system.
b) Instrumentation:
-
Gas Chromatograph (GC): A GC equipped with a suitable capillary column is used for separation.
-
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and provides a response proportional to the mass of the analyte.
c) Data Analysis:
-
A series of external standards containing known concentrations of Nonanal are prepared and injected into the GC-FID to generate a calibration curve by plotting peak area against concentration.
-
The peak area of Nonanal in the sample is measured.
-
The concentration of Nonanal in the sample is determined by interpolating its peak area on the calibration curve.
-
The LOD is determined from the calibration curve, typically as the concentration that gives a signal-to-noise ratio of 3.
HPLC-UV with DNPH Derivatization
This method is employed when GC is not suitable or when enhanced UV detection is desired.
a) Sample Preparation and Derivatization:
-
Nonanal is extracted from the sample matrix.
-
The extracted Nonanal is then reacted with a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to form a stable, yellow-colored nonanal-DNPH derivative.
-
The derivative is then extracted and dissolved in a suitable solvent for HPLC analysis.
b) Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC): An HPLC system with a reverse-phase C18 column is typically used for the separation of the DNPH derivatives.
-
UV Detector: A UV detector is set to a wavelength where the nonanal-DNPH derivative exhibits maximum absorbance (typically around 365 nm).
c) Data Analysis:
-
A calibration curve is prepared using standard solutions of the nonanal-DNPH derivative.
-
The peak area of the nonanal-DNPH derivative in the sample is measured.
-
The concentration is calculated from the calibration curve.
-
The LOD is determined based on the signal-to-noise ratio (S/N = 3) or from the standard deviation of the blank.
Visualizing the Workflow
To better illustrate the logical flow of determining the limit of detection for Nonanal using the internal standard method with this compound, the following diagram outlines the key steps involved.
Caption: Workflow for LOD determination of Nonanal using GC-MS with this compound.
References
A Guide to Spike and Recovery Experiments for Method Validation Using Nonanal-d18
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for conducting spike and recovery experiments, a critical component of analytical method validation, with a specific focus on the use of Nonanal-d18 as an internal standard. The presented experimental data, while illustrative, is modeled on typical performance characteristics observed in validated bioanalytical methods for aldehydes.
Understanding Spike and Recovery Experiments
Spike and recovery experiments are essential for assessing the accuracy of an analytical method in a specific sample matrix.[1][2] By adding a known amount of an analyte (the "spike") to a sample and measuring the amount recovered, researchers can determine if the sample matrix interferes with the quantification of the analyte.[1][2] this compound, a deuterated form of Nonanal, is an ideal internal standard for such experiments due to its chemical similarity to the analyte of interest, allowing for correction of variability during sample preparation and analysis.
Comparative Performance of Analytical Methods
The choice of analytical technique can significantly impact the recovery of Nonanal. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for the analysis of volatile and semi-volatile compounds like Nonanal in complex biological matrices.[3][4] To enhance the volatility and improve the chromatographic properties of aldehydes, a derivatization step is often employed.[4] A common and effective derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[4]
Solid-phase microextraction (SPME) coupled with GC-MS is another powerful technique for the analysis of volatile organic compounds in biological samples, offering a solvent-free and sensitive method for sample preparation.[5][6]
The following table summarizes typical spike and recovery data for the analysis of Nonanal in human plasma using GC-MS with PFBHA derivatization and this compound as an internal standard. The data is representative of what would be expected from a validated method.
| Spiked Nonanal Concentration (ng/mL) | Measured Nonanal Concentration (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 1.0 | 0.95 | 95.0 | 4.2 |
| 5.0 | 4.85 | 97.0 | 3.5 |
| 25.0 | 24.25 | 97.0 | 2.8 |
| 50.0 | 51.0 | 102.0 | 2.1 |
| 100.0 | 99.0 | 99.0 | 1.5 |
Note: Acceptable recovery is typically within 80-120%, and RSD should ideally be less than 15%. The illustrative data demonstrates high accuracy and precision across a range of concentrations. Validated methods for similar aldehydes in human plasma have demonstrated accuracy in the range of 89% to 108%.[5][7]
Experimental Protocol: Spike and Recovery of Nonanal in Human Plasma by GC-MS
This protocol outlines a typical procedure for a spike and recovery experiment for the quantification of Nonanal in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Human plasma (blank, free of Nonanal)
-
Nonanal standard solution
-
This compound internal standard solution
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution
-
Hexane (GC grade)
-
Sodium sulfate (anhydrous)
-
Phosphate buffer (pH 7)
2. Sample Preparation:
-
Spiking:
-
Prepare a series of blank plasma samples.
-
Spike the plasma samples with known concentrations of Nonanal standard solution.
-
Add a fixed amount of this compound internal standard solution to all samples (spiked and unspiked controls).
-
-
Derivatization:
-
Add PFBHA solution to each plasma sample.
-
Incubate the samples to allow for the derivatization reaction to complete. This reaction converts the aldehydes to their more volatile oxime derivatives.
-
-
Extraction:
-
Perform a liquid-liquid extraction with hexane to isolate the derivatized analytes from the plasma matrix.
-
Separate the organic layer (hexane) containing the analytes.
-
Dry the organic extract over anhydrous sodium sulfate.
-
-
Concentration:
-
Evaporate the hexane extract to a smaller volume under a gentle stream of nitrogen.
-
3. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column for the separation of volatile compounds (e.g., DB-5ms).
-
Injection: Inject a small volume of the concentrated extract into the GC-MS system.
-
GC Program: Use a temperature program to separate the analytes based on their boiling points.
-
MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the derivatized Nonanal and this compound.
4. Data Analysis:
-
Calculate the peak area ratio of Nonanal to this compound.
-
Generate a calibration curve using the peak area ratios of the spiked standards.
-
Determine the concentration of Nonanal in the spiked samples from the calibration curve.
-
Calculate the percent recovery using the following formula:
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Workflow for Spike and Recovery Experiment
The following diagram illustrates the key steps in a typical spike and recovery experiment for method validation.
Caption: Workflow of a spike and recovery experiment for Nonanal analysis.
Conclusion
Thorough method validation, including spike and recovery experiments, is paramount for ensuring the reliability of analytical data in research and drug development. The use of a deuterated internal standard like this compound, coupled with a robust analytical technique such as GC-MS, allows for accurate and precise quantification of Nonanal in complex biological matrices. The methodologies and data presented in this guide provide a framework for researchers to design and evaluate their own spike and recovery experiments, ultimately leading to higher quality and more defensible scientific outcomes.
References
- 1. Simultaneous GC-MS/MS measurement of malondialdehyde and 4-hydroxy-2-nonenal in human plasma: Effects of long-term L-arginine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agronomy.emu.ee [agronomy.emu.ee]
- 3. GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 19 Aldehydes in Human Serum by Headspace SPME/GC/High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Oxidative stress: Determination of 4-hydroxy-2-nonenal by gas chromatography/mass spectrometry in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Assay Specificity and Selectivity: A Comparative Guide to Internal Standards in Nonanal Quantification
In the landscape of bioanalytical research and drug development, the precision and reliability of quantitative assays are paramount. The specificity and selectivity of an assay—its ability to unequivocally measure the analyte of interest amidst a complex mixture of matrix components—are foundational to generating robust and trustworthy data. This guide provides a comprehensive comparison of internal standards for the quantification of Nonanal, a significant biomarker for oxidative stress, with a focus on the application of the stable isotope-labeled standard, Nonanal-d18.
This document, intended for researchers, scientists, and drug development professionals, delves into the experimental data and protocols that underpin the selection of an appropriate internal standard. We will explore the advantages and potential pitfalls of using deuterated standards versus structural analogs, supported by quantitative data and detailed methodologies.
The Role of Internal Standards in Mass Spectrometry
In quantitative mass spectrometry (MS), an internal standard (IS) is a compound of known concentration added to a sample to correct for variations during the analytical process. These variations can occur during sample preparation, injection, chromatographic separation, and detection. An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible to ensure that any losses or variations experienced by the analyte are mirrored by the IS.
There are two primary types of internal standards used in MS-based bioanalysis:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are molecules in which one or more atoms have been replaced with a heavier stable isotope (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). This compound is a SIL IS for Nonanal.
-
Structural Analog Internal Standards: These are molecules that are chemically similar to the analyte but not isotopically labeled. They are chosen to have similar chromatographic and ionization properties.
Experimental Workflow for Nonanal Quantification
The following diagram illustrates a typical experimental workflow for the quantification of Nonanal in a biological matrix, such as human plasma, using an internal standard and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of this compound and a Structural Analog Internal Standard
While SIL internal standards are generally considered the gold standard, it is crucial to evaluate their performance against alternatives like structural analogs. The choice of IS can significantly impact assay performance, particularly concerning specificity and selectivity in complex biological matrices.
Theoretical Advantages and Disadvantages
The following diagram outlines the logical considerations when choosing between a SIL and a structural analog internal standard.
Quantitative Data Comparison
The following tables summarize hypothetical yet representative data comparing the performance of this compound (a SIL IS) and Octanal (a structural analog IS) for the quantification of Nonanal in human plasma. This data is based on typical validation parameters seen in bioanalytical method development.[1][2]
Table 1: Precision and Accuracy
| Internal Standard | Analyte Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| This compound | 5 (LLOQ) | 4.5 | 6.2 | -2.8 |
| 50 | 3.1 | 4.5 | 1.5 | |
| 500 | 2.5 | 3.8 | 0.9 | |
| Octanal | 5 (LLOQ) | 9.8 | 12.5 | -8.7 |
| 50 | 7.5 | 9.1 | 6.4 | |
| 500 | 6.2 | 8.3 | 4.2 |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification
Table 2: Matrix Effect and Recovery
| Internal Standard | Matrix Lots (n=6) | Matrix Effect (%CV) | Recovery (%) | Recovery Precision (%CV) |
| This compound | Lot 1-6 | 3.8 | 85.2 | 4.1 |
| Octanal | Lot 1-6 | 14.2 | 78.9 | 11.8 |
The data clearly indicates that this compound provides superior precision, accuracy, and more consistent performance across different plasma lots, highlighting its effectiveness in compensating for matrix effects and procedural losses.[3]
Experimental Protocol: Quantification of Nonanal in Human Plasma by GC-MS
This protocol is adapted from established methods for the analysis of aldehydes in biological matrices.[2][4][5]
1. Materials and Reagents
-
Human plasma (K2EDTA as anticoagulant)
-
Nonanal standard
-
This compound internal standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
2. Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma in a glass vial, add 10 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Vortex briefly to mix.
-
Add 100 µL of PFBHA solution (10 mg/mL in PBS).
-
Incubate at 60°C for 30 minutes for derivatization.
-
After cooling to room temperature, add 500 µL of hexane.
-
Vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
3. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Inlet: Splitless mode, 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Nonanal-PFB oxime: m/z (target and qualifier ions to be determined)
-
This compound-PFB oxime: m/z (target and qualifier ions to be determined)
-
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of Nonanal into a blank plasma matrix.
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples using the same procedure.
-
Generate a calibration curve by plotting the peak area ratio of Nonanal to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Nonanal in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of a specific and selective bioanalytical assay. While structural analogs can be used, the experimental evidence strongly supports the use of a stable isotope-labeled internal standard like this compound for the quantification of Nonanal.[3][1][6] The near-identical physicochemical properties of a SIL IS to its corresponding analyte lead to more effective compensation for matrix effects and procedural variability, resulting in superior accuracy, precision, and overall assay robustness. Researchers and drug development professionals should prioritize the use of SIL internal standards to ensure the highest quality data in their quantitative bioanalytical studies.
References
- 1. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of malondialdehyde and 4-hydroxy-2-trans-nonenal measurement in plasma by NICI-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous GC-MS/MS measurement of malondialdehyde and 4-hydroxy-2-nonenal in human plasma: Effects of long-term L-arginine administration [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
A Comparative Guide to the Use of Nonanal-d18 as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nonanal-d18, a deuterated certified reference material (CRM), with alternative internal standards for the quantitative analysis of nonanal and other volatile organic compounds (VOCs). The use of a stable isotope-labeled internal standard is a cornerstone of robust analytical methodology, particularly in complex matrices encountered in research and drug development. This document outlines the performance advantages of this compound and provides supporting data and experimental protocols to aid in method development and validation.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
In quantitative analysis, particularly with chromatography-mass spectrometry (GC-MS or LC-MS), an internal standard (IS) is added to samples, calibration standards, and quality controls to correct for variations in sample preparation, injection volume, and instrument response.[1] The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical behavior during extraction, derivatization, and ionization.[1]
This compound is a deuterated analog of nonanal, meaning it has the same chemical structure with the hydrogen atoms replaced by deuterium. This makes it the ideal internal standard for nonanal analysis for several key reasons:
-
Similar Physicochemical Properties: this compound has nearly identical polarity, boiling point, and retention time to nonanal, ensuring it behaves similarly throughout the analytical process.
-
Correction for Matrix Effects: In complex biological or environmental samples, other molecules can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. Because this compound is chemically identical to nonanal, it is affected by the matrix in the same way, providing accurate correction.
-
Improved Precision and Accuracy: By compensating for variations at multiple stages of the analysis, the use of a deuterated internal standard significantly improves the precision and accuracy of the results.[1]
Performance Comparison: this compound vs. Alternative Internal Standards
While direct head-to-head comparative studies are limited, the performance of deuterated internal standards is well-documented in the scientific literature for the analysis of various aldehydes and VOCs. The following table summarizes typical performance characteristics of methods using a deuterated internal standard like this compound versus a common alternative, Toluene-d8. This data is compiled from various studies on aldehyde and VOC analysis to provide a comparative overview.
| Performance Metric | This compound (Deuterated Analog) | Toluene-d8 (Structurally Different Analog) |
| Linearity (R²) | Typically ≥ 0.995. The use of a co-eluting, chemically identical standard ensures a highly linear response across a wide concentration range.[2][3] | Generally ≥ 0.99. While good linearity can be achieved, it may be more susceptible to matrix effects at the lower and upper ends of the calibration range.[4] |
| Accuracy (Recovery) | 90-110%. Excellent recovery is expected as the deuterated standard closely tracks the analyte through sample preparation and analysis, correcting for losses.[2] | 80-120%. Recovery can be more variable as differences in polarity and volatility between toluene and nonanal can lead to differential losses during sample preparation.[4] |
| Precision (%RSD) | Typically < 10%. The robust correction for variability leads to high precision in measurements.[5] | Can be < 15%, but is often higher than with a deuterated standard due to incomplete correction for matrix effects and other sources of variability. |
| Limit of Detection (LOD) | Lower LODs are often achievable due to improved signal-to-noise ratios from better correction of baseline noise and matrix interferences. Detection limits in the low fmol range have been reported for similar aldehydes.[2] | LODs can be higher if matrix effects suppress the analyte signal more than the internal standard signal. |
| Specificity | High. The mass difference between nonanal and this compound allows for clear differentiation by the mass spectrometer, even if they co-elute chromatographically.[6] | High, provided that Toluene-d8 is chromatographically resolved from nonanal and other sample components. |
Experimental Protocols
Below are detailed methodologies for the analysis of nonanal in a biological matrix (e.g., plasma or cell culture media) using this compound as an internal standard, employing headspace solid-phase microextraction (HS-SPME) with derivatization, followed by GC-MS analysis.
Sample Preparation and Derivatization
This protocol is adapted from methods for the analysis of aldehydes in biological samples.[2][7]
-
Reagents and Materials:
-
This compound certified reference material
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Pyridine
-
Hexane
-
Sodium chloride
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber
-
-
Procedure:
-
To a 20 mL headspace vial, add 1 mL of the biological sample (e.g., plasma).
-
Spike the sample with a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution in methanol) to achieve a final concentration similar to the expected analyte concentration.
-
Add 0.5 g of sodium chloride to the vial to increase the ionic strength of the solution and promote the release of volatile compounds into the headspace.
-
Add 100 µL of a 10 mg/mL PFBHA solution in pyridine to the vial. PFBHA derivatizes the aldehyde group, improving thermal stability and chromatographic performance.
-
Immediately cap the vial and vortex for 30 seconds.
-
Incubate the vial at 60°C for 30 minutes in a heating block or water bath to allow for derivatization and equilibration of the headspace.
-
HS-SPME-GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (GC-MS).
-
SPME-compatible autosampler.
-
-
GC-MS Conditions:
-
SPME: Expose the DVB/CAR/PDMS fiber to the headspace of the heated vial for 30 minutes.
-
Injector: 250°C, splitless mode for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Nonanal-PFBHA derivative: Monitor characteristic ions (e.g., m/z 181, 295).
-
This compound-PFBHA derivative: Monitor corresponding shifted ions (e.g., m/z 181, 313).
-
-
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the quantitative analysis of nonanal using this compound as an internal standard.
Caption: Workflow for Nonanal Analysis.
Conclusion
The use of this compound as a certified reference material for an internal standard provides a highly reliable and robust method for the quantitative analysis of nonanal. Its chemical similarity to the analyte ensures superior correction for matrix effects and experimental variability when compared to structurally different internal standards. This leads to improved accuracy, precision, and lower detection limits, which are critical for the demanding applications in research and drug development. The provided protocols and workflow serve as a foundation for the development and validation of analytical methods for nonanal and other volatile aldehydes.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchtrendsjournal.com [researchtrendsjournal.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 7. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
Validating Nonanal-d18-Based Analytical Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) like nonanal is critical in various fields, from disease biomarker discovery to food science. The use of a deuterated internal standard, such as Nonanal-d18, is a widely accepted approach to enhance the accuracy and reliability of analytical methods, particularly in complex matrices. This guide provides a comprehensive overview of the statistical approaches for validating this compound-based methods, a comparison with alternative internal standards, and detailed experimental protocols.
The validation of any analytical method is paramount to ensure the reliability and reproducibility of the results. When employing a deuterated internal standard like this compound, specific statistical parameters must be rigorously evaluated. These parameters, as outlined by various regulatory guidelines, include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision (repeatability and intermediate precision), and specificity.
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of stable isotope-labeled internal standards, such as this compound, in conjunction with mass spectrometry (MS) is considered the gold standard for quantitative analysis. This technique, known as isotope dilution mass spectrometry (IDMS), relies on the principle that a stable isotope-labeled analog of the analyte will behave almost identically to the native analyte during sample preparation, chromatography, and ionization. This co-elution and similar ionization behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise measurements.
Statistical Validation of this compound Based Methods
A robust validation of a this compound based analytical method involves the assessment of several key performance characteristics. The following table summarizes the typical validation parameters and their acceptance criteria.
| Validation Parameter | Description | Acceptance Criteria |
| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | R² ≥ 0.995 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | S/N ≥ 10; Precision (%RSD) ≤ 20%; Accuracy (%RE) within ±20% |
| Accuracy (% Recovery) | The closeness of the measured value to the true value. | 80-120% |
| Precision (%RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Repeatability (intra-day) ≤ 15%; Intermediate Precision (inter-day) ≤ 20% |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Matrix Effect (%) | The effect of co-eluting, interfering substances on the ionization of the analyte. | 85-115% |
| Recovery (%) | The extraction efficiency of an analytical process. | Consistent and reproducible recovery. |
Comparison with Alternative Internal Standards
While deuterated standards like this compound are preferred, other compounds can be used as internal standards for nonanal quantification. The choice of an internal standard is critical and depends on the analytical technique and the sample matrix.
| Internal Standard Type | Advantages | Disadvantages | Example |
| Deuterated (e.g., this compound) | - Co-elutes with the analyte. - Similar chemical and physical properties. - Effectively corrects for matrix effects and extraction losses. | - Can be expensive. - Potential for isotopic interference if not fully resolved. | This compound |
| Structural Analog | - May be more readily available and less expensive than deuterated standards. | - May not co-elute perfectly with the analyte. - May have different ionization efficiency. - Less effective at correcting for matrix effects. | Decanal |
| Homologue | - Similar chemical properties to the analyte. | - Different retention time and potentially different extraction recovery. | Octanal |
Studies have shown that while structural analogs can provide acceptable results in some cases, deuterated internal standards consistently offer superior performance in terms of accuracy and precision, especially in complex biological matrices where matrix effects are a significant concern.
Experimental Protocol: Quantification of Nonanal in Human Plasma using SPME-GC-MS with this compound
This section details a typical experimental protocol for the quantitative analysis of nonanal in human plasma using solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS) with this compound as the internal standard.
1. Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to remove any precipitates.
-
Transfer 500 µL of the supernatant to a 2 mL glass vial.
-
Add 10 µL of this compound internal standard solution (1 µg/mL in methanol) to each plasma sample.
-
Add 500 µL of a derivatizing agent solution, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable buffer, to enhance the volatility and chromatographic properties of nonanal.
-
Vortex the mixture for 1 minute.
-
Incubate the samples at 60°C for 30 minutes for derivatization.
2. Solid-Phase Microextraction (SPME):
-
Place the sample vial in a heating block at 60°C.
-
Expose a 65 µm PDMS/DVB SPME fiber to the headspace of the sample for 30 minutes with agitation.
3. GC-MS Analysis:
-
Immediately desorb the SPME fiber in the GC injection port at 250°C for 5 minutes in splitless mode.
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 minutes).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Nonanal-PFBHA derivative ions: m/z (target ion), m/z (qualifier ion)
-
This compound-PFBHA derivative ions: m/z (target ion), m/z (qualifier ion)
-
4. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the nonanal derivative to the peak area of the this compound derivative against the concentration of nonanal.
-
Use a linear regression model to fit the calibration curve.
-
Determine the concentration of nonanal in the plasma samples from the calibration curve.
Below is a DOT script for a Graphviz diagram illustrating the general workflow for this experimental protocol.
Caption: Workflow for nonanal quantification in plasma.
Logical Relationship for Method Validation
The validation of an analytical method is a logical process where each step builds upon the previous one to ensure the overall reliability of the method. The following diagram illustrates the logical flow of the validation process.
Caption: Logical flow of analytical method validation.
Cross-Validation of Analytical Methods for Nonanal Quantification: A Comparative Guide Featuring Nonanal-d18
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of nonanal, a significant biomarker for oxidative stress and a key compound in flavor and fragrance analysis. The focus is on the cross-validation of a gas chromatography-mass spectrometry (GC-MS) method utilizing the deuterated internal standard, Nonanal-d18, against an alternative analytical approach. The supporting experimental data presented is a composite of established performance benchmarks for similar validated methods in the scientific literature.
Introduction to Nonanal Analysis and the Role of Internal Standards
Nonanal is a volatile aldehyde that is frequently analyzed in various matrices, including biological fluids, food products, and environmental samples. Its accurate quantification is crucial for understanding disease progression, assessing food quality, and ensuring product safety. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. This is because it closely mimics the analyte's chemical and physical properties, effectively compensating for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the results.
This guide will compare a validated GC-MS method with this compound as the internal standard against an alternative method employing a different sample preparation technique, specifically Solid-Phase Microextraction (SPME), which is often used for volatile compound analysis.
Comparative Analysis of Analytical Methods
The following tables summarize the quantitative performance data for two distinct analytical methods for nonanal quantification.
Method 1: Gas Chromatography-Mass Spectrometry with Liquid-Liquid Extraction and this compound Internal Standard
This method involves the extraction of nonanal from the sample matrix using a solvent, followed by derivatization to enhance volatility and chromatographic performance, and subsequent analysis by GC-MS with this compound as the internal standard.
| Validation Parameter | Performance Metric |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 10% |
Method 2: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This alternative method utilizes the adsorption of volatile analytes from the headspace of a sample onto a coated fiber, followed by thermal desorption into the GC-MS system. For this comparison, a non-deuterated internal standard is used.
| Validation Parameter | Performance Metric |
| Linearity (R²) | > 0.990 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 2 - 10 ng/mL |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD) | < 15% |
Experimental Protocols
Method 1: GC-MS with Liquid-Liquid Extraction and this compound
1. Sample Preparation:
-
To 1 mL of the sample (e.g., plasma, food homogenate), add 50 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 2 mL of hexane and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper hexane layer to a clean vial.
2. Derivatization:
-
Add 50 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) reagent (10 mg/mL in pyridine) to the hexane extract.
-
Incubate at 60°C for 30 minutes to form the nonanal-PFB oxime derivative.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Nonanal-PFB oxime: m/z (target and qualifiers)
-
This compound-PFB oxime: m/z (target and qualifiers)
-
Method 2: HS-SPME-GC-MS
1. Sample Preparation:
-
Place 1 mL of the sample into a 20 mL headspace vial.
-
Add a non-deuterated internal standard (e.g., decanal) at a known concentration.
-
Seal the vial with a PTFE/silicone septum.
2. HS-SPME Procedure:
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Incubation: Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60°C.
3. GC-MS Analysis:
-
Desorption: Thermally desorb the analytes from the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
The GC-MS conditions (column, temperature program, MS parameters) would be similar to Method 1, with SIM ions selected for the underivatized nonanal and the chosen internal standard.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two compared analytical methods.
Performance of Nonanal-d18 in Diverse Analytical Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of Nonanal-d18, a deuterated internal standard, across various biological and environmental matrices. It is designed to assist researchers in developing and validating robust analytical methods for the quantification of nonanal, a significant biomarker of oxidative stress. This document outlines key performance metrics, including recovery, matrix effects, and linearity, and provides detailed experimental protocols for its application.
Introduction to Nonanal and the Role of Deuterated Internal Standards
Nonanal is a volatile organic compound (VOC) that has been identified as a biomarker for oxidative stress, a physiological condition implicated in a range of diseases including cancer, cardiovascular disorders, and neurodegenerative diseases. Accurate and precise quantification of nonanal in complex biological samples is crucial for clinical research and diagnostic development. However, the analysis of volatile compounds like nonanal is often hampered by matrix effects, which can lead to either suppression or enhancement of the analytical signal, thereby compromising the accuracy of the results.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating matrix effects in mass spectrometry-based analytical methods.[1][2][3][4] By co-eluting with the native analyte, the deuterated internal standard experiences similar matrix effects, allowing for reliable correction and accurate quantification.
Performance Characteristics of this compound
The efficacy of an internal standard is determined by its performance across different sample types. While specific performance data for this compound is not always published in a consolidated format, this section summarizes expected performance characteristics based on the analysis of similar aldehydes and the principles of analytical method validation.
Data Summary
The following tables present anticipated performance data for this compound in common analytical matrices. These values are illustrative and may vary depending on the specific analytical method and instrumentation used.
Table 1: Expected Recovery of this compound in Various Matrices
| Matrix | Typical Recovery (%) | Analytical Technique |
| Human Plasma | 85 - 115 | LC-MS/MS |
| Human Urine | 80 - 120 | GC-MS |
| Breath Condensate | 90 - 110 | SPME-GC-MS |
| Food (e.g., Olive Oil) | 80 - 115 | SPME-GC-MS |
| Water | 95 - 105 | GC-MS |
Table 2: Expected Matrix Effect of this compound in Various Matrices
| Matrix | Expected Matrix Effect (%) | Analytical Technique |
| Human Plasma | < 15 | LC-MS/MS |
| Human Urine | < 20 | GC-MS |
| Breath Condensate | < 10 | SPME-GC-MS |
| Food (e.g., Olive Oil) | < 25 | SPME-GC-MS |
| Water | < 5 | GC-MS |
Matrix Effect (%) is calculated as ((Peak area in matrix / Peak area in solvent) - 1) x 100. A value close to 0% indicates minimal matrix effect.
Table 3: Expected Linearity of Calibration Curves using this compound
| Matrix | Calibration Range | Correlation Coefficient (r²) | Analytical Technique |
| Human Plasma | 0.1 - 50 ng/mL | > 0.995 | LC-MS/MS |
| Human Urine | 1 - 100 ng/mL | > 0.99 | GC-MS |
| Breath Condensate | 0.05 - 20 ng/mL | > 0.995 | SPME-GC-MS |
| Food (e.g., Olive Oil) | 10 - 500 µg/kg | > 0.99 | SPME-GC-MS |
| Water | 0.5 - 50 µg/L | > 0.995 | GC-MS |
Experimental Protocols
Detailed methodologies are critical for replicating and validating analytical results. This section provides an example of a detailed experimental protocol for the quantification of nonanal in human plasma using LC-MS/MS with this compound as an internal standard.
Quantification of Nonanal in Human Plasma by LC-MS/MS
1. Materials and Reagents:
-
Nonanal standard
-
This compound internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (K2EDTA)
2. Standard and Internal Standard Preparation:
-
Prepare stock solutions of nonanal and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of nonanal by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in acetonitrile.
3. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the this compound working internal standard solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
4. LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Nonanal: [M+H]+ → fragment ion (specific m/z to be determined based on instrumentation)
-
This compound: [M+H]+ → fragment ion (specific m/z to be determined based on instrumentation)
-
5. Data Analysis:
-
Quantify nonanal concentrations using a calibration curve constructed from the peak area ratios of nonanal to this compound.
Signaling Pathways and Experimental Workflows
Oxidative Stress and Lipid Peroxidation Pathway
Nonanal is a product of the oxidative degradation of polyunsaturated fatty acids in cell membranes, a process known as lipid peroxidation. This pathway is a key component of the cellular response to oxidative stress.
Caption: Lipid peroxidation pathway leading to Nonanal formation.
General Experimental Workflow for Nonanal Quantification
The following diagram illustrates a typical workflow for the quantification of nonanal in a biological sample using an internal standard.
Caption: General workflow for Nonanal quantification.
Comparison with Alternatives
While deuterated internal standards like this compound are considered optimal, other approaches can be used for the quantification of volatile compounds.
Table 4: Comparison of Internal Standard Strategies
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated (e.g., this compound) | - Closely mimics analyte behavior- Excellent correction for matrix effects- High accuracy and precision | - Higher cost- Not always commercially available |
| Structural Analog | - Lower cost than deuterated standards- More readily available | - May not co-elute perfectly with the analyte- May not fully compensate for matrix effects |
| No Internal Standard | - Simplest approach | - Highly susceptible to matrix effects- Lower accuracy and precision |
Conclusion
This compound is a robust and reliable internal standard for the accurate quantification of nonanal in a variety of complex matrices. Its use is critical for overcoming the challenges of matrix effects inherent in mass spectrometry-based analysis. By following validated experimental protocols and understanding the underlying biochemical pathways, researchers can confidently employ this compound to generate high-quality data in studies of oxidative stress and related diseases.
References
- 1. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
Justification for Choosing Nonanal-d18 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive justification for the selection of Nonanal-d18, a stable isotope-labeled compound, as a superior internal standard for the analysis of nonanal and other volatile aldehydes. The comparison with a common non-deuterated alternative, Decanal, will highlight the distinct advantages of using a deuterated analog.
The Superiority of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1][2][3] These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D) for hydrogen, ¹³C for ¹²C).[3] This near-identical nature is the cornerstone of their effectiveness.
This compound is the deuterated form of nonanal, a naturally occurring aldehyde found in various matrices and a significant marker in many biological and industrial processes. In this compound, eighteen hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule with a higher mass but with the same physicochemical properties as unlabeled nonanal.[4][5]
The primary advantages of using a SIL internal standard like this compound include:
-
Correction for Matrix Effects: Complex sample matrices can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification.[1][6] Because this compound has the same elution time and ionization characteristics as nonanal, it experiences the same matrix effects.[7] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate results.[1]
-
Compensation for Sample Preparation Variability: Losses of the analyte can occur during various stages of sample preparation, such as extraction, evaporation, and derivatization. Since this compound behaves identically to nonanal during these steps, any loss of the analyte will be mirrored by a proportional loss of the internal standard. This allows for the accurate correction of these procedural errors.[1]
-
Improved Precision and Accuracy: By accounting for both matrix effects and variability in sample preparation, SIL internal standards significantly enhance the precision and accuracy of analytical measurements.[2][6]
Head-to-Head Comparison: this compound vs. Decanal
To illustrate the practical benefits of this compound, this section compares its performance against a commonly used non-deuterated internal standard, Decanal. Decanal is a straight-chain aldehyde with one more carbon atom than nonanal. While structurally similar, its different chemical identity leads to variations in analytical behavior.
Performance Data
The following table summarizes typical performance data for the quantification of nonanal using this compound versus Decanal as the internal standard in a complex matrix, such as food or biological samples, analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
| Performance Parameter | This compound as Internal Standard | Decanal as Internal Standard | Justification for Superiority of this compound |
| Recovery (%) | 95 - 105 | 75 - 115 | The near-identical chemical properties of this compound ensure it tracks the recovery of nonanal more closely through sample preparation steps. Decanal's different volatility and polarity can lead to differential losses. |
| Linearity (R²) | > 0.999 | > 0.995 | The consistent co-elution and ionization response of this compound with nonanal across a range of concentrations results in a more linear calibration curve. |
| Reproducibility (RSD %) | < 5% | < 15% | By effectively compensating for variations in sample handling and instrument response, this compound leads to significantly lower relative standard deviations and more reproducible results. |
Note: The data presented in this table is a representative summary based on established principles of using stable isotope-labeled internal standards. Actual experimental results may vary depending on the specific matrix and analytical conditions.
Experimental Protocol: Quantification of Nonanal in a Food Matrix using SPME-GC-MS with this compound
This section outlines a typical experimental protocol for the quantitative analysis of nonanal in a food matrix (e.g., edible oil) using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and this compound as the internal standard.
1. Materials and Reagents
-
Nonanal standard
-
This compound internal standard solution (e.g., 10 µg/mL in methanol)
-
Edible oil sample
-
Sodium chloride (analytical grade)
-
Deionized water
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
2. Sample Preparation
-
Weigh 2.0 g of the edible oil sample into a 20 mL headspace vial.
-
Add 5.0 mL of deionized water and 1.0 g of sodium chloride to the vial.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution).
-
Immediately seal the vial with the screw cap.
3. SPME Procedure
-
Place the vial in a heating block or water bath set to 60°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with constant agitation.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Nonanal ions: m/z 57, 70, 84
-
This compound ions: m/z 64, 80, 98
-
5. Quantification
-
Generate a calibration curve by analyzing a series of standards containing known concentrations of nonanal and a constant concentration of this compound.
-
Plot the ratio of the peak area of the primary nonanal ion to the peak area of the primary this compound ion against the concentration of nonanal.
-
Calculate the concentration of nonanal in the sample by determining the peak area ratio in the sample chromatogram and interpolating from the calibration curve.
Logical Workflow for Internal Standard Selection
The decision to use this compound is a logical progression based on the requirements for accurate and precise quantification. The following diagram illustrates the workflow.
Caption: Workflow for selecting an optimal internal standard.
References
- 1. musechem.com [musechem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Safety Operating Guide
Navigating the Safe Handling of Nonanal-d18: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with specialized chemical reagents like Nonanal-d18. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. By adhering to these procedural, step-by-step instructions, you can confidently handle this compound while minimizing risks.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE)
A critical first line of defense is the consistent and correct use of Personal Protective Equipment. When handling this compound, the following PPE is mandatory:
| PPE Category | Specific Recommendations |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a significant splash hazard. |
| Skin and Body Protection | A standard laboratory coat is required. For larger quantities or in case of potential exposure, chemically resistant aprons or coveralls are recommended. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Engineering Controls and Work Practices
Beyond PPE, establishing a safe work environment through engineering controls and standardized practices is crucial:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize the concentration of airborne VOCs.
-
Handling: Avoid direct contact with the skin and eyes. Do not breathe in vapors or mists.[1] Keep the container tightly closed when not in use.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
Step-by-Step Operational Workflow
To ensure a systematic and safe approach to working with this compound, follow this experimental workflow:
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Storage
-
Containers: Use only approved, chemically compatible containers for waste collection. Glass or polyethylene containers are generally suitable.[3] Never use metal cans for waste storage, as they can corrode.[3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the concentration of this compound.[3]
-
Storage: Store waste containers in a designated, secondary containment area, away from incompatible materials.[3] Keep containers tightly capped to prevent the release of VOCs.[3]
Disposal Procedures
Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves collection by a certified environmental health and safety provider. Do not dispose of this compound down the drain or in regular trash.
By implementing these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a secure laboratory environment conducive to groundbreaking scientific discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
